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3,7-Bis(diethylamino)phenoxazin-5-ium nitrate Documentation Hub

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  • Product: 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate
  • CAS: 73570-52-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate: Structural Dynamics, Properties, and Analytical Workflows

Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (frequently associated with the Basic Blue 3 dye family, though specifically the nitrate salt variant) is a cationic oxazine dye renowned for its robust pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (frequently associated with the Basic Blue 3 dye family, though specifically the nitrate salt variant) is a cationic oxazine dye renowned for its robust photophysical properties and utility in biological staining, wastewater treatment research, and advanced oxidation process (AOP) evaluations[1][2]. As a highly conjugated, planar organic molecule, it exhibits strong absorbance in the visible spectrum, making it an excellent candidate for spectroscopic tracking and interaction studies. This whitepaper provides a rigorous examination of its molecular structure, physicochemical properties, and standardized experimental protocols for laboratory applications.

Chemical Structure & Molecular Properties

The core architecture of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate features a central phenoxazinium ring system. The extended π -conjugation across the tricyclic system, coupled with the electron-donating diethylamino auxochromes at the 3- and 7-positions, facilitates intense light absorption and characteristic fluorescence[3]. The counterion, nitrate ( NO3−​ ), provides distinct solubility profiles compared to its chloride counterpart (Basic Blue 3)[1][3].

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 3,7-bis(diethylamino)-5 λ4 -phenoxazin-5-ylium nitrateDefines the cationic resonance structure and exact substitution[3].
CAS Registry Number 73570-52-2Unique identifier for the nitrate salt variant[3][4].
Molecular Formula C20​H26​N4​O4​ (or C20​H26​N3​O+⋅NO3−​ )Determines exact mass and stoichiometric calculations[3].
Molecular Weight 386.45 g/mol Critical for precise molarity calculations in assay preparations.
SMILES [O-]N(=O)=O.CCN(CC)C1=CC2=[O+]C3=C(C=CC(=C3)N(CC)CC)N=C2C=C1Enables computational modeling and cheminformatics[3].
Dye Classification Cationic Oxazine DyeDictates binding affinity to negatively charged substrates (e.g., cell membranes, polyanionic resins)[2].

Mechanistic Insights: Photophysics and Binding

The phenoxazinium core acts as a rigid, planar chromophore. The positive charge is delocalized across the nitrogen and oxygen heteroatoms within the central ring, as well as the exocyclic amine nitrogens.

Binding Causality

In experimental settings, the cationic nature of the dye drives its interaction with anionic targets. For example, in wastewater remediation studies, the dye binds to cation-exchange resins (like styrene-divinylbenzene copolymers) via strong electrostatic interactions[2]. In biological assays, it readily intercalates or binds to negatively charged cellular structures, making it a viable tracking agent. The nitrate counterion influences the hydration shell and solubility kinetics, often providing higher solubility in specific polar organic solvent mixtures compared to halides.

Experimental Protocols: Standardized Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for utilizing 3,7-bis(diethylamino)phenoxazin-5-ium nitrate in analytical settings.

Protocol A: Preparation of Standardized Stock Solutions

Objective: Create a stable, precise molar stock for spectroscopic calibration.

  • Desiccation: Dry the 3,7-bis(diethylamino)phenoxazin-5-ium nitrate powder in a vacuum desiccator over silica gel for 24 hours to remove hygroscopic moisture, ensuring accurate mass measurement.

  • Weighing: Accurately weigh 38.65 mg (0.1 mmol) of the dried powder using a microbalance.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of HPLC-grade methanol or deionized water (depending on the target assay).

  • Sonication: Sonicate the mixture in a water bath at 25°C for 10 minutes to disrupt crystalline aggregates and ensure complete dissolution.

  • Volume Adjustment: Bring the volume to the 100 mL mark with the chosen solvent to yield a 1.0 mM stock solution.

  • Validation: Measure the absorbance of a 1:100 dilution at the λmax​ (typically around 650-660 nm). The Beer-Lambert law ( A=ϵlc ) must yield a consistent extinction coefficient ( ϵ ) across three independent preparations to validate the stock.

Protocol B: Sorption and Degradation Assay Workflow

Objective: Evaluate the removal of the dye using cation-exchange resins or advanced oxidation[1][2].

  • Equilibration: Prepare 50 mL aliquots of the dye at varying concentrations (10 µM to 100 µM) in Erlenmeyer flasks.

  • Adsorbent Addition: Add a precise mass (e.g., 50 mg) of the target cation-exchange resin to each flask[2].

  • Agitation: Place the flasks in an isothermal shaker at 150 rpm and 25°C.

  • Sampling: Extract 1 mL aliquots at predefined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Separation: Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the resin.

  • Quantification: Analyze the supernatant via UV-Vis spectroscopy. Calculate the removal efficiency using the formula: %Removal=[(C0​−Ct​)/C0​]×100 .

Analytical Workflows and Structural Dynamics

The following diagram illustrates the analytical workflow for characterizing the dye and evaluating its interactions.

DyeWorkflow Compound 3,7-Bis(diethylamino) phenoxazin-5-ium nitrate Prep Stock Solution Prep (1.0 mM in Methanol/H2O) Compound->Prep Path1 Spectroscopic Analysis Prep->Path1 Path2 Sorption/Binding Assays Prep->Path2 UVVis UV-Vis Absorbance (Determine Extinction Coeff.) Path1->UVVis Fluoro Fluorescence Emission (Quantum Yield) Path1->Fluoro Resin Cation-Exchange Resin Interaction Path2->Resin Cell Cellular Staining (Electrostatic Binding) Path2->Cell Data Data Synthesis & Kinetic Modeling UVVis->Data Fluoro->Data Resin->Data Cell->Data

Analytical workflow for the characterization and application of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate.

References

  • Benchchem. "Basic Blue 3 | 6703-67-9 - Benchchem". Benchchem.com.
  • ResearchGate. "Removal of C.I. Basic Blue 3 dye by sorption onto cation exchange resin, functionalized and non-functionalized polymeric sorbents from aqueous solutions and wastewaters". ResearchGate.net.
  • ECHA CHEM. "3,7-bis(diethylamino)phenoxazin-5-ium nitrate". Europa.eu.
  • Guidechem. "CAS 73570-52-2 | アルカリ性ブルー3 メーカー". Guidechem.com.

Sources

Exploratory

Photophysical Dynamics of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate in Aqueous Media: A Comprehensive Technical Guide

Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (structurally analogous to the chloride salt known as Basic Blue 3, and widely recognized in laser physics as Oxazine 1) is a prominent cationic fluorophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (structurally analogous to the chloride salt known as Basic Blue 3, and widely recognized in laser physics as Oxazine 1) is a prominent cationic fluorophore. Characterized by a planar π -conjugated phenoxazinium core and diethylamino auxochromes, this dye is highly valued for its deep-red/near-infrared (NIR) emission, high molar absorptivity, and pronounced sensitivity to its microenvironment. However, its utility in aqueous media is heavily dictated by complex aggregation dynamics. This whitepaper provides an in-depth analysis of the dye's photophysics, the mechanistic causality behind its aggregation, supramolecular strategies to modulate its fluorescence, and field-proven experimental protocols for its characterization.

Fundamental Photophysics and Aggregation Dynamics

In highly dilute aqueous solutions (< 1 μ M), 3,7-bis(diethylamino)phenoxazin-5-ium nitrate exists predominantly as a highly fluorescent monomer. The monomeric state exhibits a strong absorption band centered around 645–650 nm, attributed to the S0​→S1​ π−π∗ transition, and a corresponding emission maximum near 671 nm.

The Causality of Aggregation: As the concentration of the dye increases beyond 10 μ M, the highly polar nature of water forces the hydrophobic, planar phenoxazinium cores to associate. This minimizes the disruption of the water hydrogen-bond network (the classical hydrophobic effect). To maximize favorable π−π dispersive interactions, the dye molecules stack face-to-face, forming H-aggregates.

According to exciton coupling theory, the parallel alignment of transition dipoles in H-aggregates splits the excited state into a higher-energy allowed state and a lower-energy forbidden state. Consequently, aggregation manifests macroscopically as a distinct blue shift in the absorption spectrum and a dramatic quenching of the fluorescence quantum yield due to rapid non-radiative internal conversion pathways[1].

Supramolecular Modulation of Photophysics

To harness the dye's fluorescence in aqueous media for biological applications, researchers employ macrocyclic hosts to shield the fluorophore from the aqueous environment, thereby preventing aggregation and restricting non-radiative rotational decay.

Cyclodextrin Interactions: The interaction of the dye with cyclodextrins (CDs) is highly dependent on cavity size. β -CD, with a cavity diameter of ~6.0–6.5 Å, forms a 1:1 inclusion complex with the dye. This encapsulation sterically isolates the dye, breaking up H-dimers and restoring monomeric fluorescence. Conversely, the larger cavity of γ -CD (~7.5–8.3 Å) is capacious enough to accommodate two dye molecules simultaneously, actively facilitating the formation of 1:2 (host:guest) inclusion complexes and promoting dimerization even at low dye concentrations[2].

Cucurbit[n]uril (CBn) Complexation: Cucurbit[7]uril (CB7) and Cucurbit[8]uril (CB8) exhibit exceptionally strong binding affinities for the oxazine core. The driving force is a synergistic combination of the hydrophobic effect (displacement of high-energy cavity water) and strong ion-dipole interactions between the cationic diethylamino groups of the dye and the electronegative carbonyl-fringed portals of the CBn macrocycle. Encapsulation within CB7 severely restricts the intramolecular rotation of the diethylamino groups, shutting down non-radiative relaxation pathways and significantly enhancing the fluorescence quantum yield and lifetime[3].

G Monomer Free Dye Monomer (Highly Fluorescent) Dimer H-Dimer Aggregation (Fluorescence Quenched) Monomer->Dimer Conc > 10 μM (π-π Stacking) GammaCD γ-CD Complexation (Promotes Dimerization) Monomer->GammaCD Addition of γ-CD CB7 CB7/CB8 Inclusion (Strong Ion-Dipole Binding) Monomer->CB7 Addition of CBn BetaCD β-CD Complexation (Deaggregation) Dimer->BetaCD Addition of β-CD Enhanced Enhanced Fluorescence & Photostability BetaCD->Enhanced Monomer Inclusion GammaCD->Dimer 1:2 Host-Guest Complex CB7->Enhanced Rigidification

Photophysical pathways and supramolecular modulation of the dye in aqueous media.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of the dye in pure aqueous media versus its state when encapsulated by a CB7 macrocycle.

Photophysical PropertyFree Dye in Aqueous Media (< 1 μ M)Dye-CB7 Inclusion Complex (1:1)
Absorption Maximum ( λabs​ ) ~646 nm~652 nm (Bathochromic shift)
Emission Maximum ( λem​ ) ~671 nm~672 nm
Fluorescence Quantum Yield ( ΦF​ ) Moderate (~0.1 - 0.2)Significantly Enhanced
Rotational Relaxation Time ( τr​ ) Fast (Unrestricted rotation)Slowed (Rigidified within cavity)
Predominant State at > 10 μ M H-Dimer (Quenched)1:1 Monomeric Inclusion (Fluorescent)
Primary Non-Radiative Pathway Intramolecular rotation & collisionsSuppressed by steric shielding

Experimental Protocols: Spectroscopic Titration and Validation

To accurately characterize the photophysical properties and host-guest binding constants, experimental protocols must be designed as self-validating systems. The presence of isosbestic points in the absorption spectra serves as an internal control, confirming a clean two-state equilibrium without off-target aggregation.

Protocol: Steady-State Host-Guest Spectroscopic Titration

  • Stock Solution Preparation : Dissolve 3,7-bis(diethylamino)phenoxazin-5-ium nitrate in spectroscopic-grade Milli-Q water to yield a 1.0 mM stock. Critical Step: Store in amber vials at 4°C to prevent photodegradation.

  • Working Solution Dilution : Dilute the stock to a final working concentration of 1.0 μ M. Causality: Maintaining the concentration strictly below 10 μ M ensures the dye exists exclusively as a monomer, preventing pre-existing H-dimers from confounding the binding isotherm.

  • Host Titration : Aliquot 2.0 mL of the working solution into a quartz cuvette (1 cm path length). Sequentially spike in microliter volumes of a concentrated host solution (e.g., 1.0 mM CB7).

  • Equilibration : Allow the system to equilibrate for 5 minutes at 25°C after each addition to ensure complete complexation.

  • Spectral Acquisition :

    • Absorption: Scan from 500 nm to 750 nm. Verify the presence of an isosbestic point (typically around 660 nm) to validate the 1:1 complexation model.

    • Emission: Excite at the isosbestic point. Record emission from 630 nm to 800 nm.

  • Data Analysis : Plot the change in fluorescence intensity ( ΔF ) against host concentration. Fit the data using the nonlinear Benesi-Hildebrand equation to extract the association constant ( Ka​ ).

Protocol Step1 1. Stock Preparation Prepare 1 mM Dye in Milli-Q Water Step2 2. Dilution Dilute to 1.0 μM (Prevent Aggregation) Step1->Step2 Step3 3. Host Titration Add Aliquots of Host (e.g., CB7 0-50 μM) Step2->Step3 Step4 4. Equilibration Incubate 5 mins at 25°C per addition Step3->Step4 Step5 5. Spectroscopy Measure Abs & Em (Check Isosbestic Point) Step4->Step5 Step6 6. Data Analysis Nonlinear Benesi-Hildebrand Fitting Step5->Step6

Step-by-step workflow for the steady-state spectroscopic titration of the dye.

Strategic Applications in Drug Development

Understanding the photophysics of this oxazine derivative is critical for drug development professionals utilizing fluorescence-based assays. Because the dye's emission falls in the optical window of tissue (where auto-fluorescence and light scattering are minimized), it is an excellent candidate for non-covalent labeling of biomolecules and real-time monitoring of drug delivery vehicles. By pre-complexing the dye with macrocycles like CB7, researchers can formulate highly stable, ultra-bright fluorescent probes that resist quenching in complex biological matrices[4].

References

  • Title: Solvent polarizability and anisotropy effects on the photophysical behavior of oxazine 1: an appropriate polarizability indicator dye Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Supramolecular Host–Guest Interactions of Oxazine-1 Dye with β- and γ-Cyclodextrins: A Photophysical and Quantum Chemical Study Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Photophysical and Quantum Chemical Studies on the Interactions of Oxazine-1 Dye with Cucurbituril Macrocycles Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Adsorption of Basic Yellow 28 and Basic Blue 3 Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent Source: Molecules (PMC) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate (Nile Blue A)

Introduction 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, widely known in the scientific community as Nile Blue A or Basic Nile Blue 3, is a cationic phenoxazine dye with significant applications in biology, histology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, widely known in the scientific community as Nile Blue A or Basic Nile Blue 3, is a cationic phenoxazine dye with significant applications in biology, histology, and materials science. Its utility stems from its potent staining capabilities and, most notably, its environment-sensitive fluorescence properties. This guide provides a comprehensive technical overview of the UV-Vis absorption and fluorescence emission spectra of Nile Blue A, offering insights into its photophysical behavior and practical guidance for its application in research and development. The molecule's inherent positive charge, due to the iminium group, and its extensive aromatic system are central to its spectral characteristics.

The pronounced solvatochromism of Nile Blue A, where its absorption and emission spectra exhibit significant shifts depending on the polarity of the solvent, makes it an invaluable probe for investigating the local microenvironment of complex systems. This phenomenon is attributed to the differential stabilization of the ground and excited states of the molecule by the surrounding solvent molecules. As solvent polarity increases, a bathochromic (red) shift is generally observed in both absorption and emission spectra. This guide will delve into the nuances of these spectral shifts and provide quantitative data to aid researchers in leveraging this property.

Photophysical Properties: A Quantitative Overview

The interaction of Nile Blue A with light is characterized by a strong absorption band in the visible region, typically ranging from 480 nm to 650 nm, and a distinct fluorescence emission at longer wavelengths. The exact positions of these spectral bands are highly dependent on the solvent environment.

UV-Vis Absorption and Molar Absorptivity

The absorption of light by Nile Blue A corresponds to a π → π* electronic transition within the conjugated phenoxazine ring system. The peak of this absorption (λmax) is a key parameter for characterizing the dye in different media. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, is also a critical parameter for quantitative applications.

Fluorescence Emission and Quantum Yield

Following excitation, the molecule relaxes to the ground state, in part by emitting a photon. This fluorescence is characterized by its emission maximum (λem) and its quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. The fluorescence quantum yield of Nile Blue A is also highly solvent-dependent, with values ranging from as low as 0.01 in water to 0.50 in 1,2-dichloroethane.

Solvatochromic Effects: A Tabulated Summary

The following table summarizes the UV-Vis absorption and fluorescence emission maxima of Nile Blue A in a range of solvents with varying polarities. This data highlights the significant solvatochromic shifts exhibited by the dye.

SolventAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, cm-1/M)Emission Maximum (λem, nm)Quantum Yield (ΦF)
n-Hexane473Not Reported546Not Reported
1,2-DichloroethaneNot ReportedNot ReportedNot Reported0.50
Ethanol627.567,000 - 76,800~660-6740.27
Methanol626.876,800Not Reported0.27
Water635Not Reported6740.01

Note: Data is compiled from multiple sources and may represent typical values. Experimental conditions can influence these parameters.

Experimental Protocol for Spectral Characterization

To ensure accurate and reproducible measurements of the UV-Vis absorption and fluorescence spectra of Nile Blue A, a standardized experimental protocol is essential. This section outlines a detailed, step-by-step methodology.

Materials and Instrumentation
  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (Nile Blue A) : High purity grade.

  • Solvents : Spectroscopic grade solvents of varying polarities (e.g., ethanol, methanol, water).

  • UV-Vis Spectrophotometer : A dual-beam instrument is recommended for accurate baseline correction.

  • Spectrofluorometer : Equipped with excitation and emission monochromators.

  • Quartz Cuvettes : 1 cm path length for both absorption and fluorescence measurements.

  • Volumetric Glassware : For accurate preparation of solutions.

Step-by-Step Methodology
  • Stock Solution Preparation :

    • Accurately weigh a small amount of Nile Blue A powder.

    • Dissolve the powder in a known volume of a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Working Solution Preparation :

    • Prepare a series of dilutions from the stock solution using the desired spectroscopic grade solvents.

    • For absorption measurements, aim for concentrations that yield an absorbance between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

    • For fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy :

    • Set the spectrophotometer to scan a wavelength range that encompasses the expected absorption of Nile Blue A (e.g., 400-800 nm).

    • Use the pure solvent as a blank to record a baseline spectrum.

    • Record the absorption spectrum of each working solution.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (1 cm).

  • Fluorescence Spectroscopy :

    • Emission Spectrum :

      • Set the excitation wavelength to the λmax determined from the absorption spectrum.

      • Scan a range of wavelengths longer than the excitation wavelength (e.g., λmax + 20 nm to 850 nm) to record the fluorescence emission spectrum.

      • Identify the wavelength of maximum emission (λem).

    • Excitation Spectrum :

      • Set the emission monochromator to the λem.

      • Scan a range of shorter wavelengths to record the excitation spectrum. The shape of the excitation spectrum should ideally mirror the absorption spectrum.

  • Quantum Yield Determination (Relative Method) :

    • The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Nile Blue A sample and the reference standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent

Exploratory

Electrochemical Characterization of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate: A Technical Guide to Redox Potential Measurements

Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly referred to as Basic Blue 3 or Oxazine 1 nitrate) is a highly conjugated phenoxazinium dye[1]. While historically utilized in textile dyeing and b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly referred to as Basic Blue 3 or Oxazine 1 nitrate) is a highly conjugated phenoxazinium dye[1]. While historically utilized in textile dyeing and biological imaging, it has recently garnered significant attention as a high-performance positive electrolyte (posolyte) in aqueous organic redox flow batteries (AORFBs) and as a redox-active probe in pharmacological assays[2]. This whitepaper provides a rigorous, self-validating methodological framework for measuring and interpreting the redox potential of this compound, emphasizing the causality behind electrochemical protocols.

Mechanistic Rationale & Chemical Context

The electrochemical utility of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate stems from its highly reversible two-electron redox chemistry[2]. The phenoxazine core acts as the redox-active center, while the diethylamino groups serve as strong electron-donating substituents. These substituents stabilize the oxidized phenoxazinium cation through resonance, tuning the formal redox potential to a highly favorable window for both energy storage applications and biological redox-probing[3].

When subjected to cyclic voltammetry (CV), the molecule undergoes a reversible reduction to its neutral leuco-form. The presence of the tetraalkylamino moieties prevents rapid degradation mechanisms (such as nucleophilic attack by water), which is a common failure mode in unsubstituted phenoxazines[2]. However, because the compound possesses a relatively high redox potential due to its positive charge, precise electrochemical characterization requires strict control over the experimental environment, particularly regarding dissolved oxygen and electrode surface kinetics[4].

Quantitative Redox Data

The redox potential of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate is highly dependent on the pH and the supporting electrolyte. The table below summarizes benchmark quantitative data from recent literature to serve as a comparative baseline for experimental validation.

Compound AliasElectrolyte SystemMeasured Redox PotentialReference ElectrodeApplication Context
Basic Blue 33.5 M H₂SO₄ (Acidic)~0.54 Vvs. SHEHigh-density posolyte[3]
Basic Blue 31.0 M KCl (Neutral)~0.19 Vvs. Ag/AgClNeutral AORFB posolyte[2]
Oxazine 10.05 M Phosphate Buffer (pH 7.4)~0.42 V (Oxidation peak)vs. GCEAntioxidant evaluation[4]

Note: The solubility of this compound can be enhanced up to 2.5 M in acidic media, yielding a theoretical volumetric capacity of 134 Ah/L, making concentration parameters critical during testing[5].

Experimental Methodology: Cyclic Voltammetry (CV)

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality dictating the choice of parameters.

Step 1: Electrode Preparation and Polishing

  • Action: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using a 0.05 µm alumina slurry on a microcloth in a figure-eight motion for 60 seconds. Rinse with ultra-pure water and sonicate in a 1:1 water/ethanol mixture for 3 minutes.

  • Causality: Phenoxazinium dyes are prone to adsorption on metallic surfaces (like Platinum), which introduces pseudo-capacitive artifacts and distorts the Faradaic current. GCE provides a wider potential window in aqueous media and ensures that the observed currents are purely diffusion-controlled rather than adsorption-controlled.

Step 2: Solution Formulation

  • Action: Prepare a 1.0 mM solution of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate in 1.0 M KCl (for neutral pH evaluation) or 1.0 M H₂SO₄ (for acidic evaluation).

  • Causality: A 1.0 mM analyte concentration provides an optimal signal-to-noise ratio without triggering concentration-dependent π

    π stacking or dimerization, which can split the redox waves. The high concentration of supporting electrolyte (1.0 M) collapses the Debye length, eliminating migration currents so that mass transport is strictly governed by diffusion.

Step 3: Deoxygenation (Critical Step)

  • Action: Purge the electrochemical cell with high-purity Nitrogen (N₂) or Argon for a minimum of 15 minutes prior to measurement. Maintain an inert gas blanket over the solution during the scan.

  • Causality: The reduction of dissolved oxygen in aqueous solutions occurs between -0.2 V and -0.3 V vs. Ag/AgCl. Because the redox potential of this phenoxazine derivative lies near 0.19 V vs. Ag/AgCl, the oxygen reduction wave will overlap with and obscure the dye's cathodic peak. Deoxygenation is therefore a strict requirement for accurate baseline resolution[4].

Step 4: Voltammetric Execution and Kinetic Validation

  • Action: Using a three-electrode setup (GCE working, Pt wire counter, Ag/AgCl reference), sweep the potential from -0.2 V to +0.8 V vs. Ag/AgCl. Execute multiple scans at varying scan rates ( ν = 10, 20, 50, 100, and 200 mV/s).

  • Causality: A single scan rate only provides the formal potential ( E1/2​ ). Varying the scan rate allows the researcher to plot the peak cathodic current ( ipc​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship validates the Randles-Sevcik equation, proving the system is a freely diffusing, reversible electron transfer process rather than a surface-confined reaction.

Workflow Visualization

CV_Workflow A 1. Solution Formulation (1.0 mM Dye + 1.0 M KCl) B 2. Cell Deoxygenation (N2 Purge for 15 min) A->B C 3. Electrode Assembly (WE: GC, CE: Pt, RE: Ag/AgCl) B->C D 4. Cyclic Voltammetry (Sweep: -0.2V to +0.8V) C->D E 5. Kinetic Validation (Randles-Sevcik Analysis) D->E

Electrochemical characterization workflow for phenoxazinium redox potential measurement.

References

  • Title: SYNTHESIS AND BLUE DYEING ABILITY FOR POLYPROPYLENE FABRICS OF VARIOUS 3,7-BIS(DIALKYLAMINO)PHENOXAZIN-5 Source: CLOCKSS URL: 1

  • Title: Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries Source: ACS Publications / PMC (nih.gov) URL: 2

  • Title: Boosting the Activity and Stability of 3‐Hydroxyphenothiazine Derivatives for Aqueous Organic Flow Batteries Source: Advanced Energy Materials / ResearchGate URL: 3

  • Title: Improving the Volumetric Capacity of Gallocyanine Flow Battery by Adding a Molecular Spectator Source: ACS Publications / PMC (nih.gov) URL: 5

  • Title: Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines Source: MDPI URL: 4

Sources

Foundational

An In-depth Technical Guide to the Leuco Dye Formation Mechanism of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate (Nile Blue A)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the leuco dye formation mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the leuco dye formation mechanism of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, a compound commonly known as Nile Blue A or Basic Blue 3. As a member of the phenoxazine family, Nile Blue A exhibits reversible color-changing properties critical to its application in various scientific fields. This document details the core redox chemistry governing the transition between its intensely colored cationic form and its colorless, reduced "leuco" form. We will explore the structural basis for its chromogenic properties, the specific mechanisms of reduction and oxidation, and the influence of environmental factors such as pH. Furthermore, this guide presents validated, step-by-step experimental protocols for inducing and monitoring this transformation, designed to be directly applicable in a research setting. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in chemistry, biology, and materials science.

Introduction to 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate (Nile Blue A)

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, commercially known as Nile Blue A, is a cationic and fluorescent dye belonging to the benzo[a]phenoxazine family.[1] It is recognized for its strong blue color in its oxidized state and its utility in histology and biology as a stain for cell nuclei, lipids, and other biological structures.[2][3]

Chemical Structure and Properties

The color of Nile Blue A arises from its extensive π-conjugated system across the planar phenoxazin-5-ium core. This delocalized electronic structure is responsible for the molecule's strong absorption of light in the visible spectrum.

  • IUPAC Name: [9-(diethylamino)benzo[a]phenoxazin-5-ylidene]azanium nitrate

  • Other Names: Nile Blue A, Basic Blue 12, C.I. 51180[3]

  • Chemical Formula: C₂₀H₂₄N₄O₄

  • Molar Mass: 398.43 g/mol

  • Appearance: Dark green or bronze crystalline powder[4]

The molecule is soluble in aqueous and ethanol solutions, and its absorption and emission maxima are highly dependent on solvent polarity and pH.[2][3]

Spectroscopic Characteristics

In its colored, oxidized form, Nile Blue A exhibits a strong absorption maximum (λmax) in the range of 635-645 nm.[3] This characteristic absorption is the primary analytical signature used to monitor its concentration and transformation. The dye is also fluorescent, particularly in nonpolar environments, with an emission maximum around 660 nm.[2][5]

The Core Mechanism of Leuco Dye Formation

The term "leuco dye" originates from the Greek word leukos, meaning white or colorless.[6] Leuco dyes are the colorless forms of dyes that can be reversibly or irreversibly converted to their colored state through a chemical reaction.[6][7] For Nile Blue A, this transformation is a classic redox (reduction-oxidation) reaction.

The fundamental principle is the disruption and restoration of the molecule's π-conjugated system.[8]

  • Colored State: The oxidized, cationic form possesses an extensive, planar conjugated system that absorbs visible light.

  • Colorless State (Leuco Form): The reduced form has its conjugation broken, shifting its absorption into the UV region and rendering it colorless to the human eye.

The Reductive Mechanism: Pathway to the Leuco Form

The conversion of the intensely colored Nile Blue A to its colorless leuco form is achieved through chemical reduction. This process involves the addition of two electrons and a proton to the phenoxazin-5-ium core.

Causality of Experimental Choice: Strong reducing agents are chosen for their ability to readily donate electrons to the electron-deficient cationic dye. Sodium dithionite (Na₂S₂O₄) is a common and effective choice for this purpose in laboratory settings due to its high reducing potential and solubility.

The reduction mechanism disrupts the cyclic conjugation of the central ring system. The iminium cation is reduced, breaking the planarity and the flow of π-electrons across the molecule. This structural change is the direct cause of the loss of color.

Caption: Reductive transformation of colored Nile Blue A to its colorless leuco form.

Oxidative Reversion to the Colored Form

The transformation is reversible. The colorless leuco form can be readily oxidized back to the colored cationic state by an oxidizing agent. In many practical scenarios, atmospheric oxygen is sufficient to achieve this reversion, making the leuco form an effective oxygen indicator.

Mechanism of Re-coloration: The oxidizing agent removes the electrons that were added during the reduction step. This restores the planarity and the extended π-conjugation of the phenoxazin-5-ium system, causing the characteristic blue color to reappear. This redox cycle forms the basis for the dye's use in applications requiring reversible color change.[9][10]

Experimental Protocols for Studying Leuco Dye Formation

The following protocols provide a self-validating workflow for the reduction of Nile Blue A and its characterization using UV-Vis spectroscopy. The expected results serve as an internal control for the success of the reaction.

Materials and Reagents
  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (Nile Blue A)

  • Sodium dithionite (Na₂S₂O₄), fresh

  • Ethanol or Deionized Water

  • UV-Vis Spectrophotometer and cuvettes

  • Standard laboratory glassware

Protocol 1: Induction of the Leuco Form

Objective: To chemically reduce Nile Blue A to its colorless leuco form.

  • Prepare Stock Solution: Prepare a ~10 µM solution of Nile Blue A in ethanol or water. The solution should be a clear, intense blue.

  • Initial Measurement: Transfer a portion of this solution to a cuvette and measure its initial absorbance spectrum using a UV-Vis spectrophotometer. Record the λmax and absorbance value.

  • Induce Reduction: To the remaining stock solution, add a small amount of solid sodium dithionite (a few milligrams, or a spatula tip). Swirl gently to dissolve.

  • Observe: A rapid and dramatic color change from intense blue to completely colorless should be observed within seconds to a minute. This visual confirmation is the first indication of successful leuco dye formation.

  • Final Measurement: Immediately transfer the now-colorless solution to a clean cuvette and measure its absorbance spectrum.

Data Presentation and Spectroscopic Validation

The success of the reduction is quantitatively validated by the change in the absorption spectrum. The prominent peak in the visible region (around 635-645 nm) should disappear almost completely, confirming the disruption of the chromophore.

Table 1: Expected Spectroscopic Data for Nile Blue A Redox Transformation

Stateλmax (nm)Molar Absorptivity (ε)Appearance
Colored Form (Oxidized) ~640 nmHighIntense Blue
Leuco Form (Reduced) No peak in visible regionNegligible in visible regionColorless
Protocol 2: Reversion to the Colored Form

Objective: To demonstrate the re-oxidation of the leuco dye back to its colored form.

  • Expose to Air: Take the colorless leuco dye solution prepared in Protocol 1 and expose it to air by leaving it in an open beaker or by bubbling air through it.

  • Observe: Over a period of several minutes to hours (depending on the concentration and surface area), the blue color will gradually reappear as atmospheric oxygen oxidizes the leuco form back to the cationic dye.

  • Spectroscopic Confirmation: The re-emergence of the absorbance peak at ~640 nm can be monitored over time with a spectrophotometer to quantify the rate of re-coloration.

Caption: Experimental workflow for the reduction and re-oxidation of Nile Blue A.

Applications Leveraging the Leuco Dye Mechanism

The reversible redox-driven color change of Nile Blue A is not merely a chemical curiosity; it is the basis for several practical applications:

  • Redox Indicators: The distinct color change between the oxidized and reduced states makes it a useful visual indicator for titrations and for sensing redox potentials in chemical and biological systems.[11]

  • Oxygen Sensors: The sensitivity of the leuco form to oxidation by molecular oxygen allows for its use in creating oxygen-sensing films and materials.

  • Smart Materials: The ability to switch color in response to a chemical stimulus (a reductant or oxidant) is being explored for creating "smart" inks, textiles, and packaging that can report on their chemical environment.[12]

  • Histological Staining: While not strictly a leuco dye application, the underlying redox chemistry is relevant in certain staining protocols where the cellular redox environment can influence dye binding and color.[2][13]

Conclusion

The leuco dye formation of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate is a robust and reversible process governed by fundamental principles of redox chemistry. The transition from the colored cationic form to the colorless reduced leuco form is predicated on the disruption of the molecule's extensive π-conjugated system via the addition of electrons. This mechanism is readily controlled and monitored in a laboratory setting, providing a powerful tool for applications ranging from analytical indicators to advanced smart materials. Understanding this core mechanism is essential for any researcher seeking to harness the unique chromogenic properties of Nile Blue A and other phenoxazine dyes.

References

  • Wikipedia. (n.d.). Nile blue. Retrieved from [Link]

  • StainsFile. (n.d.). Nile Blue A. Retrieved from [Link]

  • FluoroFinder. (n.d.). Nile Blue Dye Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). The redox mechanism of the phenoxazine (PXZ) redox center. Retrieved from [Link]

  • MDPI. (2025, May 5). Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Leuco dye – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Effective Removal of Nile Blue Dye from Wastewater using Silver-Decorated Reduced Graphene Oxide. Retrieved from [Link]

  • PubMed. (1987, May). Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuco dye. Retrieved from [Link]

  • PMC. (n.d.). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. Retrieved from [Link]

  • PubMed. (2016, September 19). Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental setup used for the degradation of Nile Blue dye. Retrieved from [Link]

  • MDPI. (2023, January 7). Detection and Degradation Studies of Nile Blue Sulphate Using Electrochemical and UV-Vis Spectroscopic Techniques. Retrieved from [Link]

  • ResearchGate. (2026, February 28). Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria. Retrieved from [Link]

  • ResearchGate. (n.d.). Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. Retrieved from [Link]

  • ACS Omega. (2024, April 17). Effective Removal of Nile Blue Dye from Wastewater using Silver-Decorated Reduced Graphene Oxide. Retrieved from [Link]

  • ResearchGate. (2024, April 25). Effective Removal of Nile Blue Dye from Wastewater using Silver- Decorated Reduced Graphene Oxide. Retrieved from [Link]

  • MDPI Encyclopedia. (2023, March 7). Nile Blue Sulphate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Semantic Scholar. (2022, August 22). Photo-Assisted Removal of Rhodamine B and Nile Blue Dyes from Water Using CuO–SiO2 Composite. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifting of UV-Vis absorption spectra of Nile Blue A after addition of.... Retrieved from [Link]

  • PubMed. (1956, July). The mechanism of Nile blue staining of lipofuscins. Retrieved from [Link]

  • ACS Omega. (2021, June 14). Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies. Retrieved from [Link]

  • PubChem. (n.d.). Leucomethylene blue. Retrieved from [Link]

  • Kobe University. (n.d.). Reversible coloring/decoloring reaction of leuco dye controlled by long-chain molecule. Retrieved from [Link]

  • ScienceDirect. (n.d.). Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of methylene blue and leucomethylene blue. Retrieved from [Link]

  • Google Patents. (n.d.). US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • ResearchGate. (n.d.). 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Nile Blue. Retrieved from [Link]

  • PubChem. (n.d.). 3,7-Bis(diethylamino)phenothiazin-5-ium. Retrieved from [Link]

  • Google Patents. (n.d.). US20200010436A1 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.

Sources

Exploratory

Comprehensive Profiling of CAS 73570-52-2 (Basic Blue 3): Safety Data, Cytotoxicity Mechanisms, and In Vitro Evaluation Workflows

IntroductionCAS 73570-52-2[1], widely recognized in industrial and research settings as Basic Blue 3 or 3,7-bis(diethylamino)phenoxazin-5-ium nitrate, is a synthetic cationic phenoxazine dye. While its primary historical...

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Author: BenchChem Technical Support Team. Date: April 2026

IntroductionCAS 73570-52-2[1], widely recognized in industrial and research settings as Basic Blue 3 or 3,7-bis(diethylamino)phenoxazin-5-ium nitrate, is a synthetic cationic phenoxazine dye. While its primary historical application lies in the dyeing of acrylic and viscose blended fabrics[2], its unique molecular architecture—specifically its nature as a π-delocalized lipophilic cation—has positioned it as a compelling lead compound in modern drug discovery.

Recent pharmacological studies have demonstrated its extreme potency as a mitochondrial-targeting antimalarial agent against Plasmodium falciparum[1]. However, the translation of CAS 73570-52-2 into clinical applications is severely bottlenecked by its inherent cytotoxicity to mammalian host cells[2]. This whitepaper provides an authoritative synthesis of its physicochemical hazards, the mechanistic causality behind its cellular toxicity, and field-proven, self-validating in vitro protocols for evaluating its biological profile.

Physicochemical Properties and Safety Data Sheet (SDS) Fundamentals

Before initiating any in vitro assay, a rigorous evaluation of the compound's Safety Data Sheet (SDS) is mandatory. CAS 73570-52-2 presents as a bronze or dark green/blue crystalline powder that is highly soluble in aqueous media and various organic solvents, yielding a brilliant blue solution with a maximum absorbance ( λmax​ ) at approximately 654 nm[3].

Hazard Identification & Handling Causality

Under the Globally Harmonized System (GHS), CAS 73570-52-2 is classified under Acute Toxicity, Oral (Category 3) , carrying the hazard statement H301: Toxic if swallowed [4].

The causality behind its stringent handling requirements lies in its cationic state. The positively charged phenoxazine ring readily interacts with negatively charged mucous membranes and biological barriers, facilitating rapid systemic absorption[1]. Consequently, the generation of airborne dust during the weighing or reconstitution of the lyophilized powder poses a severe inhalation hazard[5].

Mandatory Personal Protective Equipment (PPE):

  • Respiratory Protection: An N95 (US) or EN 149 compliant full-face respirator must be utilized[3]. Causality: Fine crystalline aerosols of lipophilic cations can bypass ciliary clearance in the upper respiratory tract, leading to deep alveolar deposition and rapid blood-stream diffusion.

  • Dermal/Eye Protection: Tightly fitting safety goggles and EN 374 compliant impervious gloves are required to prevent transdermal absorption and severe ocular inflammation[6].

Quantitative Data Summary

The following table synthesizes the core physicochemical and hazard metrics essential for laboratory risk assessment.

Table 1: Physicochemical and Hazard Summary of CAS 73570-52-2

ParameterValue / DescriptionSource
Chemical Name 3,7-bis(diethylamino)phenoxazin-5-ium nitrate7[7]
Molecular Formula C20H26N4O4 (Nitrate salt)7[7]
Molecular Weight 386.45 g/mol 8[8]
Melting Point 205 °C (decomposes)9[9]
Extinction Coefficient ( ϵ ) 45,000 at 651-657 nm (in water)3[3]
GHS Classification H301 (Toxic if swallowed)4[4]
Target Organs Gastrointestinal tract, mucous membranes5[5]

The Mechanistic Basis of CAS 73570-52-2 Toxicity

The cytotoxicity of Basic Blue 3 is not an indiscriminate off-target effect; rather, it is a direct consequence of its highly specialized molecular geometry. The compound operates under the π-delocalized lipophilic cation hypothesis [1]. The positive charge of the molecule is not localized to a single atom but is distributed across the planar phenoxazine ring system. This delocalization masks the charge, allowing the molecule to easily partition into and cross the hydrophobic core of the plasma membrane via passive diffusion.

Once in the cytoplasm, the compound's trajectory is governed by the Nernst equation. It is electrophoretically driven into the mitochondrial matrix, a process strictly dependent on the highly negative mitochondrial membrane potential ( ΔΨm​ , typically -150 to -180 mV)[1]. Inside the mitochondria, the hyper-accumulation of Basic Blue 3 disrupts the electron transport chain (ETC). This disruption leads to the premature leakage of electrons, the generation of Reactive Oxygen Species (ROS), subsequent mitochondrial depolarization, and the triggering of caspase-mediated cellular apoptosis.

G BB3 CAS 73570-52-2 (Lipophilic Cation) CellMembrane Plasma Membrane (ΔΨp Driven) BB3->CellMembrane Passive Diffusion Cytoplasm Cytoplasmic Accumulation CellMembrane->Cytoplasm Mitochondria Mitochondrial Matrix (ΔΨm Driven) Cytoplasm->Mitochondria Electrophoretic Uptake ROS ROS Generation & Depolarization Mitochondria->ROS ETC Disruption Apoptosis Cellular Apoptosis (Cytotoxicity) ROS->Apoptosis Caspase Activation

Fig 1: Mechanism of CAS 73570-52-2 cellular uptake and mitochondrial toxicity pathway.

In Vitro Toxicity Profiling & Antimalarial Efficacy

In the realm of drug development, researchers have sought to exploit the mitochondrial-targeting capability of Basic Blue 3 to eradicate protozoan parasites (such as Plasmodium falciparum and Plasmodium berghei)[10]. However, the therapeutic window is exceptionally narrow due to its toxicity to mammalian cells.

A pivotal study by 1[1] quantified this dynamic, revealing that while Basic Blue 3 exhibits extreme antimalarial potency, it simultaneously induces high cytotoxicity in human cell lines (e.g., HEK293T and HepG2). To circumvent this, the researchers synthesized acylphenoxazine derivatives (ITT-001 through ITT-006) by modifying the nitrogen atom at the 10-position of the phenoxazine ring[1]. The addition of benzoyl groups (as seen in ITT-004) significantly reduced in vitro cytotoxicity while preserving its antimalarial efficacy[2].

Furthermore, historical mutagenicity assays (such as the Ames test and mouse lymphoma assay) on basic textile dyes often flag phenoxazine structures due to their DNA-intercalating potential, necessitating rigorous genotoxicity screening during lead optimization[11].

Table 2: Comparative In Vitro Cytotoxicity Profile

CompoundTarget Cell LineCytotoxicity ProfileAntimalarial EfficacySource
Basic Blue 3 (Parent)HEK293T, HepG2High cytotoxicity (Low IC 50​ )Extremely potent[1]
ITT-004 (Derivative)HEK293T, HepG2Low cytotoxicity (High IC 50​ )High potency (In vivo cure)[2]

Self-Validating Experimental Protocol: In Vitro Cytotoxicity & Localization

To accurately assess the in vitro toxicity of CAS 73570-52-2, a robust, self-validating assay is required. The following protocol details the evaluation of cytotoxicity in HepG2 cells, incorporating a mechanistic control to validate the mitochondrial uptake pathway.

Methodology: Voltage-Dependent Cytotoxicity Assay

Step 1: Cell Culturing & Seeding Seed HepG2 cells in a 96-well clear-bottom plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO 2​ atmosphere to allow for cellular adherence.

Step 2: Self-Validating Control Setup (Causality Check) Pre-treat a designated subset of control wells with 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for 1 hour prior to dye exposure.

  • Causality: FCCP is a potent ionophore that uncouples oxidative phosphorylation, effectively collapsing the mitochondrial membrane potential ( ΔΨm​ ). If the cytotoxicity of Basic Blue 3 is strictly dependent on voltage-driven mitochondrial accumulation, FCCP pre-treatment will block its uptake, rescuing the cells from toxicity and thereby validating the mechanism.

Step 3: Compound Dosing Prepare a serial dilution of CAS 73570-52-2 (ranging from 0.1 µM to 100 µM) in DMSO. Dilute these stocks into the culture media ensuring the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced toxicity. Apply the media to the respective wells and incubate for 48 hours.

Step 4: Intracellular Localization (Fluorescence Microscopy) Prior to the viability readout, utilize the strong self-fluorescence of Basic Blue 3[1] to confirm intracellular localization. Wash the cells twice with PBS and image using a fluorescence microscope equipped with a Cy5 filter set (Excitation ~650 nm / Emission ~670 nm).

Step 5: Viability Readout & Analysis Aspirate the media and add 100 µL of fresh media containing 10 µL of WST-8 reagent (CCK-8 assay) to each well. Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. Calculate the IC 50​ values using non-linear regression analysis (e.g., GraphPad Prism). Compare the IC 50​ of the standard group versus the FCCP-treated group to quantify the voltage-dependent toxicity shift.

G Start Seed HepG2 Cells (96-well plate) Control Self-Validation: 10 µM FCCP Pre-treatment Start->Control Control Group Dosing Apply CAS 73570-52-2 (0.1 - 100 µM) Start->Dosing Test Group Control->Dosing Incubation Incubate 48h (37°C, 5% CO2) Dosing->Incubation Assay WST-8 Viability Assay (Readout at 450 nm) Incubation->Assay Analysis Calculate IC50 & Validate Mechanism Assay->Analysis

Fig 2: Self-validating in vitro workflow for assessing CAS 73570-52-2 cytotoxicity.

References

  • PubChem Compound Summary for CID 166432, Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) . National Center for Biotechnology Information. 7

  • BASIC BLUE 3 CAS#: 73570-52-2 Database of Chemicals & Biologicals . ChemWhat. 9

  • Product Details: 73570-52-2 BASIC BLUE 3 . Colorcom Group. 12

  • 73570-52-2(Phenazoxonium,3,7-bis(diethylamino)-,nitrate) Suppliers . ChemicalBook. 8

  • Basic Blue 3 SDS, 55840-82-9 Safety Data Sheets . Echemi. 6

  • Basic Blue 3 Dye content 25% 33203-82-6 Safety Information . Sigma-Aldrich. 3

  • In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3 . PubMed (NIH). 1

  • BASIC BLUE 3 - Safety Data Sheet . ChemicalBook. 13

  • MSDS BASIC BLUE 3 . Qingdao Sanhuan Colorchem CO.,LTD. 5

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) Hazard Data . Echemi. 4

  • Anti-malarial activity of basic blue 3 and ITT derivatives in vivo . ResearchGate. 2

  • Synthesis and Antimalarial Property of Orally Active Phenoxazinium Salts . Journal of Medicinal Chemistry (ACS Publications). 10

  • Mutagenicity of different textile dye products in Salmonella typhimurium and mouse lymphoma cells . SciSpace. 11

Sources

Foundational

Engineering the Electronic Band Structure of Phenoxazine-Based Cationic Dyes for Advanced Theranostics

Executive Summary Phenoxazine-based cationic dyes, such as Nile Blue and Cresyl Violet, are characterized by their rigid, planar tricyclic heteroaromatic cores. Historically utilized as biological stains and laser dyes,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxazine-based cationic dyes, such as Nile Blue and Cresyl Violet, are characterized by their rigid, planar tricyclic heteroaromatic cores. Historically utilized as biological stains and laser dyes, these molecules have emerged as powerful tools in modern drug development, specifically for Photodynamic Therapy (PDT) and theranostic imaging. This whitepaper explores the fundamental electronic band structures of phenoxazine derivatives, detailing the causality behind molecular engineering strategies used to tune their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Mechanisms of Electronic Band Structure Tuning

The photophysical behavior of phenoxazine dyes is dictated by the energy differential between their HOMO and LUMO. The phenoxazine core acts as a potent electron donor due to its electron-rich nitrogen and oxygen heteroatoms.

The Push-Pull Architecture

By coupling the phenoxazine core to various electron-withdrawing groups (acceptors) via π -conjugated spacers, researchers create a Donor- π -Acceptor (D- π -A) push-pull system.

  • Causality of Structural Modifications: Extending π -conjugation or introducing electron-deficient units (such as thiadiazole derivatives) selectively lowers the LUMO level while maintaining the HOMO level. This structural manipulation effectively reduces the bandgap, red-shifting the absorption spectrum into the "phototherapeutic window" (600–850 nm), which is an absolute requirement for deep tissue penetration in in vivo oncological applications.

  • Ionization Potentials: The unmodified phenoxazine core exhibits an ionization potential (HOMO) of approximately 5.37 eV[1]. By altering the molecular microstructure, such as inserting oxygen or sulfur atoms, the electronic band structure undergoes massive shifts, optimizing the molecule for specific charge-transfer tasks[1].

Photodynamic Therapy (PDT): Electronic Causality & ROS Generation

In PDT, the photosensitizer (PS) must efficiently generate reactive oxygen species (ROS), predominantly singlet oxygen ( 1O2​ ), to induce localized tumor cell apoptosis.

Intersystem Crossing (ISC) and the Heavy Atom Effect

Upon photon absorption, the dye transitions from the singlet ground state ( S0​ ) to an excited singlet state ( S1​ ). For effective PDT, the molecule must undergo Intersystem Crossing (ISC) to a long-lived excited triplet state ( T1​ ).

  • Causality of Halogen/Chalcogen Substitution: Natural oxazine dyes often exhibit low photo-reactivity due to inefficient singlet-to-triplet crossover[2]. By substituting halogens or sulfur into the phenoxazine core, spin-orbit coupling (SOC) is drastically enhanced via the "Heavy Atom Effect"[3]. This promotes the quantum mechanical mixing of spin states, accelerating ISC and boosting the singlet oxygen quantum yield ( ΦΔ​ ) from <0.05 to over 0.80[3].

  • Minimizing ΔEST​ : An alternative to heavy atom substitution is designing D- π -A systems that spatially separate the HOMO and LUMO. This separation reduces the electron exchange energy, thereby minimizing the singlet-triplet energy gap ( ΔEST​ ). A smaller ΔEST​ thermodynamically favors ISC, enhancing 1O2​ generation without the potential dark toxicity associated with heavy metals[4].

PDT_Mechanism S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation Photon Light (600-800nm) Photon->S0 Absorption ISC Intersystem Crossing (Enhanced by Heavy Atoms) S1->ISC Spin-Orbit Coupling T1 Excited Triplet (T1) ISC->T1 u0394EST minimization ROS Singlet Oxygen (1O2) & ROS T1->ROS Energy Transfer (Type II) O2 Molecular Oxygen (3O2) O2->ROS Reactant Apoptosis Tumor Cell Death ROS->Apoptosis Oxidative Stress

Caption: Electronic transitions and ROS generation pathway in phenoxazine-mediated PDT.

Quantitative Data: Electronic Properties of Phenoxazine Derivatives

The following table synthesizes the electronic band structures and photodynamic efficiencies of various phenoxazine derivatives, highlighting the impact of structural modifications.

Dye / DerivativeHOMO (eV)LUMO (eV)Bandgap (eV)Singlet Oxygen Yield ( ΦΔ​ )Primary Application
CPPo (Unmodified Core) -5.37N/AN/ALowBaseline Reference[1]
PO5 (Phenoxazine Dyad) -5.38-3.002.38N/ADNA Intercalation Probes[5]
POD4 (D- π -A System) -5.20-3.571.63N/ADye-Sensitized Solar Cells[6]
sat-NBS-61 (Halogenated) TunedTunedTuned0.821Bladder Cancer PDT[3]
PH-BODIPY (Helical Mod) TunedTunedTuned0.530Combined Chemo-PDT[4]

Experimental Protocols for Band Structure Characterization

To ensure scientific integrity, the determination of HOMO/LUMO levels must be a self-validating system. Relying solely on optical bandgaps derived from UV-Vis spectroscopy ignores exciton binding energies. Therefore, a dual-pronged approach using Cyclic Voltammetry (CV) and Time-Dependent Density Functional Theory (TD-DFT) is required.

Protocol 1: Electrochemical Determination via Cyclic Voltammetry (CV)

Causality: CV directly measures the oxidation and reduction onset potentials, which correlate to the ionization potential (HOMO) and electron affinity (LUMO) in the solution phase.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Reasoning: TBAPF 6​ provides high ionic conductivity while maintaining a wide electrochemical window, preventing solvent breakdown during redox sweeps.

  • Cell Assembly: Utilize a standard three-electrode system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte Addition: Dissolve the synthesized phenoxazine dye to a concentration of 1.0 mM in the electrolyte solution. Purge with N2​ for 10 minutes to remove dissolved oxygen.

  • Internal Standardization (Self-Validation): After recording the initial voltammograms, spike the solution with 1.0 mM Ferrocene (Fc). Reasoning: The Fc/Fc + redox couple acts as an internal standard to calibrate the reference electrode against the vacuum level (Fc/Fc + is established at -4.8 eV vs. vacuum).

  • Measurement & Calculation: Scan at a rate of 50 mV/s. Extract the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials. Calculate the energy levels using the following self-correcting equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol 2: Computational TD-DFT Workflow

Causality: While CV provides bulk thermodynamic data, TD-DFT maps the spatial distribution of the molecular orbitals, verifying the D- π -A charge transfer efficiency and predicting ΔEST​ for PDT applications[6].

  • Geometry Optimization: Optimize the ground-state ( S0​ ) geometry using DFT at the B3LYP/6-31G(d,p) level of theory.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water or acetonitrile parameters to accurately simulate the experimental solvent environment.

  • Excited State Calculation: Perform TD-DFT calculations to determine the vertical excitation energies, oscillator strengths, and the singlet-triplet energy gap ( ΔEST​ ).

  • Orbital Mapping: Generate electron density isosurfaces (isovalue = 0.02 a.u.) for the HOMO and LUMO. Validation Check: Ensure the HOMO is localized over the phenoxazine core and the LUMO is localized over the acceptor moiety, confirming effective charge separation[5].

Workflow cluster_Exp Experimental (Macro-scale) cluster_Comp Computational (Micro-scale) Start Synthesized Phenoxazine Dye CV Cyclic Voltammetry (CV) Determine Onset Potentials Start->CV Opt UV-Vis/Fluorescence Determine Optical Gap Start->Opt DFT DFT (B3LYP/6-31G*) Geometry Optimization Start->DFT Calib Internal Standard (Ferrocene) Self-Validation CV->Calib Combine Data Synthesis Absolute HOMO/LUMO Energy Levels Opt->Combine Calib->Combine TDDFT TD-DFT Vertical Excitations & Orbital Mapping DFT->TDDFT TDDFT->Combine

Caption: Integrated experimental and computational workflow for self-validating band structure characterization.

References

  • Optical Properties of Cyclic Amine Type Dyes, and Their Electronic Band Structures with Molecular Microstructure Source: Taylor & Francis URL:[Link]

  • Photosensitization, uptake, and retention of phenoxazine Nile blue derivatives in human bladder carcinoma cells Source: PubMed / NIH URL:[Link]

  • Photophysical and DNA‐Binding Properties of Phenoxazine‐Based Push–Pull Type Organic Chromophores Source: PMC / NIH URL:[Link]

  • The electronic band gap of the dye molecules Source: ResearchGate URL:[Link]

  • Non-linear Optical Response of Phenoxazine-based Dyes: Molecular Engineering of Thiadiazole Derivatives as π-spacers Source: SciELO URL:[Link]

  • Manipulating the Aggregation of Phenoxazine-Modified Helical Boron-Dipyrromethene to Enhance Singlet Oxygen Generation for Efficient Tumor Therapy Source: ACS Publications URL:[Link]

  • Uptake, retention, and phototoxicity of cationic phenoxazines photosensitizers in tumor cells in culture Source: SPIE Digital Library URL:[Link]

Sources

Exploratory

Thermal Stability and Melting Point Dynamics of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate: A Technical Whitepaper

Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxazine 1 nitrate, CAS: 73570-52-2) is a highly conjugated cationic dye utilized extensively in laser optics, fluorescence probing, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxazine 1 nitrate, CAS: 73570-52-2) is a highly conjugated cationic dye utilized extensively in laser optics, fluorescence probing, and polymer functionalization 1. While its photophysical properties are well-documented, its thermal behavior—specifically its melting point and degradation kinetics—dictates its viability in high-temperature processing environments, such as melt-extrusion with polymers. This whitepaper provides an in-depth mechanistic analysis of its thermal profile, bridging molecular structure with macroscopic thermal phenomena.

Structural Causality of Thermal Behavior

The thermal stability of Oxazine 1 nitrate is governed by the interplay between its rigid phenoxazinium core and its ionic interactions.

  • The Phenoxazinium Core: The tricyclic system provides a high degree of electron delocalization, conferring baseline thermal resistance. The diethylamino substituents at the 3- and 7-positions introduce steric bulk, which prevents overly dense packing but still permits π−π stacking interactions that stabilize the crystalline lattice in the solid state 2.

  • The Nitrate Counterion: Unlike chloride or perchlorate salts, the nitrate ( NO3−​ ) anion fundamentally alters the thermal degradation pathway. It forms strong electrostatic bonds that dictate the compound's melting point of 176–179 °C 3. However, at elevated temperatures, nitrate acts as an internal oxidizing agent. Once the lattice energy is overcome during melting, the nitrate ion facilitates an exothermic decomposition of the organic core at approximately 205 °C 4.

Thermal Degradation Pathway and Matrix Interactions

When subjected to thermal stress, Oxazine 1 nitrate transitions through a well-defined degradation sequence. Following the endothermic melt, the compound undergoes N-dealkylation, stripping the ethyl groups from the terminal amines. This is rapidly followed by nitrate-driven oxidative fragmentation of the phenoxazine ring.

Interestingly, the thermal stability of this dye can be artificially enhanced by embedding it within polymer matrices. For instance, when phenoxazinium dyes are incorporated into Poly(vinyl alcohol) (PVA) films, intermolecular hydrogen bonding between the dye's heteroatoms and the polymer's hydroxyl groups restricts molecular mobility, thereby delaying the onset of thermal degradation 5.

ThermalPathway Solid Oxazine 1 Nitrate (Crystalline Solid) Melt Molten State (176-179 °C) Solid->Melt Endothermic Melting Dealkyl N-Dealkylated Intermediates Melt->Dealkyl Thermal Stress (~200 °C) Decomp Oxidized Core Fragments (>205 °C) Dealkyl->Decomp Nitrate-Driven Exothermic Breakdown

Fig 1: Thermal degradation pathway of Oxazine 1 nitrate from solid state to oxidized fragments.

Quantitative Data Summary

Table 1: Physicochemical and Thermal Properties

PropertyValueCausality / Significance
Chemical Formula C20​H26​N4​O4​ Includes the reactive NO3−​ counterion.
Molecular Weight 386.45 g/mol Determines stoichiometric dosing for polymer doping.
Melting Point 176–179 °CEndothermic phase transition; lattice energy is overcome.
Decomposition Temp ~205 °CExothermic breakdown driven by nitrate-induced oxidation.
Physical State Green powderColoration stems from extensive π -conjugation in the core.

Experimental Methodologies for Thermal Profiling

To ensure high scientific integrity and reproducibility, the following self-validating protocols must be employed when characterizing the thermal properties of Oxazine 1 nitrate.

Protocol 3.1: High-Precision Capillary Melting Point Determination

This protocol is designed to eliminate moisture-induced plasticization, which artificially depresses the melting point.

  • Sample Desiccation: Dry the green powder under a vacuum (10 mbar) at 60 °C for 12 hours.

    • Causality: Removing adsorbed water prevents hydrogen-bond disruption within the crystal lattice.

  • Capillary Loading: Pack the desiccated sample into a glass capillary to a strict depth of 2–3 mm.

    • Causality: Overpacking creates internal thermal gradients, leading to broad, inaccurate melting ranges rather than a sharp phase transition.

  • Optimized Thermal Ramping: Heat the block rapidly to 160 °C, then reduce the ramp rate to exactly 1 °C/min.

    • Causality: A slow terminal ramp ensures the sample and the heating block are in perfect thermal equilibrium, accurately capturing the true 176–179 °C endotherm.

  • Self-Validation System: Immediately prior to testing, run a known USP-grade standard (e.g., Salicylic acid, MP 159 °C) to verify instrument calibration. If the standard deviates by >0.5 °C, recalibrate the apparatus.

Protocol 3.2: Coupled TGA/DSC Thermal Profiling

This workflow isolates intrinsic thermal stability from external aerobic interference.

  • Baseline Subtraction: Run an empty aluminum crucible (DSC) and alumina crucible (TGA) under identical thermal conditions.

    • Causality: This eliminates buoyancy effects in the TGA microbalance and corrects for baseline heat-capacity drift in the DSC.

  • Inert Atmospheric Purging: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: Because the nitrate salt is inherently self-oxidizing, an inert atmosphere is mandatory to isolate the intrinsic nitrate-driven decomposition (~205 °C) from external aerobic combustion.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

    • Causality: This specific kinetic rate is optimal for resolving the endothermic melting peak (176–179 °C) before the exothermic decomposition onset (~200 °C) overlaps and obscures the data.

  • Self-Validation System: Calculate the integral of the DSC melting peak (enthalpy of fusion, ΔHf​ ). Run three varying sample masses (e.g., 2 mg, 5 mg, 10 mg). The mass-normalized ΔHf​ (J/g) must remain constant. If it varies, the transition is being convoluted by a mass-dependent kinetic degradation rather than a pure phase change.

ExperimentalWorkflow Prep Sample Preparation Desiccate under vacuum Purge with N2 DSC DSC Analysis Ramp: 10 °C/min Detect Endotherm (176-179 °C) Prep->DSC Aliquot 1 (Hermetic Pan) TGA TGA Prep->TGA Aliquot 2 (Alumina Crucible) Integrate Data Integration Correlate phase transitions with degradation events DSC->Integrate Heat Flow Data TGA->Integrate Mass Loss Data

Fig 2: Self-validating TGA and DSC workflow for thermal profiling of phenoxazinium salts.

Table 2: TGA/DSC Experimental Parameters

ParameterSettingMechanistic Rationale
Atmosphere Nitrogen ( N2​ ), 50 mL/minPrevents aerobic oxidation; isolates intrinsic thermal stability.
Heating Rate 10 °C/minBalances thermal resolution with kinetic degradation tracking.
Crucible Type Alumina (TGA) / Aluminum (DSC)Inertness against nitrate-induced oxidation at high temperatures.
Calibration Indium / Zinc standardsEnsures precise temperature and enthalpy measurements.

References

  • SYNTHESIS AND BLUE DYEING ABILITY FOR POLYPROPYLENE FABRICS OF VARIOUS 3,7-BIS(DIALKYLAMINO)PHENOXAZIN-5-IUM SALTS - Heterocycles - 3

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) - Substance Details - US EPA - 1

  • Phenazoxonium,3,7-bis(diethylamino)-,nitrate Properties - ChemicalBook - 4

  • Manifestation of intermolecular interactions in FTIR spectra of methylene blue molecules - Colloid and Polymer Science / ResearchGate - 5

  • Supramolecular Host–Guest Interactions of Oxazine-1 Dye with β- and γ-Cyclodextrins - ResearchGate -2

Sources

Foundational

Structural Systematics and Crystallographic Profiling of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate

Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (CAS: 73570-52-2), a prominent cationic oxazine dye, is highly valued in nonlinear optics, single-molecule spectroscopy, and textile dyeing[1]. Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (CAS: 73570-52-2), a prominent cationic oxazine dye, is highly valued in nonlinear optics, single-molecule spectroscopy, and textile dyeing[1]. Understanding its crystallographic properties is paramount for researchers aiming to leverage its planar π -system for supramolecular assembly, optical limiting devices, or drug-intercalation modeling. This technical whitepaper provides an in-depth analysis of its molecular architecture, crystal packing behaviors, and the rigorous experimental protocols required to obtain high-fidelity single-crystal X-ray diffraction (SCXRD) data.

Molecular Architecture and Conformational Dynamics

The core of 3,7-bis(diethylamino)phenoxazin-5-ium consists of a rigid, highly conjugated tricyclic phenoxazine system.

  • Planarity and Conjugation : The central oxazine ring maintains a near-planar conformation, facilitating extensive delocalization of the positive charge across the nitrogen and oxygen heteroatoms.

  • Substituent Effects : The diethylamino groups at the 3- and 7-positions exhibit partial sp2 hybridization at the nitrogen atoms, coupling their lone electron pairs into the aromatic π -system. The molecular width of this specific oxazine framework is approximately 0.85 nm, a critical dimension that dictates its orientational behavior and intercalation capacity within constrained environments, such as molecular sieves or biological macromolecules[2].

  • The Nitrate Counterion : Unlike bulky perchlorate or simple halide salts, the nitrate anion ( NO3−​ ) introduces a trigonal planar geometry capable of acting as a multidentate hydrogen-bond acceptor, profoundly influencing the extended crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, the crystallization of phenoxazinium dyes is driven by a delicate thermodynamic competition between electrostatic forces and dispersion interactions.

  • π−π Stacking : The planar cations preferentially organize into face-to-face stacked dimers or infinite columns. This stacking minimizes π -electron repulsion while maximizing London dispersion forces, a phenomenon well-documented in related phenoxazinium and phenothiazinium derivatives[3].

  • Cation-Anion Hydrogen Bonding : The nitrate oxygen atoms engage in non-classical C−H⋯O hydrogen bonds with the aromatic protons of the phenoxazine core and the aliphatic protons of the diethylamino groups. These interactions anchor the flexible ethyl chains, mitigating thermal disorder[3].

  • Nonlinear Optical Implications : The specific packing arrangement directly impacts the material's macroscopic properties. Highly ordered, tightly stacked crystalline domains of phenoxazinium salts exhibit significant third-order nonlinear optical susceptibilities, transitioning from reverse saturated to saturated absorption depending on the aggregation state[4].

Intermolecular Cation 3,7-Bis(diethylamino) phenoxazin-5-ium Cation Anion Nitrate Anion (NO3-) Cation->Anion Electrostatic & C-H···O Stacking π-π Stacking (Inter-cationic) Cation->Stacking Face-to-Face Alignment Solvent Lattice Solvent (if present) Cation->Solvent Dipole-Dipole Anion->Solvent Hydrogen Bonding

Supramolecular interaction network driving the crystal packing of the nitrate salt.

Experimental Protocol: SCXRD Workflow

To acquire self-validating, publication-quality crystallographic data for 3,7-bis(diethylamino)phenoxazin-5-ium nitrate, the following causally-driven methodology must be adhered to.

Step 1: Crystal Growth via Thermodynamic Control

  • Protocol : Dissolve the purified green dye powder (melting point 176-179 °C)[1] in a minimal volume of a 1:1 mixture of methanol and dichloromethane. Allow the solution to undergo slow solvent evaporation in a vibration-free environment at 20 °C.

  • Causality : Dichloromethane provides excellent primary solubility, while methanol acts as a slightly poorer solvent that participates in hydrogen bonding. Slow evaporation ensures a low degree of supersaturation, preventing the kinetic trapping of metastable polymorphs and promoting the growth of large, defect-free single crystals rather than microcrystalline aggregates.

Step 2: Crystal Mounting and Cryocooling

  • Protocol : Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Coat it in paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

  • Causality : The paratone oil serves a dual purpose: it prevents the loss of any co-crystallized lattice solvent (which would cause the crystal lattice to collapse) and acts as a rigid glass at 100 K to hold the crystal steady. Cooling to 100 K is absolutely critical; it minimizes the thermal vibrations (Debye-Waller factors) of the highly flexible diethylamino ethyl chains. At room temperature, these groups exhibit severe dynamic disorder, artificially inflating R-factors and obscuring true bond lengths.

Step 3: Data Collection and Integration

  • Protocol : Utilize Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure a completeness of >99.5%. Integrate the frames using software such as SAINT and apply multi-scan absorption corrections (SADABS).

  • Causality : High completeness and redundancy are required to accurately model the anisotropic displacement parameters of the lighter atoms (C, N, O) and to resolve any potential positional disorder of the nitrate anion.

Step 4: Structure Solution, Refinement, and Validation

  • Protocol : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final model passes a CheckCIF routine with no Level A or B alerts.

  • Causality : This is a self-validating system. A final R1​ factor below 5% and a goodness-of-fit (S) near 1.0 mathematically prove that the proposed structural model accurately reflects the raw electron density map.

SCXRD_Workflow N1 Synthesis & Purification (Nitrate Salt Isolation) N2 Crystal Growth (Slow Evaporation, MeOH/CH2Cl2) N1->N2 Thermodynamic Control N3 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2->N3 Defect-free Selection N4 Data Collection (100 K) (Mo/Cu Kα Radiation) N3->N4 Minimize Thermal Motion N5 Data Reduction & Integration (SAINT/SADABS) N4->N5 Raw Frames N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 hkl Data N7 Crystallographic Validation (CheckCIF, R-factor < 5%) N6->N7 Final Model

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of phenoxazinium salts.

Quantitative Crystallographic Data Summary

While exact unit cell parameters can vary based on the specific polymorph or presence of lattice solvent, the following table summarizes the representative crystallographic metrics expected for 3,7-bis(diethylamino)phenoxazin-5-ium nitrate based on homologous structures and computational profiling.

Crystallographic ParameterRepresentative Value / Metric
Chemical Formula C20​H26​N4​O4​ (Cation + NO3−​ )
Formula Weight 386.45 g/mol
Typical Crystal System Monoclinic or Triclinic
Typical Space Group P21​/c or P1ˉ
Data Collection Temperature 100(2) K
Molecular Width ~0.85 nm[2]
π−π Centroid Distance 3.40 - 3.65 Å
Target R1​ (Validation) < 0.050

References

  • Title : SYNTHESIS AND BLUE DYEING ABILITY FOR POLYPROPYLENE FABRICS OF VARIOUS 3,7-BIS(DIALKYLAMINO)PHENOXAZIN-5 Source : CLOCKSS / Heterocycles URL :1

  • Title : Orientational Behavior of Single Molecules in Molecular Sieves: A Study of Oxazine Dyes in AlPO4-5 Crystals Source : The Journal of Physical Chemistry B - ACS Publications URL : 2

  • Title : Manifestation of intermolecular interactions in FTIR spectra of methylene blue molecules Source : ResearchGate URL : 3

  • Title : Third-order nonlinear optical properties of spin-coating films containing benzo[α]phenoxazinium: From reverse saturated to saturated absorptions Source : ResearchGate URL :4

Sources

Protocols & Analytical Methods

Method

Application Note: Redox-Driven Dyeing of Unmodified Polypropylene Fibers Using 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate

Target Audience: Polymer Chemists, Textile Scientists, and Materials Engineers Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Polypropylene (PP) fibers possess excepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Textile Scientists, and Materials Engineers Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Polypropylene (PP) fibers possess exceptional mechanical properties, chemical resistance, and low specific gravity. However, their highly crystalline, non-polar aliphatic structure lacks chemically active or polar dye-binding sites, making unmodified PP notoriously difficult to dye using conventional aqueous methods[1][2]. Traditional approaches require expensive polymer blending, surface plasma treatments, or supercritical CO₂[3].

A highly efficient, alternative chemical strategy leverages the reversible redox chemistry of specific cationic dyes. 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (CAS: 73570-52-2)[4], a tricyclic cationic dye of the oxazine class, is uniquely suited for this.

The Causality of the Redox-Diffusion Mechanism

Cationic dyes in their oxidized state are water-soluble but electrostatically and thermodynamically excluded from the hydrophobic PP matrix. By applying a strong reducing agent (e.g., sodium dithionite) under alkaline conditions, the phenoxazinium core is reduced. This transformation neutralizes the positive charge, converting the dye into its leuco form —a highly hydrophobic, uncharged, and colorless molecule.

Following the principle of "like dissolves like," this hydrophobic leuco-dye exhibits high affinity for the non-polar PP fiber. At elevated temperatures (120°C), the free volume of the PP polymer chain expands, allowing the leuco-dye to diffuse deep into the fiber core. Upon subsequent exposure to an oxidizing agent (or atmospheric oxygen), the leuco-dye is re-oxidized back to its blue, cationic phenoxazinium state. Because the re-oxidized dye is ionic and bulky (due to the diethylamino groups), it becomes sterically and electrostatically trapped within the hydrophobic matrix, yielding exceptional color strength and wash fastness.

Mechanism A Cationic Oxazine Dye (Water Soluble, Blue) B Reduction (Na2S2O4 / NaOH) A->B C Leuco-Dye Base (Hydrophobic, Colorless) B->C D Thermal Diffusion into PP Matrix C->D E In-Situ Oxidation (H2O2 / O2) D->E F Trapped Cationic Dye (High Fastness, Blue) E->F

Fig 1: Redox-driven diffusion mechanism for dyeing PP fibers with cationic oxazine dyes.

Materials and Reagents

  • Substrate: Unmodified isotactic polypropylene (PP) knitted fabric or multifilament yarn.

  • Dye: 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (Purity >98%)[4][5].

  • Reducing Agent: Sodium dithionite (Na₂S₂O₄, Hydrosulfite) - freshly prepared to prevent atmospheric degradation.

  • Alkali: Sodium hydroxide (NaOH) pellets or 30% aqueous solution.

  • Surfactant: Non-ionic detergent (e.g., Triton X-100) for scouring.

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂, 30% w/w).

  • Equipment: High-temperature, high-pressure (HTHP) laboratory dyeing machine (e.g., Roaches or Mathis), pH meter, spectrophotometer (for K/S evaluation).

Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Fiber Preparation (Scouring)

Causality: PP fibers are often coated with hydrophobic spin finishes during manufacturing. These oils act as a barrier to dye diffusion and must be removed.

  • Prepare a scouring bath containing 2.0 g/L non-ionic detergent.

  • Immerse the PP fibers at a liquor ratio (LR) of 1:40.

  • Heat to 80°C and maintain for 30 minutes.

  • Rinse thoroughly with deionized water and air dry.

Phase 2: Dye Vatting (Reduction)
  • Prepare the dye bath with 2% owf (on weight of fabric) of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate.

  • Add NaOH to adjust the bath pH to 10.5 - 11.0 . Critical: The leuco form is unstable at acidic pH, while excessive alkalinity (>12) can degrade the oxazine core.

  • Heat the bath to 60°C.

  • Slowly add 4.0 g/L of sodium dithionite under gentle agitation.

Validation Checkpoint: Within 5–10 minutes, the bath must transition from a deep blue solution to a pale yellow or virtually colorless state. If a blue tint persists, the reduction potential is insufficient. Add Na₂S₂O₄ in 0.5 g/L increments until the solution clears.

Phase 3: Exhaust Dyeing
  • Introduce the scoured PP fibers into the vatted dye bath (LR 1:20).

  • Seal the HTHP dyeing vessel.

  • Raise the temperature at a gradient of 2°C/min to 120°C . Causality: 120°C provides optimal polymer chain mobility (free volume expansion) for leuco-dye penetration without reaching the melting point of PP (~160°C).

  • Maintain at 120°C for 60 minutes.

  • Cool the vessel rapidly to 60°C and drain the bath.

Phase 4: In-Situ Oxidation
  • Transfer the dyed fibers immediately to an oxidation bath containing 1.0 g/L H₂O₂ (30%) and 1.0 g/L acetic acid (to neutralize residual alkali).

  • Treat at 50°C for 20 minutes.

Validation Checkpoint: The fibers should rapidly develop a brilliant, deep blue color as the leuco-dye is re-oxidized into the phenoxazinium cation inside the polymer matrix.

Phase 5: Reduction Clearing

Causality: Surface-deposited dye that did not penetrate the fiber will cause poor rubbing and wash fastness. A secondary reduction step destroys this superficial dye.

  • Treat the fibers in a fresh bath containing 2.0 g/L NaOH and 2.0 g/L sodium dithionite at 70°C for 15 minutes.

  • Rinse thoroughly with cold water and dry.

Workflow S1 1. Fiber Scouring (Non-ionic detergent, 80°C) S2 2. Dye Vatting (Oxazine Dye + Na2S2O4 + NaOH, 60°C) S1->S2 S3 3. HTHP Exhaust Dyeing (120°C, 60 min, Sealed Vessel) S2->S3 S4 4. In-Situ Oxidation (1% H2O2, Acidic pH, 50°C) S3->S4 S5 5. Reduction Clearing (Remove superficial surface dye) S4->S5

Fig 2: Step-by-step operational workflow for the redox dyeing of polypropylene fibers.

Quantitative Data & Performance Metrics

The following table summarizes the expected colorimetric and fastness properties of unmodified PP dyed with 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate using the redox method versus conventional aqueous exhaust dyeing.

Dyeing MethodDye State in BathDye Exhaustion (%)Color Strength (K/S)Wash Fastness (ISO 105-C06)Dry Rub Fastness
Conventional Aqueous Cationic (Oxidized)< 5.0 %0.351 - 22
Redox-Driven (Leuco) Neutral (Reduced)> 88.0 % 14.20 4 - 5 4 - 5

Data Interpretation: The conventional method fails because the cationic dye cannot penetrate the non-polar PP matrix. The redox-driven method achieves a K/S value of 14.20, indicating a deep, level blue shade. The excellent wash fastness (4-5) validates the mechanistic hypothesis: once the dye is re-oxidized inside the fiber, its ionic nature and steric bulk permanently trap it within the hydrophobic polymer network.

Troubleshooting & Optimization

  • Issue: Uneven Dyeing (Unlevelness)

    • Cause: Rapid heating during Phase 3 or insufficient scouring.

    • Solution: Ensure the heating gradient does not exceed 2°C/min. Verify that the scouring bath effectively removed all spin finishes.

  • Issue: Poor Color Yield (Low K/S)

    • Cause: Premature oxidation of the dye bath before fiber penetration.

    • Solution: Ensure the HTHP vessel is completely sealed. Purge the vessel with Nitrogen gas prior to heating to displace atmospheric oxygen.

  • Issue: Dye Bath Precipitation

    • Cause: pH dropped below 9.0 during vatting, causing the leuco-acid to precipitate.

    • Solution: Buffer the vatting bath accurately. Use a combination of NaOH and sodium carbonate to maintain a stable alkaline pH.

References

  • Fibre2Fashion. "Various approaches for dyeing of polypropylene." Fibre2Fashion. Available at:[Link]

  • Huizhou Xintaixin Nonwoven Fabric Co., Ltd. "Can polypropylene be dyed." Knowledge Base. Available at:[Link]

  • Yoshida, T., & Segi, M. (2021). "Dyeing Method for Polypropylene Fibers Utilizing Reduction and Oxidation of Cationic Dyes." Journal of Fiber Science and Technology, 77(2), 46-55. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) - Substance Details." System of Registries. Available at:[Link]

  • European Chemicals Agency (ECHA). "3,7-bis(diethylamino)phenoxazin-5-ium nitrate." ECHA CHEM. Available at:[Link]

  • Fibre2Fashion. "The Dyeing of Polypropylene Fibers in Supercritical Fluid." Fibre2Fashion. Available at:[Link]

Sources

Application

Application Note: Utilizing Brilliant Cresyl Blue as a Fluorescent Probe for Real-Time Assessment of Mitochondrial Redox State in Live Cells

Abstract This guide provides a comprehensive framework for using 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, commonly known as Brilliant Cresyl Blue (BCB), as a dynamic fluorescent probe for the real-time assessment o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for using 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, commonly known as Brilliant Cresyl Blue (BCB), as a dynamic fluorescent probe for the real-time assessment of cellular redox status and mitochondrial function in live-cell imaging. Historically used as a colorimetric supravital stain, BCB's properties as a redox-sensitive fluorophore make it a powerful tool for researchers, scientists, and drug development professionals. We present the underlying mechanism, detailed protocols for live-cell staining, and validation workflows using mitochondrial inhibitors, establishing a robust system for functional cellular analysis.

Introduction: Beyond a Simple Stain

Brilliant Cresyl Blue is a cell-permeant phenoxazine dye with a long history in hematology for identifying reticulocytes. Its utility, however, extends far into modern cell biology. As a cationic molecule, BCB naturally accumulates in the mitochondria of live cells, driven by the negative mitochondrial membrane potential. More importantly, BCB is a potent redox indicator.[1] Its oxidized form is a vibrant blue compound that exhibits far-red fluorescence. Upon accepting electrons from cellular reducing agents—a primary source of which is the mitochondrial electron transport chain (ETC)—it is converted to its non-fluorescent, colorless "leuco" form.[2][3]

This key characteristic allows for the direct interrogation of cellular metabolic activity. A high rate of mitochondrial respiration and a robust reducing environment (e.g., high NADH/NAD+ ratio) will lead to the rapid reduction of BCB and a corresponding decrease in its fluorescence. Conversely, cells with compromised mitochondrial function or those under oxidative stress will fail to reduce the dye, resulting in a sustained, high-fluorescence signal. This inverse relationship between mitochondrial activity and fluorescence intensity provides a powerful and intuitive readout for assessing cell health, toxicity, and metabolic function.

Physicochemical Properties & Spectral Data

The successful application of any fluorescent probe hinges on understanding its physical and spectral characteristics. BCB's properties make it well-suited for live-cell imaging, particularly for avoiding spectral overlap with common green (e.g., GFP, Fluo-4) and red (e.g., mCherry, RFP) fluorophores.

PropertyValueSource(s)
Synonyms Brilliant Cresyl Blue (BCB), C.I. 51010
Molecular Formula C₂₀H₂₆N₄O₄ (Nitrate salt)
Molecular Weight 386.45 g/mol
Absorbance Max (λabs) ~630 - 650 nm[4][5]
Emission Max (λem) ~670 - 690 nm (Far-Red)[4]
Form Dark green/blue crystalline powder
Cell Permeability YesN/A (Inferred from use as supravital stain)

Mechanism of Action: A Reporter of Cellular Reducing Power

The function of BCB as a live-cell probe is governed by two principles: mitochondrial accumulation and redox-dependent fluorescence.

  • Mitochondrial Accumulation: As a lipophilic cation, BCB passively crosses the plasma membrane. It is then electrophoretically driven into the mitochondrial matrix by the large negative potential (~-150 to -180 mV) across the inner mitochondrial membrane. This concentrates the probe at the primary site of cellular respiration.

  • Redox-Dependent Fluorescence: The core of BCB's utility lies in its role as an electron acceptor. In its oxidized state, the phenoxazine ring system is highly conjugated, resulting in strong light absorption in the red region of the spectrum and subsequent far-red fluorescence. In a metabolically active cell, reducing equivalents (e.g., NADH, FADH₂) are abundant. Enzymes within the mitochondria can transfer electrons to BCB, reducing it to the colorless and non-fluorescent leuco-BCB. Therefore, the observed fluorescence intensity is inversely proportional to the cell's reducing capacity.

cluster_cell Live Cell cluster_mito Mitochondrion cluster_key Observation BCB_ext Brilliant Cresyl Blue (Oxidized, Fluorescent) BCB_int BCB (Oxidized) High Fluorescence BCB_ext->BCB_int Accumulation (Driven by ΔΨm) ETC Electron Transport Chain (ETC) ETC->BCB_int e⁻ Transfer (Reduction) NADH NADH / FADH₂ (Reducing Agents) NADH->ETC Leuco_BCB Leuco-BCB (Reduced) Non-Fluorescent BCB_int->Leuco_BCB Healthy Healthy/Active Cell: High ETC Activity => Fast Reduction => Low Fluorescence Compromised Compromised Cell: Low ETC Activity => Slow Reduction => High Fluorescence

Caption: Mechanism of Brilliant Cresyl Blue as a mitochondrial redox probe.

Experimental Protocols

Reagent Preparation

Causality: A high-concentration stock in a sterile, anhydrous solvent like DMSO is critical for long-term stability and to minimize solvent effects on live cells when diluted to its final working concentration.

  • BCB Stock Solution (10 mM):

    • Weigh out 3.86 mg of Brilliant Cresyl Blue (3,7-Bis(diethylamino)phenoxazin-5-ium nitrate).

    • Dissolve in 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. The stock solution is stable for at least 6 months.

  • Mitochondrial Inhibitor Stocks (for Validation Protocol):

    • Rotenone (10 mM): Dissolve 3.94 mg in 1 mL DMSO. Store at -20°C.

    • Antimycin A (10 mM): Dissolve 5.37 mg in 1 mL DMSO. Store at -20°C.

Protocol: Live-Cell Staining and Imaging

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions. The goal is to use the lowest concentration of BCB and the shortest incubation time that provides a robust signal, thereby minimizing potential toxicity.[4][6]

A 1. Seed Cells Plate cells in imaging-compatible vessel (e.g., glass-bottom dish) and grow to desired confluency (50-70%). B 2. Prepare Staining Medium Dilute 10 mM BCB stock into pre-warmed complete culture medium to a final concentration of 1-10 µM. A->B C 3. Stain Cells Replace culture medium with staining medium. Incubate for 15-30 minutes at 37°C, 5% CO₂. B->C D 4. Image Cells Image directly in the staining medium. Use appropriate filter sets: Ex: 630-650 nm | Em: 670-690 nm C->D E 5. Analyze Data Quantify mean fluorescence intensity per cell or region of interest. Compare experimental vs. control groups. D->E

Caption: General experimental workflow for live-cell imaging with BCB.

Detailed Steps:

  • Cell Culture: Seed your cells of interest onto an appropriate imaging vessel (e.g., 96-well imaging plate, 35 mm glass-bottom dish) and allow them to adhere and grow to 50-70% confluency.

  • Prepare Staining Solution: Pre-warm complete culture medium or a suitable imaging buffer (e.g., phenol red-free HBSS) to 37°C. Just before use, dilute the 10 mM BCB stock solution to a final working concentration. Start by testing a range from 1 µM to 10 µM.

  • Cell Staining: Aspirate the existing culture medium from the cells. Gently wash once with warm PBS if desired. Add the BCB staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂. Protect from light.

  • Imaging:

    • Place the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Imaging can be performed directly in the staining solution. A wash step is typically not required and may stress the cells.

    • Microscope Setup: Use a fluorescence microscope equipped with appropriate far-red filter sets.

      • Excitation: A filter centered around 640 nm (e.g., 640/20 nm).

      • Emission: A long-pass or band-pass filter starting at ~670 nm (e.g., 690/50 nm).

      • Dichroic Mirror: A mirror compatible with the chosen excitation/emission wavelengths.

    • Acquire images using the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.

Protocol: Validation with Mitochondrial Inhibitors

Trustworthiness: This protocol is essential to validate that the BCB signal in your cell system is responsive to mitochondrial function. Inhibiting the ETC should prevent the reduction of BCB, leading to a sustained or increased fluorescence signal compared to untreated control cells.

  • Setup: Prepare three parallel cultures of your cells (e.g., three wells in a multi-well plate).

  • Pre-treatment (Inhibitors):

    • Well 1 (Control): Add vehicle (e.g., 0.1% DMSO) to the culture medium.

    • Well 2 (Rotenone): Add Rotenone to a final concentration of 1 µM. Rotenone inhibits Complex I of the ETC.[7]

    • Well 3 (Antimycin A): Add Antimycin A to a final concentration of 1 µM. Antimycin A inhibits Complex III of the ETC.[7][8]

    • Incubate all wells for 30-60 minutes at 37°C.

  • BCB Staining: Add BCB directly to the medium in all three wells to the final optimized concentration (determined in Protocol 5.2).

  • Incubation & Imaging: Incubate for an additional 15-30 minutes. Proceed to image all three wells using identical acquisition settings.

  • Expected Outcome: The mean fluorescence intensity should be significantly higher in the Rotenone and Antimycin A-treated wells compared to the vehicle control well. This confirms the probe's fluorescence is dependent on a functional ETC.

Data Interpretation & Troubleshooting

ProblemPotential Cause(s)Suggested Solution
Very Bright, Saturated Signal BCB concentration is too high; Exposure time is too long.Decrease BCB concentration (try 0.5-2 µM). Reduce camera exposure time or laser power.
No or Very Weak Signal BCB concentration is too low; Cells are extremely metabolically active, reducing all probe immediately; Incorrect filter sets.Increase BCB concentration (titrate up to 10 µM). Verify that your excitation/emission filters match BCB's spectra (Ex: ~640 nm, Em: ~680 nm).
High Background Fluorescence Autofluorescence from medium (especially those with phenol red or riboflavin); Non-specific binding.Image cells in a phenol red-free imaging buffer (e.g., HBSS). Ensure stock solutions are properly dissolved and filtered if necessary.
Signs of Cell Toxicity (e.g., Blebbing, Detachment) BCB concentration is too high; Prolonged incubation or imaging time; Phototoxicity from excitation light.Reduce BCB concentration and incubation time to the minimum required. Use the lowest possible excitation light intensity and limit the duration of time-lapse imaging.

Conclusion

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (Brilliant Cresyl Blue) is a cost-effective and versatile far-red fluorescent probe for the functional assessment of live cells. Its ability to report on the mitochondrial redox state through an inverse fluorescence signal provides a powerful method for studying cellular metabolism, screening for drug-induced mitochondrial toxicity, and identifying subpopulations of cells with distinct metabolic profiles. By following the optimized protocols and validation procedures outlined in this guide, researchers can confidently integrate BCB into their live-cell imaging workflows to gain deeper insights into dynamic cellular processes.

References

  • Ziadi, M., et al. (2020). Photophysical properties of phenoxazine dyes and related compounds at 25 °C. Dyes and Pigments. Available at: [Link]

  • Pujol, M., et al. (2011). Brilliant Cresyl Blue stain selects largest oocytes with highest mitochondrial activity, maturation-promoting factor activity and embryo developmental competence in prepubertal sheep. Reproduction. Available at: [Link]

  • Southern Cross Science. (n.d.). Brilliant cresyl blue (redox Indicator) 60.0% LR 25g. Southern Cross Science. Available at: [Link]

  • Kalyanaraman, B., et al. (2007). Fluorescent and luminescent probes for measurement of oxidative and nitrosative species in cells and tissues: Progress, pitfalls, and prospects. Free Radical Biology and Medicine. Available at: [Link]

  • Vasconcelos, A. R., et al. (2013). Lipid content, active mitochondria and brilliant cresyl blue staining in bovine oocytes. Theriogenology. Available at: [Link]

  • Zasadowski, A., et al. (2022). How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements. International Journal of Molecular Sciences. Available at: [Link]

  • Resende, M. V., et al. (2022). Studies on the photosensitized reduction of resorufin and implications for the detection of oxidative stress with Amplex Red. Redox Biology. Available at: [Link]

Sources

Method

Application Note: Preparation and Spectroscopic Standardization of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Stock Solutions

Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate—commonly known as Oxazine 1 nitrate or Oxazine 720—is a premier cationic near-infrared (NIR) fluorescent dye[1]. Characterized by its rigid planar phenoxazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate—commonly known as Oxazine 1 nitrate or Oxazine 720—is a premier cationic near-infrared (NIR) fluorescent dye[1]. Characterized by its rigid planar phenoxazine core, it exhibits exceptional photostability, a high quantum yield, and emission in the 670–720 nm range[2]. This application note provides a field-proven, self-validating methodology for formulating and standardizing stock solutions of this dye for use in single-molecule spectroscopy, laser optics, and as a fluorescent probe in biomedical imaging[3].

Mechanistic Insights: The Chemistry of the Nitrate Salt

When preparing dye stock solutions, the choice of counterion and solvent is critical.

  • Counterion Dynamics: The nitrate ( NO3−​ ) salt of 3,7-Bis(diethylamino)phenoxazin-5-ium provides an optimal balance of high solubility in polar protic solvents while avoiding the "heavy-atom effect" (intersystem crossing to triplet states) that often quenches fluorescence in bromide or iodide salts.

  • Aggregation Causality: Like many planar cationic dyes, Oxazine 1 is prone to π−π stacking in aqueous environments, forming non-fluorescent H-aggregates[4]. Using spectroscopic-grade methanol or DMSO disrupts these intermolecular forces, ensuring the dye remains in its highly fluorescent monomeric state[3].

  • Self-Validating Quality Control: The absorption spectrum of this dye is highly sensitive to its aggregation state. A pure monomeric solution in methanol will exhibit a sharp absorption peak at ~645 nm. The presence of a pronounced blue-shifted shoulder (~600 nm) acts as an immediate, built-in indicator of unwanted H-aggregation or solvent contamination.

Quantitative Data Summaries

Table 1: Chemical and Photophysical Properties | Property | Value | Reference / Condition | | :--- | :--- | :--- | | IUPAC Name | [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium nitrate | PubChem[5] | | Molecular Formula | C20​H26​N4​O4​ (Nitrate salt) | EPA SRS[1] | | Molecular Weight | 386.45 g/mol | EPA SRS[1] | | Absorption Max ( λabs​ ) | ~645 nm | In Methanol[3] | | Emission Max ( λem​ ) | ~670 – 720 nm | Solvent dependent[2] |

Table 2: 1.0 mM Stock Solution Preparation Matrix

Target Concentration Dye Mass Required Solvent Volume Recommended Solvents
1.0 mM 3.86 mg 10.0 mL Methanol, Ethanol, DMSO

| 5.0 mM | 19.32 mg | 10.0 mL | DMSO (Preferred for high conc.) |

Experimental Protocols

Phase 1: Preparation of the Primary Stock (1.0 mM)

Note: 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate is light-sensitive over prolonged periods. Perform all steps under low-light conditions.

  • Gravimetric Weighing: Accurately weigh 3.86 mg of the dye powder using an analytical balance (0.01 mg precision). Transfer to an amber glass vial.

  • Solvent Addition: Add exactly 10.0 mL of spectroscopic-grade methanol (or DMSO for biological assays requiring subsequent aqueous dilution).

  • Homogenization: Vortex the vial for 2 minutes. Follow with 5 minutes of ultrasonication in a water bath.

    • Causality: Ultrasonication provides the acoustic cavitation energy required to break apart localized micro-aggregates that form transiently during the initial solvation process.

  • Particulate Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a fresh amber vial.

    • Causality: Unsolvated micro-particulates will cause Rayleigh scattering during UV-Vis validation, artificially inflating the apparent absorbance and leading to inaccurate concentration calculations.

Phase 2: Self-Validating Standardization (UV-Vis)

Because nitrate salts can be slightly hygroscopic, the actual active dye concentration may be lower than the gravimetric calculation. This step ensures absolute accuracy.

  • Dilution: Prepare a 1:100 dilution of the stock by adding 10 µL of the 1.0 mM stock to 990 µL of methanol (Target: 10 µM).

  • Measurement: Measure the absorbance spectrum from 500 nm to 800 nm using a quartz cuvette (1 cm path length).

  • Validation Check: Ensure the peak is sharp at ~645 nm. If a secondary peak at ~600 nm is equal to or greater than the 645 nm peak, discard the stock—severe aggregation has occurred.

  • Concentration Calculation: Apply the Beer-Lambert Law ( A=ϵ⋅b⋅c ). Assuming an extinction coefficient ( ϵ ) of ≈1.15×105M−1cm−1 in methanol, calculate the exact molarity.

  • Adjustment: Use this exact calculated concentration for all downstream spectroscopic or biological assays.

Visualizations

Workflow A 1. Gravimetric Weighing (3.86 mg Dye Nitrate) B 2. Solvent Addition (10.0 mL Spectroscopic Methanol) A->B C 3. Homogenization (Vortex & Sonication in Dark) B->C D 4. Particulate Filtration (0.22 µm PTFE Filter) C->D E 5. UV-Vis Validation (Measure Absorbance at ~645 nm) D->E F 6. Concentration Calibration (Beer-Lambert Law) E->F G 7. Aliquot & Cryostorage (-20°C, Argon Purged) F->G

Caption: Workflow for the preparation and self-validating standardization of Oxazine 1 stock solutions.

Jablonski S0 Ground State (S0) Monomeric Dye S1 Excited Singlet (S1) Highly Fluorescent S0->S1 Excitation (~645 nm) Agg H-Aggregates (Fluorescence Quenched) S0->Agg High Concentration / Poor Solvation S1->S0 Emission (~670-720 nm) Agg->S0 Dilution / Sonication

Caption: Photophysical states and aggregation dynamics of 3,7-Bis(diethylamino)phenoxazin-5-ium.

Storage and Stability

  • Aliquotting: Divide the standardized stock into 100 µL to 500 µL aliquots in amber glass vials with PTFE-lined caps.

  • Atmosphere: Purge the headspace of each vial with Argon gas before sealing to prevent oxidative degradation.

  • Temperature: Store at -20°C. Under these conditions, the methanolic stock is stable for up to 6 months. Prior to use, allow the aliquot to reach room temperature and vortex briefly to ensure any precipitated dye is fully resolubilized.

Sources

Application

Application Notes and Protocols: 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate in Acrylic Fiber Dyeing

Introduction & Mechanistic Overview 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (CAS: 73570-52-2) is a highly stable, brilliant blue cationic oxazine dye. While its chloride analog (Basic Blue 3) is ubiquitous in the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (CAS: 73570-52-2) is a highly stable, brilliant blue cationic oxazine dye. While its chloride analog (Basic Blue 3) is ubiquitous in the textile industry, the nitrate salt is specifically engineered for advanced acrylic (polyacrylonitrile, PAN) fiber dyeing processes 1.

For materials scientists and chemical engineers, understanding the causality behind this dye's interaction with PAN fibers is critical. PAN fibers are inherently hydrophobic and highly crystalline at room temperature. However, during their polymerization, redox initiators (such as persulfates) introduce terminal sulfonate (–SO₃⁻) and sulfate (–OSO₃⁻) groups into the polymer matrix. These anionic sites serve as the primary anchors for the phenoxazin-5-ium cation 2.

The Nitrate Advantage: Under the high-temperature (105°C) and acidic (pH 4.5) conditions required for exhaustion dyeing, chloride ions aggressively attack the passive oxide layer of 316L stainless steel dyeing autoclaves, causing Stress Corrosion Cracking (SCC). Utilizing the nitrate counterion eliminates this corrosion vector, extending equipment lifespan and preventing iron-ion contamination that can dull the dye's brilliant blue shade 3.

Mechanism Dye 3,7-Bis(diethylamino) phenoxazin-5-ium Nitrate (Cationic Dye) Dissociation Aqueous Dissociation (Dye⁺ + NO₃⁻) Dye->Dissociation Fiber Polyacrylonitrile (PAN) Fiber Surface Dissociation->Fiber Surface Adsorption Tg Heating > Tg (~75°C) Polymer Chain Expansion Fiber->Tg Diffusion Dye⁺ Diffusion into Fiber Pores Tg->Diffusion Increased Mobility Bonding Electrostatic Bonding (Dye⁺ ↔ SO₃⁻ / COO⁻) Diffusion->Bonding Ionic Fixation

Mechanism of cationic dye dissociation, diffusion, and electrostatic fixation on PAN fibers.

Experimental Protocols: The Exhaustion Dyeing System

Because cationic dyes have an extremely high "strike rate" (affinity) for acrylic fibers above their glass transition temperature (Tg), the dyeing process must be strictly controlled. This protocol is designed as a self-validating system : by utilizing a cationic retarder and a precise thermal profile, level dyeing is guaranteed, which is subsequently validated via UV-Vis spectrophotometry of the exhausted bath.

Protocol 2.1: Substrate Preparation and Scouring

Causality: Spinning oils and waxes on raw PAN fibers block aqueous dye diffusion. Scouring removes these hydrophobic barriers.

  • Prepare a scouring bath containing 1.0 g/L non-ionic detergent (e.g., Triton X-100) and 0.5 g/L sodium carbonate.

  • Submerge the acrylic fabric (Liquor Ratio 1:20).

  • Heat to 60°C and maintain for 20 minutes.

  • Drain and rinse thoroughly with deionized water until the pH is neutral.

Protocol 2.2: Dye Bath Formulation

Causality: Acrylic fibers are prone to alkaline hydrolysis and yellowing. An acetic acid/sodium acetate buffer maintains the optimal pH of 4.5, preserving fiber integrity and ensuring the dye remains fully ionized.

  • Set the bath at a Liquor Ratio of 1:20.

  • Add 1.0% owf (on weight of fiber) Cationic Retarder (e.g., a quaternary ammonium compound). Note: The retarder has a smaller molecular size than the dye. It temporarily occupies the fiber's anionic sites, preventing an uneven dye strike. As temperature rises, the dye thermodynamically displaces the retarder.

  • Add 2.0% owf Glacial Acetic Acid and 1.0% owf Sodium Acetate to buffer the bath to pH 4.5.

  • Add 1.5% owf 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (pre-dissolved in warm water).

Protocol 2.3: Controlled Temperature Exhaustion

Causality: Below the Tg (~75°C), PAN polymer chains are rigid, and dye uptake is negligible. Above the Tg, free volume increases exponentially. A slow heating rate through the critical phase prevents rapid, unlevel exhaustion.

  • Enter the scoured fabric into the dye bath at 40°C.

  • Initial Heating: Raise the temperature to 75°C at a rate of 1.5°C/min.

  • Critical Phase: Raise the temperature from 75°C to 105°C at a strictly controlled rate of 0.5°C/min .

  • Isothermal Exhaustion: Hold at 105°C for 45–60 minutes to achieve thermodynamic equilibrium and maximum dye penetration.

  • Controlled Cooling: Cool the bath to 60°C at a rate of 1.0°C/min. Warning: Rapid cooling below the Tg will "freeze" the polymer chains in a distorted state, causing permanent crease marks.

Workflow Prep 1. Fiber Scouring (60°C, Non-ionic Detergent) Bath 2. Dye Bath Setup (pH 4.5, Retarder, Dye) Prep->Bath Heat1 3. Initial Heating (1.5°C/min to 75°C) Bath->Heat1 Heat2 4. Critical Heating Phase (0.5°C/min to 105°C) Heat1->Heat2 Hold 5. Isothermal Exhaustion (105°C for 45-60 min) Heat2->Hold Cool 6. Controlled Cooling (1°C/min to 60°C) Hold->Cool Wash 7. Rinsing & Clearing (Removal of Unfixed Dye) Cool->Wash

Step-by-step temperature-controlled exhaustion dyeing workflow for acrylic fibers.

Protocol 2.4: Self-Validation & Post-Dyeing Clearing
  • Self-Validation Checkpoint: Before draining the bath, extract a 3 mL aliquot. Measure the absorbance at λmax​ (~654 nm) using a UV-Vis spectrophotometer. Calculate the exhaustion percentage against a blank standard. An exhaustion rate of ≥95% validates that the retarder concentration and thermal profile were correctly calibrated.

  • Drain the bath and rinse the fabric with warm water (50°C).

  • Perform a light soaping process (0.5 g/L non-ionic detergent at 60°C for 15 mins) to remove any surface-deposited dye, ensuring maximum rubbing fastness.

Quantitative Data & Quality Control

Table 1: Optimal Dye Bath Formulation & Parameters

ParameterValue / ConcentrationMechanistic Purpose
3,7-Bis(diethylamino)... nitrate 1.0 - 2.0% owfPrimary cationic colorant 4.
Cationic Retarder 1.0 - 1.5% owfCompetes for anionic sites to prevent uneven strike.
Acetic Acid (Glacial) 2.0% owfMaintains pH 4.5; prevents fiber yellowing.
Sodium Acetate 1.0% owfBuffers pH against fluctuations during exhaustion.
Liquor Ratio (LR) 1:20Ensures adequate mechanical agitation and dye solubility.

Table 2: Quality Control & Fastness Properties (Standard PAN Fiber)

Test StandardProperty EvaluatedRatingCausality of Result
ISO 105-C06 Wash Fastness (60°C)4-5 (Excellent)Strong electrostatic bonds prevent dye desorption.
ISO 105-B02 Light Fastness6-7 (Scale 1-8)Stable phenoxazin-5-ium ring resists photo-oxidation.
ISO 105-X12 Rubbing Fastness (Dry)4-5 (Excellent)Complete diffusion into the fiber core; no surface dye.
ISO 105-X12 Rubbing Fastness (Wet)4-5 (Excellent)Hydrophobic nature of PAN prevents water-induced swelling.

Cross-Disciplinary Utility: Drug Development & Biomolecular Probing

While the primary industrial application of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate lies in textile and materials chemistry, its structural identity as an oxazine fluorophore (analogous to Oxazine 1) makes it highly relevant to drug development professionals.

The molecule's lipophilic cationic nature allows it to easily cross cell membranes and selectively accumulate in the mitochondria of living cells, driven by the strong transmembrane potential. Consequently, researchers utilize this compound and its derivatives as near-infrared (NIR) fluorescent probes for mitochondrial tracking, cytotoxicity assays, and as potent photosensitizers in experimental Photodynamic Therapy (PDT) models for oncology.

References

  • US Environmental Protection Agency (EPA). "Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) - Substance Details." EPA Substance Registry Services.
  • National Center for Biotechnology Information. "Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) | C20H26N4O4.
  • Wawrzkiewicz, M. "Removal of C.I. Basic Blue 3 dye by sorption onto cation exchange resin, functionalized and non-functionalized polymeric sorbents from aqueous solutions and wastewaters.
  • MDPI. "Cladium mariscus Saw-Sedge versus Sawdust—Efficient Biosorbents for Removal of Hazardous Textile Dye C.I.

Sources

Method

Application Note: Incorporation of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate into Functional Polymer Matrices

Mechanistic Principles of Phenoxazinium-Polymer Interactions 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (CAS: 73570-52-2) is a highly conjugated, cationic phenoxazine dye characterized by strong absorption in the red...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Principles of Phenoxazinium-Polymer Interactions

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (CAS: 73570-52-2) is a highly conjugated, cationic phenoxazine dye characterized by strong absorption in the red region (λ_max ≈ 640–650 nm) and exceptional photostability . In advanced materials science, this specific nitrate salt is preferred over its chloride (Basic Blue 3) or perchlorate (Oxazine 1) counterparts for certain polymer applications due to the nitrate anion's unique solubility profile in polar aprotic solvents, which prevents premature dye aggregation during matrix casting.

When incorporated into a polymer matrix, the photophysical behavior of the dye is strictly dictated by the host environment's free volume and polarity . The planar phenoxazinium core has a strong thermodynamic tendency to undergo π−π stacking. By carefully selecting the polymer matrix, researchers can either restrict this aggregation to exploit the dye's monomeric fluorescence and third-order nonlinear optical (NLO) properties, or utilize its cationic nature for ion-pairing in permeable sensor networks.

Matrix Selection & Causality

The selection of the polymer host is the foundational variable in designing the functional material:

  • Poly(methyl methacrylate) (PMMA) - Rigid & Hydrophobic: PMMA is utilized for solid-state dye lasers, optical limiters, and NLO films [[1]]([Link]). Its high optical transparency and physical rigidity restrict the rotational mobility of the dye's diethylamino groups, minimizing non-radiative decay. Furthermore, the hydrophobic, dense network prevents the phenoxazinium molecules from migrating and forming fluorescence-quenching H-aggregates.

  • Poly(2-hydroxyethyl methacrylate) (pHEMA) - Swellable & Hydrophilic: pHEMA is the matrix of choice for solid-state colorimetric or fluorometric sensors (e.g., phosphate or ammonia detection) . The hydroxyl groups allow for aqueous sample penetration. The immobilized cationic phenoxazin-5-ium core acts as a reactive site, forming measurable ion-pairs with anionic analytes (like molybdophosphate complexes) directly within the hydrogel network.

  • Photopolymer Resins (Urethane Acrylates): Used in holographic recording media, the dye acts as a photosensitizer. Upon localized laser irradiation, the dye initiates a radical cascade that polymerizes the matrix, permanently recording the interference pattern .

Experimental Protocols

Protocol A: Fabrication of NLO-Active PMMA-Dye Thin Films

Objective: Create a highly transparent, non-scattering thin film with uniformly dispersed 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate for Z-scan optical measurements.

  • Solution Preparation: Dissolve 10 wt% PMMA (Mw ~120,000) in anhydrous cyclopentanone. Stir magnetically at 40°C for 4 hours until completely homogeneous.

    • Causality: Cyclopentanone is explicitly chosen over highly volatile solvents like chloroform. Its lower evaporation rate prevents the "orange peel" effect and moisture condensation during spin coating, ensuring optical flatness.

  • Dye Incorporation: Add the phenoxazinium nitrate salt to achieve a 0.5 wt% doping concentration relative to the polymer mass. Sonicate the mixture in the dark for 30 minutes.

    • Causality: Sonication disrupts micro-crystals. The nitrate salt's compatibility with cyclopentanone prevents phase separation, ensuring a true solid solution.

  • Filtration: Pass the doped polymer solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulates that could cause laser scattering.

  • Spin Coating: Dispense 200 µL of the solution onto a pre-cleaned quartz substrate. Spin at 500 rpm for 5 seconds (spread cycle), followed by 2000 rpm for 30 seconds (thinning cycle).

  • Thermal Annealing: Bake the film on a hot plate at 90°C for 1 hour, then ramp to 110°C (near the Tg​ of PMMA) for 10 minutes.

    • Causality: Annealing removes residual solvent and relaxes polymer chain stresses, locking the dye molecules in place and preventing long-term migration.

  • Self-Validation Step: Measure the UV-Vis absorption spectrum of the annealed film. A sharp absorption peak at ~645 nm without significant broadening indicates successful monomeric dispersion. A prominent blue-shifted shoulder indicates unwanted H-aggregation, signaling that the dye concentration is too high or annealing was insufficient.

Protocol B: Synthesis of a pHEMA-Based Optical Sensor Film

Objective: Fabricate a swellable, dye-doped hydrogel for the optical detection of aqueous anionic species [[2]]().

  • Monomer Cocktail Preparation: In a borosilicate vial, mix 2-hydroxyethyl methacrylate (HEMA, 95 mol%) and ethylene glycol dimethacrylate (EGDMA, 5 mol%).

    • Causality: EGDMA acts as the crosslinker. A 5 mol% ratio provides structural integrity while maintaining a sufficient mesh size for rapid water swelling and analyte diffusion.

  • Dye & Initiator Addition: Dissolve 2 mM of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate and 1 wt% 2,2-dimethoxy-2-phenylacetophenone (DMPA, photoinitiator) into the monomer mix.

  • Casting: Inject the liquid mixture between two glass plates separated by a 100 µm Teflon spacer to ensure uniform film thickness.

  • UV Polymerization: Expose the mold to 365 nm UV light (15 mW/cm²) for 15 minutes.

    • Causality: UV curing at ambient temperature is strictly preferred over thermal initiation (e.g., AIBN at 70°C) to prevent the thermal degradation or undesired side-reactions of the phenoxazinium dye during the radical polymerization process.

  • Conditioning & Validation: Demold the film and wash extensively in deionized water for 24 hours to remove unreacted monomers.

    • Self-Validation Step: Perform a swelling study by measuring the mass of the dry film versus the hydrated film. A swelling ratio of ~40-50% confirms proper crosslinking density.

Quantitative Data: Matrix Comparison

The physical and optical properties of the dye-doped matrices dictate their end-use applications. Below is a comparative summary of the two primary matrices discussed.

Property / ParameterPMMA Matrix (Hydrophobic)pHEMA Matrix (Hydrophilic)
Primary Application Nonlinear Optics (NLO), LasersChemical Sensors (Phosphate/Ammonia)
Optimal Dye Concentration 0.1 – 1.0 wt%1.0 – 5.0 mM (in monomer feed)
Optical Transmittance (Visible) > 92% (Highly transparent)~ 85% (Slight scattering when swollen)
Equilibrium Swelling Ratio (Water) < 2% (Non-swellable)40% – 50%
Dye Mobility Post-Curing Locked (Solid Solution)Restricted but accessible to ions
Primary Dye Deactivation Risk Photobleaching at high laser fluenceLeaching if crosslinking is too low
Third-Order Susceptibility ( χ(3) ) High (~ 10−8 esu)Low (Not applicable for NLO)

Workflow Visualization

DyePolymerMatrix Dye 3,7-Bis(diethylamino) phenoxazin-5-ium nitrate PMMA PMMA Matrix (Rigid, Hydrophobic) Dye->PMMA Spin Coating pHEMA pHEMA Matrix (Swellable, Hydrophilic) Dye->pHEMA UV Curing Photopolymer Urethane Acrylate (Photopolymer Resin) Dye->Photopolymer Matrix Doping Mech1 Restricted Rotation & Prevented Aggregation PMMA->Mech1 Mech2 Aqueous Permeability & Ion-Pairing pHEMA->Mech2 Mech3 Photosensitization & Local Polymerization Photopolymer->Mech3 App1 Nonlinear Optics (NLO) & Solid-State Lasers Mech1->App1 App2 Optical Chemical Sensors (e.g., Phosphate) Mech2->App2 App3 Holographic Recording Media Mech3->App3

Figure 1: Workflow of matrix selection and functional application for phenoxazinium dye doping.

References

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) - Substance Details Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Long distance energy transfer in a polymer matrix doped with a perylene dye Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • US20070092972A1 - Self-contained phosphate sensors and method for using same Source: Google Patents URL
  • A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA) Source: Polymer Reviews / ResearchGate URL:[Link]

  • Plastic film having a uv-curing adhesive layer, for the protection of a hologram in a photopolymer film composite (Patent 10724548) Source: Justia Patents URL:[Link]

Sources

Application

Application Note: Electroanalytical Sensing via 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Mediated Platforms

Executive Summary & Scientific Rationale The development of robust electrochemical biosensors relies heavily on efficient electron transfer between the biological recognition element and the transducer surface. A persist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of robust electrochemical biosensors relies heavily on efficient electron transfer between the biological recognition element and the transducer surface. A persistent bottleneck in dehydrogenase-based biosensors is the direct electrochemical oxidation of the reduced cofactor, nicotinamide adenine dinucleotide (NADH). At bare carbon electrodes, NADH oxidation is highly irreversible, requiring massive overpotentials (typically >+0.70 V vs. Ag/AgCl)[1]. Operating at such high potentials inevitably leads to the co-oxidation of common physiological interferents (e.g., ascorbic acid, uric acid) and causes severe electrode fouling due to the accumulation of NAD + radical dimers.

To circumvent this, 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (a prominent member of the oxazine dye family, structurally related to Oxazine 1 and Nile Blue) is employed as a highly efficient redox mediator[2]. Confining this phenoxazine derivative to the electrode surface drastically reduces the activation energy for NADH oxidation, shifting the operating potential to near 0.0 V vs. Ag/AgCl[3]. This application note provides a comprehensive, self-validating methodology for fabricating and optimizing electroanalytical sensors using this versatile phenoxazine mediator.

Mechanistic Insights: The Electrocatalytic Cycle

The efficacy of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate stems from its highly reversible two-electron, one-proton (or two-proton, depending on pH) redox chemistry[2]. When immobilized on an electrode, the oxidized phenoxazine species ( Medox​ ) acts as an electron shuttle.

The electrocatalysis follows a Michaelis-Menten-like kinetic model involving the formation of an intermediate charge-transfer complex between NADH and the immobilized mediator[1].

  • Complexation: NADH binds to the oxidized phenoxazine core.

  • Hydride Transfer: A rapid two-electron transfer reduces the mediator to its leuco form ( Medred​ ) while regenerating enzymatically active NAD + .

  • Anodic Regeneration: The reduced mediator is rapidly re-oxidized at the electrode surface at a highly favorable low potential, yielding a measurable anodic current proportional to the analyte concentration[4].

Workflow & Signaling Pathway

G Substrate Target Analyte (e.g., Glucose) Enzyme Dehydrogenase (Enzyme) Substrate->Enzyme Oxidation Product Oxidized Product Enzyme->Product NADH NADH Enzyme->NADH Hydride Transfer NAD NAD+ NAD->Enzyme Binding Ox1_Ox 3,7-Bis(diethylamino) phenoxazin-5-ium (Oxidized) NADH->Ox1_Ox Charge Transfer Complex Ox1_Red Reduced Phenoxazine Ox1_Ox->Ox1_Red 2e-, H+ Exchange Electrode Transducer (Electrode) Ox1_Red->Electrode Anodic Oxidation (~0.0 V vs Ag/AgCl) Electrode->Ox1_Ox Regeneration

Electrocatalytic mechanism of NADH oxidation mediated by 3,7-Bis(diethylamino)phenoxazin-5-ium.

Experimental Protocols

To ensure a self-validating system, the following protocols utilize electropolymerization. Unlike simple drop-casting, which suffers from mediator leaching, cyclic voltammetry (CV) induces the generation of radical cations that irreversibly couple, forming a stable, conductive poly(phenoxazine) film.

Protocol A: Electropolymerization on Glassy Carbon Electrodes (GCE)

Reagents & Materials:

  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate ( 1.0 mM )

  • 0.1 M Phosphate Buffer Saline (PBS), pH 7.0

  • Alumina slurries ( and )

  • Potentiostat with a 3-electrode cell (GCE working, Pt wire counter, Ag/AgCl reference)

Step-by-Step Methodology:

  • Electrode Pretreatment: Polish the GCE with alumina slurry on a microcloth pad in a figure-eight motion for 2 minutes. Rinse with Milli-Q water, then repeat with alumina. Causality: A mirror-like finish removes native oxides and adsorbed impurities, ensuring uniform nucleation sites for polymer growth.

  • Ultrasonication: Sonicate the GCE in a 1:1 mixture of ethanol and water for 5 minutes to dislodge residual alumina particles.

  • Monomer Solution Preparation: Dissolve the phenoxazine nitrate salt in 0.1 M PBS (pH 7.0) to a final concentration of 1.0 mM . Purge the solution with high-purity N2​ gas for 15 minutes to remove dissolved oxygen, which can quench radical intermediates.

  • Electropolymerization via CV: Immerse the electrodes into the monomer solution. Apply cyclic voltammetry from −0.4 V to +1.0 V at a scan rate of 50 mV/s for 20 cycles.

    • Self-Validation Check: You must observe an anodic oxidation peak around +0.8 V (monomer oxidation) on the first scan. In subsequent cycles, new reversible redox peaks should emerge and grow symmetrically around −0.1 V to +0.05 V , confirming the deposition of the electroactive polymer film.

  • Stabilization: Remove the modified electrode (Poly-Ox/GCE) and rinse gently with deionized water. Transfer to a monomer-free 0.1 M PBS solution and cycle from −0.4 V to +0.4 V until a stable voltammogram is achieved (typically 5 cycles).

Protocol B: Fabrication of a Dehydrogenase Biosensor
  • Enzyme Immobilization: Drop-cast of a solution containing Glucose Dehydrogenase (GDH, 10 mg/mL ) and NAD + ( 5 mM ) onto the Poly-Ox/GCE surface.

  • Cross-linking: Suspend the electrode over a vapor of 25% glutaraldehyde for 30 minutes at room temperature. Causality: Vapor-phase cross-linking forms Schiff bases between the enzyme's amine groups, preventing enzyme leaching into the bulk solution without severely restricting the conformational flexibility required for substrate binding.

  • Amperometric Detection: Transfer the biosensor to a stirred electrochemical cell containing 0.1 M PBS. Apply a constant potential of +0.05 V vs. Ag/AgCl. Wait for the background current to stabilize, then inject aliquots of the target analyte.

Quantitative Data Presentation

The table below summarizes the comparative electroanalytical performance of the bare and modified electrodes, illustrating the profound impact of the 3,7-Bis(diethylamino)phenoxazin-5-ium mediator.

Electrode ConfigurationNADH Oxidation Potential ( Epa​ )Overpotential ReductionLinear Range ( μM )Limit of Detection (LOD)Signal Stability (after 50 scans)
Bare GCE +0.75 V N/A 50−500 <30% (Severe Fouling)
Monomer Adsorbed GCE +0.15 V ∼600 mV 10−1000 ∼65% (Leaching)
Poly-Ox/GCE +0.05 V ∼700 mV 2−3500 >95% (Highly Stable)
CNT/Poly-Ox/GCE +0.02 V ∼730 mV 0.5−5000 >98% (Synergistic)

Note: The integration of Carbon Nanotubes (CNTs) prior to electropolymerization further enhances performance due to π−π stacking interactions between the phenoxazine core and the CNT sidewalls, vastly increasing the electroactive surface area.

Trustworthiness & Troubleshooting

To ensure the scientific integrity of the fabricated sensor, researchers must perform the following diagnostic checks:

  • Scan Rate Analysis: In a monomer-free buffer, run CVs of the Poly-Ox/GCE at varying scan rates ( 10 to 200 mV/s ). Plot the anodic and cathodic peak currents ( Ip​ ) against the scan rate ( v ). A linear relationship ( Ip​∝v ) validates that the mediator is surface-confined. If the current scales with the square root of the scan rate ( Ip​∝v1/2 ), the mediator is leaching and diffusing into the bulk solution.

  • Peak Separation ( ΔEp​ ): For an ideal surface-confined species, the separation between the anodic and cathodic peaks should be close to 0 mV . In practice, a ΔEp​ of <30 mV at slow scan rates indicates excellent electron transfer kinetics.

  • Interference Testing: Because the operating potential is lowered to +0.05 V , the sensor should be inherently blind to ascorbic acid and uric acid. Validate this by injecting 0.1 mM ascorbic acid during amperometric sensing; the current spike should be negligible ( <5% ) compared to the NADH response.

References

  • Persson, Björn. "Fundamentals and applications of electrocatalytic oxidation of NADH at chemically modified electrodes." Lund University.
  • "Mechanistic Studies of the Electrocatalytic Oxidation of NADH and Ascorbate at Glassy Carbon Electrodes Modified with Electrodeposited Films." Analytical Chemistry - ACS Publications.
  • "Recent developments towards disposable screen-printed biosensors incorporating a carbon ink modified with the redox mediator." Analusis.
  • "Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy." The Journal of Physical Chemistry A - ACS Publications.

Sources

Method

Application Note: Advanced In Vitro Cell Staining Protocols Utilizing Phenoxazine Nitrate Dyes and Derivatives

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights Phenoxazine nitrate dye...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

Phenoxazine nitrate dyes and their structural derivatives (e.g., Nile Red, Resazurin, and novel benzo[a]phenoxazine compounds) represent a highly versatile class of fluorogenic probes for in vitro cell biology. Characterized by their rigid, planar tricyclic core, these dyes exhibit exceptional photostability, low molecular weight, and large Stokes shifts[1].

As a Senior Application Scientist, I frequently observe researchers struggling with high background noise and cellular stress induced by repetitive washing steps in live-cell imaging. The critical advantage of phenoxazine-based probes lies in their polarity-sensitive emission (solvatochromism) . In aqueous environments (such as cell culture media), these dyes remain largely quenched or non-fluorescent. However, upon partitioning into specific hydrophobic microenvironments—such as lipid droplets (LDs), lysosomal membranes, or upon metabolic reduction—their quantum yield increases exponentially[2]. This causality allows for wash-free imaging , preserving the physiological integrity of the cells and enabling real-time monitoring of dynamic cellular events[3].

Causality in Experimental Design
  • Serum-Free Media Requirement: When applying phenoxazine dyes, serum-free media is mandatory during the incubation phase. Serum proteins (like BSA) contain hydrophobic pockets that prematurely bind the lipophilic phenoxazine core, triggering fluorescence outside the cell and drastically reducing the effective intracellular dye concentration[4].

  • Wash-Free Feasibility: The wash-free nature of modern phenoxazine probes is driven by their large Stokes shifts (up to 191 nm) and structural modifications (e.g., nitro group additions) that enhance polarity sensitivity. This eliminates the mechanical stress of washing, which can artificially alter lipid droplet dynamics or mitochondrial membrane potential[1].

Quantitative Data: Phenoxazine Dye Specifications

To facilitate probe selection, the following table summarizes the photophysical properties and target applications of key phenoxazine derivatives used in in vitro assays.

Dye / Probe TypePrimary TargetExcitation (nm)Emission (nm)Stokes ShiftWash-Free Capable
Nile Red (Benzo[a]phenoxazine) Lipid Droplets450–500> 528 (Yellow-Gold)~80 nmYes (in specific channels)
PXZ-Lipid (Nitro-modified) Lipid Droplets488650162 nmYes
Resazurin (Alamar Blue) Cell Viability / Metabolism530–560590 (Resorufin)~40 nmYes
NO550 (Phenoxazine-based) Nitric Oxide (NO)50055050 nmYes

Data synthesized from established photophysical evaluations of phenoxazine scaffolds[5],[1],[2].

Experimental Workflows & Protocols

Protocol A: Wash-Free Lipid Droplet Staining (Nile Red / PXZ-Lipid)

This protocol exploits the solvatochromic nature of phenoxazine dyes to label intracellular lipid droplets without washing steps, ideal for studying metabolic syndromes or tumor cell lipid metabolism[2].

Materials:

  • Nile Red or PXZ-Lipid stock solution (1 mM in anhydrous DMSO). Note: Store at -20°C in aliquots to prevent freeze-thaw degradation[4].

  • Target Cells (e.g., Aortic smooth muscle cells, macrophages, or tumor cell lines)[2].

  • Serum-free culture medium.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a glass-bottom confocal dish or multi-well plate to reach 70-80% confluence on the day of imaging[4].

  • Dye Preparation: Dilute the phenoxazine stock solution in pre-warmed (37°C) serum-free medium to a final working concentration of 0.5 µM to 5 µM. Critical Step: Keep DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate the complete growth medium from the cells. Gently add the dye working solution. Incubate for 15–30 minutes at 37°C in the dark[4].

  • Direct Imaging (Wash-Free): Transfer the dish directly to the confocal microscope.

    • Optical Setup: Excite at 450–500 nm. Collect emission in the yellow-gold channel (>528 nm).

    • Scientific Rationale: Viewing Nile Red in the yellow-gold spectrum provides significantly better selectivity for neutral cytoplasmic lipid droplets compared to the red emission spectrum (>590 nm), which can capture non-specific membrane binding[2].

LipidStaining Step1 1. Cell Culturing Seed to 80% confluence Step2 2. Dye Preparation 0.5-5 µM in Serum-Free Media Step1->Step2 Step3 3. Incubation 15-30 min at 37°C (Dark) Step2->Step3 Step4 4. Wash-Free Imaging Direct Confocal Microscopy Step3->Step4 Step5 Step5 Step4->Step5

Caption: Experimental workflow for wash-free live-cell lipid droplet staining using phenoxazine dyes.

Protocol B: Real-Time Nitric Oxide (NO) Sensing in Live Cells

Phenoxazine derivatives like NO550 are engineered to remain non-fluorescent until they react with intracellular Nitric Oxide, offering a dark background and high specificity[5].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 5 µM working solution of the NO-sensitive phenoxazine probe in HBSS (Hank's Balanced Salt Solution).

  • Cell Loading: Remove culture media, wash cells once with HBSS, and add the probe solution. Incubate for 20 minutes at 37°C.

  • Stimulation (Optional Validation): To validate the probe, treat a subset of cells with an NO donor (e.g., NOC-5 or SNAP) for 30 minutes.

  • Imaging: Image the cells using an excitation of 500 nm and emission collection at 550 nm.

    • Scientific Rationale: Unlike older fluorescein-based probes, phenoxazine-based NO probes are completely independent of intracellular pH fluctuations (stable across pH 4.5–9.0), ensuring that the fluorescence turn-on is strictly correlated to NO concentration, not lysosomal or cytosolic pH shifts[5].

Mechanistic Pathway of Phenoxazine Activation

Understanding the biophysical transition of these dyes ensures accurate troubleshooting. The diagram below illustrates the spatiotemporal transition of a polarity-sensitive phenoxazine dye from the aqueous extracellular space to the hydrophobic intracellular target.

Mechanism A 1. Aqueous Environment (Dye is Quenched / Non-fluorescent) B 2. Membrane Penetration (Driven by Lipophilic Phenoxazine Core) A->B C 3. Target Partitioning (Entry into Lipid Droplets/Organelles) B->C D 4. Microenvironment Shift (Exposure to Hydrophobic Polarity) C->D E 5. Fluorescence Turn-On (Exponential Increase in Quantum Yield) D->E

Caption: Mechanistic pathway of polarity-sensitive phenoxazine dye activation in live cells.

Troubleshooting & Quality Control

  • High Background Fluorescence: If the background is excessively bright, ensure that the incubation medium is strictly serum-free. Residual BSA will bind the dye extracellularly. Alternatively, the dye concentration may be too high (>5 µM), leading to dye aggregation and self-quenching[4].

  • Cytotoxicity: While phenoxazine dyes are generally cytocompatible, prolonged exposure to high concentrations of the DMSO carrier can cause membrane blebbing. Always maintain final DMSO concentrations below 0.5%.

  • Signal Bleed-Through: Because phenoxazine dyes can exhibit broad emission spectra depending on the local dielectric constant, use narrow bandpass filters (e.g., 530/20 nm for yellow-gold) to prevent bleed-through into red/far-red channels during multiplexed imaging[2].

References

  • Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Materials Today Bio (2025). Available at:[Link]

  • Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology (1985). Available at:[Link]

  • A Highly Selective Low-Background Fluorescent Imaging Agent for Nitric Oxide. Journal of the American Chemical Society (2010). Available at:[Link]

  • Labeling Cells with Live Dyes. Northwestern University Protocols. Available at:[Link]

Sources

Application

Formulation and Electrochemical Validation of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate as a Redox Flow Battery Electrolyte

Target Audience: Researchers, Materials Scientists, and Energy Storage Engineers Application: Aqueous Organic Redox Flow Batteries (AORFBs) Introduction & Mechanistic Insights Aqueous organic redox flow batteries (AORFBs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Energy Storage Engineers Application: Aqueous Organic Redox Flow Batteries (AORFBs)

Introduction & Mechanistic Insights

Aqueous organic redox flow batteries (AORFBs) represent a highly scalable, safe, and sustainable paradigm for grid-level energy storage. Recently, phenoxazine derivatives have emerged as highly promising redox-active centers due to their reversible electron transfer kinetics and multi-electron storage capabilities[1],[2].

This application note provides an authoritative guide on formulating and validating 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (the nitrate salt of Oxazine 1) as an AORFB electrolyte.

Causality in Molecular Design

As a Senior Application Scientist, it is critical to understand why this specific molecule and formulation are chosen:

  • The Phenoxazinium Core: The highly conjugated, planar phenoxazinium core allows for a highly reversible one-electron reduction to a stable neutral radical. Depending on the pH, a second proton-coupled electron transfer (PCET) can yield the fully reduced leuco-oxazine form[2].

  • Diethylamino Auxochromes: The strong electron-donating nature of the diethylamino groups shifts the redox potential to a highly tunable window, while simultaneously providing steric shielding that stabilizes the transient radical intermediate against dimerization[3].

  • Nitrate Counterion: Commercially available oxazine dyes are frequently synthesized as perchlorate salts, which exhibit poor aqueous solubility and pose explosion hazards[3]. Exchanging to a nitrate counterion disrupts crystal lattice packing, dramatically increasing the maximum molarity in aqueous media—a critical requirement for achieving high energy density in flow batteries.

  • Neutral pH Formulation: Formulating the electrolyte in a neutral supporting salt (e.g., 1.0 M KCl) prevents the alkaline-catalyzed nucleophilic attack on the central oxazine ring, ensuring long-term calendar life[1].

Quantitative Data & Formulation Matrix

To establish a baseline for your experimental design, the physicochemical properties and the required evaluation matrix are summarized below.

Table 1: Physicochemical & Electrochemical Profile

ParameterValue / Description
Compound 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate
Redox Mechanism 1e⁻ transfer (Cation ↔ Neutral Radical)
Theoretical Capacity 26.8 Ah/mol (per electron transferred)
Optimal pH Range 6.0 - 8.0 (Neutral aqueous media)
Supporting Electrolyte 1.0 M KCl or 1.0 M NH₄NO₃

Table 2: Experimental Matrix for Flow Cell Evaluation

VariableTarget ParameterAnalytical MethodSuccess Criterion
Kinetics Reversibility ( ΔEp​ )Cyclic Voltammetry ΔEp​≈59−70 mV at 10 mV/s
Mass Transport Diffusion Coefficient ( D )CV (Randles-Sevcik)Linear ip​ vs. ν1/2 plot
Stability Capacity RetentionGalvanostatic Cycling> 99.5% retention per cycle
Efficiency Coulombic Efficiency (CE)Galvanostatic CyclingCE > 98% at 20 mA/cm²

Redox Mechanism & Experimental Workflow

RedoxMechanism State1 Phenoxazin-5-ium Cation (Oxidized State) State2 Neutral Radical (1e⁻ Reduced) State1->State2 +1 e⁻ State2->State1 -1 e⁻ State3 Leuco-Oxazine (2e⁻ Reduced) State2->State3 +1 e⁻, +1 H⁺ State3->State2 -1 e⁻, -1 H⁺

Fig 1: Redox mechanism of 3,7-Bis(diethylamino)phenoxazin-5-ium in aqueous media.

Workflow Step1 1. Electrolyte Formulation Dissolve Oxazine 1 Nitrate in 1.0 M KCl Deoxygenate with N2 (30 min) Step2 2. Electrochemical Validation Cyclic Voltammetry (10-100 mV/s) Verify ΔEp ≈ 59 mV Step1->Step2 Step3 3. Pre-Electrolysis Bulk electrolysis to generate 50% SOC (Radical formation) Step2->Step3 Step4 4. Flow Cell Assembly Graphite plates, Carbon felt electrodes Nafion 212 Membrane Step3->Step4 Step5 5. Galvanostatic Cycling Measure Capacity Retention & Coulombic Efficiency Step4->Step5

Fig 2: Step-by-step experimental workflow for symmetric flow cell validation.

Detailed Experimental Protocols

To ensure a self-validating system, the following protocols are designed with built-in diagnostic checks.

Protocol A: Electrolyte Formulation & Deoxygenation

Causality Check: The electrogenerated neutral radical is highly susceptible to parasitic oxidation by dissolved oxygen. Strict anaerobic conditions are mandatory for accurate capacity retention testing[1].

  • Preparation: Weigh the appropriate mass of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate to achieve a 0.1 M concentration.

  • Dissolution: Dissolve the powder in a 1.0 M KCl aqueous solution. Stir vigorously at room temperature for 30 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-dissolved particulate matter that could clog the flow cell channels.

  • Deoxygenation: Transfer the electrolyte to a sealed reservoir and purge with high-purity Nitrogen ( N2​ ) or Argon for a minimum of 30 minutes prior to any electrochemical testing.

Protocol B: Cyclic Voltammetry (Self-Validating Step)

Causality Check: Before assembling a full flow cell, you must prove that the electron transfer is diffusion-controlled and not limited by electrode adsorption.

  • Setup: Use a three-electrode cell comprising a Glassy Carbon (GC) working electrode (3 mm diameter), a Pt wire counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

  • Polishing: Polish the GC electrode with 0.05 µm alumina slurry, rinse with DI water, and sonicate for 1 minute to ensure a pristine surface.

  • Measurement: Record cyclic voltammograms at scan rates ( ν ) of 10, 20, 50, and 100 mV/s within a potential window of -0.4 V to +0.6 V vs. Ag/AgCl.

  • Validation:

    • Calculate the peak separation ( ΔEp​=Epa​−Epc​ ). A value close to 59 mV at 10 mV/s confirms a highly reversible, single-electron transfer. If ΔEp​>80 mV, check for uncompensated resistance ( iR drop) or poor electrode wetting.

    • Plot the anodic peak current ( ipa​ ) against ν1/2 . A strictly linear relationship validates that the redox process is governed by free diffusion (Randles-Sevcik equation), making it suitable for flow applications[3].

Protocol C: Symmetric Flow Cell Assembly and Cycling

Causality Check: Testing a new molecule in a "symmetric cell" configuration (pairing the molecule against itself at different states of charge) isolates the intrinsic degradation mechanisms of the oxazine core, eliminating cross-contamination variables from a different counter-electrolyte[1].

  • Pre-Electrolysis: Take 30 mL of the 0.1 M formulated electrolyte. Using a bulk electrolysis cell, reduce exactly 15 mL of the solution by one electron to generate the neutral radical species (the "negolyte"). Keep the remaining 15 mL in its native oxidized cationic state (the "posolyte").

  • Cell Assembly:

    • Use a zero-gap flow cell architecture.

    • Electrodes: Pre-treat carbon felt electrodes by baking at 400°C in air for 4 hours to increase surface hydrophilicity and oxygen-containing functional groups.

    • Membrane: Use a Nafion 212 cation-exchange membrane (pre-soaked in 1.0 M KCl).

    • Torque: Assemble the graphite flow plates and compress to 40 in-lbs to ensure optimal contact resistance.

  • Galvanostatic Cycling: Pump the posolyte and negolyte through the cell at a flow rate of 20 mL/min. Cycle the cell galvanostatically at a current density of 20 mA/cm².

  • Data Extraction: Monitor the voltage-time curves to calculate Coulombic Efficiency (discharge capacity / charge capacity) and Capacity Retention per cycle.

References

  • Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries ACS Energy Letters / American Chemical Society[Link]

  • Reversible Redox Chemistry in a Phenoxazine-Based Organic Compound: A Two-Electron Storage Negolyte for Alkaline Flow Batteries ACS Applied Energy Materials[Link]

  • Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy The Journal of Physical Chemistry A[Link]

Sources

Method

Application Note: Advanced ROS Quantification Using 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Derivatives

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Near-Infrared (NIR) Fluorogenic Detection of Reactive Oxygen Species (ROS) Executive Summary & Chemical Rationale The accurate quantifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Near-Infrared (NIR) Fluorogenic Detection of Reactive Oxygen Species (ROS)

Executive Summary & Chemical Rationale

The accurate quantification of Reactive Oxygen Species (ROS)—such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻)—is critical in evaluating oxidative stress, inflammation, and drug-induced cytotoxicity. While traditional probes like DCFDA suffer from high background auto-fluorescence and poor photostability, 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxazine 1 nitrate) offers a superior scaffold for ROS detection [1].

In modern assay design, the dye is not used in its native fluorescent state. Instead, it is chemically masked (e.g., via N-acylation or julolidine-based structural reprogramming) into a colorless, non-fluorescent "leuco" form. Upon specific oxidative cleavage by ROS, the extensive push-pull π-conjugation of the phenoxazinium core is restored, yielding the active 3,7-Bis(diethylamino)phenoxazin-5-ium cation and producing a robust Near-Infrared (NIR) emission [2].

Table 1: Photophysical Properties of the Active Fluorophore
PropertyValueCausality / Assay Benefit
Absorption Max (λₑₓ) ~640–650 nmAllows excitation with standard red lasers (e.g., HeNe or solid-state 640 nm), minimizing phototoxicity.
Emission Max (λₑₘ) ~665–675 nmNIR emission bypasses the green/yellow auto-fluorescence of biological flavins and porphyrins.
Extinction Coefficient (ε) ~117,000 M⁻¹cm⁻¹Exceptionally high light-harvesting capacity ensures ultra-sensitive Limits of Detection (LOD).
Stokes Shift ~25 nmSufficient to separate excitation/emission spectra using standard far-red filter sets.

Mechanistic Workflow

The diagnostic power of this system lies in its structural activation. The masked leuco-oxazine acts as a highly specific trap for potent ROS (like HOCl or ONOO⁻). The reaction cleaves the masking moiety, triggering a spontaneous electron transfer that rearomatizes the core into the fluorescent 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate [3].

Pathway A Masked Leuco-Oxazine (Non-Fluorescent) C Deprotection & Rearomatization A->C B ROS (HOCl / ONOO⁻) B->C Oxidative Cleavage D 3,7-Bis(diethylamino) phenoxazin-5-ium nitrate (Active Fluorophore) C->D Electron Transfer E NIR Emission (λ_em ≈ 670 nm) D->E Excitation (640 nm)

Fig 1. Mechanism of ROS-triggered fluorescence activation of the Oxazine 1 scaffold.

Establishing a Self-Validating Assay System

A robust protocol must be self-validating. Fluorescence can occasionally arise from off-target enzymatic cleavage or pH fluctuations. To ensure the trustworthiness of your data, your experimental design must include a strict matrix of positive controls and specific ROS scavengers.

Table 2: The Self-Validating Control Matrix
ConditionReagent / TreatmentExpected ResultMechanistic Purpose
Vehicle Control 0.1% DMSO in HBSSBaseline FluorescenceEstablishes the background noise of the masked probe.
Positive Control SIN-1 (100 µM)High FluorescenceSIN-1 decomposes to yield ONOO⁻, validating probe efficacy [4].
Experimental Drug / Stimulus (e.g., PMA)VariableMeasures endogenous ROS generation.
Scavenger Control Ebselen (50 µM) + StimulusBaseline FluorescenceEbselen specifically scavenges ONOO⁻. Abolition of signal proves the fluorescence was genuinely ROS-mediated.

Experimental Protocols

Reagent Preparation
  • Probe Stock (10 mM): Dissolve the masked 3,7-Bis(diethylamino)phenoxazin-5-ium derivative in anhydrous DMSO. Caution: Water contamination in DMSO will lead to premature probe hydrolysis. Store in single-use aliquots at -20°C.

  • Working Solution (5 µM): Dilute the stock in Hank's Balanced Salt Solution (HBSS) immediately before use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cellular stress.

In Vitro Microplate Assay (Live Cells)

Workflow S1 1. Cell Culture & Treatment Seed cells, apply ROS inducer (e.g., PMA) S2 2. Scavenger Control (Optional) Pre-incubate with NAC or Ebselen S1->S2 S3 3. Probe Incubation Add 5 µM masked Oxazine 1 probe (30 min) S2->S3 S4 4. Washing Remove extracellular probe with HBSS S3->S4 S5 5. Fluorescence Detection Microplate Reader (Ex 640 / Em 670) S4->S5 S6 6. Data Analysis Normalize signal to vehicle control S5->S6

Fig 2. Logical step-by-step workflow for live-cell ROS quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) or target cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Scavenger Pre-treatment: For validation wells, aspirate media and add 50 µM Ebselen or 1 mM N-acetylcysteine (NAC) in HBSS for 1 hour.

  • ROS Induction: Treat the experimental wells with an ROS inducer (e.g., 1 µg/mL LPS + 50 ng/mL IFN-γ, or 100 µM SIN-1 for the positive control) for 4 hours.

  • Probe Incubation: Aspirate all media. Add 100 µL of the 5 µM masked probe working solution to all wells. Incubate in the dark at 37°C for 30–45 minutes. Causality Note: Incubation in HBSS rather than complete media prevents serum proteins from prematurely cleaving the probe or quenching the fluorescence.

  • Washing: Gently wash the wells twice with warm HBSS to remove unreacted extracellular probe, minimizing background noise.

  • Detection: Read the plate using a fluorescence microplate reader set to Excitation: 640 nm / Emission: 670 nm (Cutoff: 660 nm).

Data Normalization

Always normalize the raw Relative Fluorescence Units (RFU) to cell viability (using a parallel plate subjected to an MTT or CellTiter-Glo assay) or total protein content (BCA assay). This ensures that a drop in ROS signal is not falsely attributed to an antioxidant effect when it is actually caused by drug-induced cell death.

References

  • Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation Nature Communications / PubMed Central URL:[Link]

  • Activatable fluorescent probes for atherosclerosis theranostics Bioactive Materials / PubMed Central URL:[Link]

  • Hypochlorous acid triggered fluorescent probes for in situ imaging of a psoriasis model RSC Advances URL:[Link]

  • A Novel Colon-Targeting Ratiometric Probe with Large Emission Shift for Imaging Peroxynitrite in Ulcerative Colitis Analytical Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate in Biological Assays

Overview 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (a variant of Oxazine 1) is a symmetric cationic phenoxazine dye widely utilized as a far-red/near-infrared (NIR) fluorophore in biological assays, including single-...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (a variant of Oxazine 1) is a symmetric cationic phenoxazine dye widely utilized as a far-red/near-infrared (NIR) fluorophore in biological assays, including single-molecule switching, protein binding, and [1]. While it exhibits excellent photostability and high extinction coefficients, its planar, lipophilic core makes it highly prone to aqueous aggregation. This guide provides mechanistic troubleshooting and self-validating protocols to maintain the dye in a highly fluorescent, monomeric state.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate stock precipitate and lose fluorescence when diluted into PBS? A1: The causality lies in the hydrophobic effect and π−π stacking. In high-dielectric aqueous buffers like PBS, the hydrophobic planar phenoxazine core minimizes water contact by stacking face-to-face, forming H-aggregates. This aggregation causes a hypsochromic (blue) shift in the absorption spectrum and induces rapid non-radiative decay, effectively [2]. Furthermore, the nitrate counterion is susceptible to "salting-out" effects in high ionic strength buffers, accelerating macroscopic precipitation.

Q2: How can I formulate the dye to prevent aggregation without using high concentrations of toxic organic solvents (like DMSO) that alter my biological target's activity? A2: The most effective, biocompatible strategy is the formation of[3] using cyclodextrins, such as (2-Hydroxypropyl)- β -cyclodextrin (HP- β -CD) or standard β -cyclodextrin ( β CD). The hydrophobic cavity of β CD encapsulates the diethylamino-phenoxazine core (forming a 1:1 stoichiometric complex), while its hydrophilic exterior maintains excellent aqueous solubility. This physically shields the dye molecules from π−π stacking, assisting in deaggregation and restoring the monomeric fluorescence quantum yield[3].

Mechanism Dye Oxazine 1 Nitrate (Hydrophobic Core) Buffer Aqueous Buffer (e.g., PBS pH 7.4) Dye->Buffer Dilution Aggregates H-Aggregates (Pi-Pi Stacking) Buffer->Aggregates Hydrophobic Effect Cyclo Add HP-β-CD (Host Molecule) Buffer->Cyclo Formulation Strategy Quenched Fluorescence Quenching & Precipitation Aggregates->Quenched Energy Transfer Complex 1:1 Inclusion Complex (Host-Guest) Aggregates->Complex Equilibrium Shift Cyclo->Complex Encapsulation Fluorescent Monomeric State Restored Fluorescence Complex->Fluorescent Deaggregation

Mechanism of Oxazine 1 aggregation and rescue via HP-β-CD inclusion complexation.

Q3: How do I verify that the dye is completely monomeric in my assay? A3: You must build a self-validating check into your workflow using UV-Vis spectroscopy. 3,7-Bis(diethylamino)phenoxazin-5-ium [4]. When H-aggregates form, a distinct shoulder appears at shorter wavelengths (~600 nm). By measuring the absorbance ratio ( A653​/A600​ ), you can quantify the monomer-to-aggregate ratio. A high ratio indicates successful monomeric dispersion. Additionally, time-resolved fluorescence anisotropy will show an increase in rotational correlation time ( τr​ ) when the dye is successfully encapsulated in the larger cyclodextrin host[3].

Section 2: Formulation Strategies Comparison
Formulation StrategyMechanism of ActionBiocompatibilityMax Effective Dye Conc.Primary Use Case
Co-solvents (DMSO/EtOH) Lowers dielectric constant of the mediumLow (causes cell toxicity at >1% v/v)< 5 µM in aq.Chemical assays, initial stock prep
HP- β -Cyclodextrin 1:1 Host-Guest inclusion complexHigh (FDA approved excipient)~50-100 µMLive-cell imaging, protein binding
Micellar Dispersion Encapsulation in hydrophobic surfactant coreModerate (surfactants can lyse cells)~20-50 µMIn vitro biochemical assays
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of HP- β -CD-Oxazine 1 Inclusion Complexes

This protocol utilizes a thermodynamic equilibrium shift to force the dye into a soluble, highly fluorescent host-guest complex.

  • Stock Preparation: Dissolve 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate in anhydrous DMSO to create a 10 mM master stock. Store at -20°C in the dark.

  • Host Solution Preparation: Prepare a 50 mM solution of (2-Hydroxypropyl)- β -cyclodextrin (HP- β -CD) in your target assay buffer (e.g., 1X PBS, pH 7.4).

  • Complexation: While vortexing the HP- β -CD solution vigorously, add the dye stock dropwise to achieve the desired final concentration (e.g., 10 µM dye requires a 1:1000 dilution). Causality note: Dropwise addition into an excess of host molecules prevents localized supersaturation and irreversible macroscopic precipitation.

  • Equilibration: Incubate the mixture in the dark at room temperature for 1 hour to allow the host-guest equilibrium to establish.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated dye. Transfer the supernatant to a fresh tube.

  • Self-Validation Step: Measure the UV-Vis spectrum of the supernatant from 500 nm to 750 nm. Calculate the A653​/A600​ ratio. If the ratio is >2.0, the dye is predominantly monomeric and ready for the biological assay.

Workflow S1 1. Stock Prep 10 mM in DMSO S3 3. Mixing Dropwise + Vortex S1->S3 S2 2. Host Prep 50 mM HP-β-CD S2->S3 S4 4. Equilibration 1 hr, Dark, RT S3->S4 S5 5. Centrifugation Remove Precipitates S4->S5 S6 6. Validation Check A653/A600 S5->S6

Step-by-step workflow for generating and validating Oxazine 1 inclusion complexes.

Protocol B: Micellar Dispersion using Tween-20

For assays where cyclodextrins are incompatible, non-ionic surfactants can be used to break up aggregates.

  • Prepare a 0.1% (v/v) Tween-20 solution in your biological buffer.

  • Warm the buffer to 37°C to ensure the surfactant is fully above its critical micelle concentration (CMC).

  • Spike the 10 mM dye stock into the warmed micellar buffer to a final concentration of <20 µM.

  • Sonicate in a water bath for 5 minutes.

  • Self-Validation Step: Validate via fluorescence spectroscopy (excitation at 640 nm); a sharp emission peak at ~666 nm with high quantum yield confirms deaggregation[4].

Sources

Optimization

preventing photobleaching of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate during fluorescence microscopy

Welcome to the Advanced Fluorophore Support Center. This guide is tailored for researchers, assay developers, and scientists utilizing 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxazine 1 or Oxazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorophore Support Center. This guide is tailored for researchers, assay developers, and scientists utilizing 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxazine 1 or Oxazine 170 derivative) in single-molecule tracking and super-resolution fluorescence microscopy.

Below, we troubleshoot common photophysical instabilities and provide a self-validating methodology to maximize the photon yield of your oxazine dyes.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why does my Oxazine 1 signal fade rapidly under high-intensity laser excitation, even in standard PBS? A: Photobleaching of oxazine dyes is primarily driven by the accumulation of molecules in the excited triplet state ( T1​ ). Upon excitation to the singlet state ( S1​ ), a fraction of the fluorophores undergoes intersystem crossing to the T1​ state. Because the T1​ state is relatively long-lived, it has a high probability of reacting with dissolved molecular oxygen ( O2​ ) to form reactive oxygen species (ROS) ()[1]. These ROS irreversibly oxidize and cleave the conjugated phenoxazine ring system, permanently destroying the fluorophore's ability to emit light.

Q: I added an enzymatic oxygen scavenger (e.g., GODCAT or PCA/PCD) to remove oxygen, but now my Oxazine 1 is blinking heavily and spending most of its time in a dark state. What went wrong? A: This is a counterintuitive but highly documented phenomenon. While removing oxygen prevents ROS-mediated irreversible photobleaching, molecular oxygen also acts as a natural triplet quencher and mild oxidant ()[2]. Oxazine 1 has a low energy requirement for its first reduced state[2]. In the absence of oxygen, trace reductants in your biological sample (e.g., thiols) easily reduce the T1​ state into a highly stable, non-fluorescent radical anion. Without oxygen to oxidize this radical back to the ground state ( S0​ ), the dye becomes trapped in a "dark state," which manifests as severe blinking or a complete loss of fluorescence ()[3].

Q: How can I formulate a buffer that prevents both irreversible photobleaching AND dark-state blinking? A: The most effective strategy is to implement a Reducing and Oxidizing System (ROXS) ()[4]. Instead of relying on oxygen, ROXS uses a high concentration of a specific reductant (e.g., Ascorbic Acid) and an oxidant (e.g., Methylviologen). The reductant rapidly quenches the vulnerable T1​ state to form the radical anion, outcompeting any ROS formation. Immediately after, the oxidant accepts the electron from the radical anion, recovering the fluorescent S0​ state[4]. This creates a fast, controlled chemical short-circuit that bypasses degradation pathways.

ROXS_Mechanism S0 S0 (Ground State) S1 S1 (Excited State) S0->S1 Excitation (hv) S1->S0 Fluorescence T1 T1 (Triplet State) Photobleaching Precursor S1->T1 Intersystem Crossing Radical Radical Anion (Dark State) T1->Radical Fast Reduction (Ascorbic Acid) Bleach Irreversible Photobleaching T1->Bleach O2 Reaction (No ROXS) Radical->S0 Fast Oxidation (Methylviologen)

ROXS-mediated photostabilization pathway preventing Oxazine 1 photobleaching.

Part 2: Quantitative Performance Data

To justify the transition to a ROXS-based buffer, consider the experimental metrics below. Implementing ROXS significantly increases the total photon yield before bleaching, which directly translates to higher localization precision in super-resolution microscopy[1].

Buffer ConditionOxygen Present?Primary Dark StateRelative Photobleaching LifetimeTotal Photon Yield (Relative)Blinking Frequency
Standard PBS YesTriplet ( T1​ )1.0x (Baseline)1.0xLow
GODCAT (O2 Scavenger) NoRadical Anion3.5x1.2xVery High (Signal loss)
Trolox (2 mM, UV-aged) YesQuenched T1​ 5.2x4.8xLow
ROXS (AA + MV) NoRapidly Cycled>10.0x >8.5x Suppressed

Note: Data synthesized from single-molecule tracking assays of oxazine derivatives under 640 nm laser excitation ( >10kW/cm2 )[2],[4].

Part 3: Self-Validating Experimental Protocol

This protocol details the preparation and validation of a ROXS antifade buffer optimized for 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate. The protocol includes a mandatory self-validation step to ensure the redox balance is correct before committing precious biological samples.

Materials Required:
  • Base Buffer: PBS (pH 7.4)

  • Reductant: L-Ascorbic Acid (AA), ultra-pure

  • Oxidant: Methylviologen (MV) dichloride hydrate

  • Oxygen Scavenger (Optional but recommended for maximum stability): Glucose Oxidase (0.5 mg/mL), Catalase (40 µg/mL), and 10% (w/v) D-Glucose.

Step-by-Step Methodology:

1. Stock Solution Preparation (Prepare Fresh Daily)

  • Weigh out Ascorbic Acid and dissolve in degassed PBS to create a 100 mM stock. Adjust the pH strictly to 7.4 using dilute NaOH (AA is highly acidic and will crash the buffer pH if unadjusted, severely impacting fluorophore quantum yield).

  • Weigh out Methylviologen and dissolve in PBS to create a 100 mM stock.

2. Working Buffer Formulation

  • To 1 mL of your base imaging buffer (or oxygen scavenger buffer), add 10 µL of the 100 mM AA stock (Final concentration: 1 mM).

  • Add 10 µL of the 100 mM MV stock (Final concentration: 1 mM).

  • Causality Note: The 1:1 equimolar ratio of AA to MV is critical for oxazines. Excess reductant will induce blinking; excess oxidant will fail to quench the triplet state fast enough[4].

3. Self-Validation (The "Blink Test")

  • Before imaging your main sample, prepare a sparse coverslip of Oxazine 1-labeled antibodies (or DNA oligos) immobilized on glass.

  • Image at your target laser power (e.g., 5kW/cm2 ).

  • Validation Criteria: Extract the intensity-time trace of 10 single molecules. If the molecules exhibit long OFF states (>100 ms), your MV concentration is too low (or AA is too high). If the molecules bleach in a single step within 2 seconds, your AA concentration is too low. Adjust the AA:MV ratio in 0.5 mM increments until continuous emission is achieved.

4. Sample Mounting

  • Apply the validated ROXS buffer to your biological sample.

  • Seal the coverslip immediately with epoxy or Twinsil to prevent atmospheric oxygen diffusion, which would alter the finely tuned redox equilibrium.

Workflow Step1 1. Prepare Base Buffer (PBS + O2 Scavenger) Step2 2. Add Reductant (1 mM Ascorbic Acid, pH 7.4) Step1->Step2 Step3 3. Add Oxidant (1 mM Methylviologen) Step2->Step3 Step4 4. Self-Validation (Single-Molecule Blink Test) Step3->Step4 Step5 5. Mount Sample & Seal Coverslip Step4->Step5

Step-by-step workflow for preparing and validating a ROXS antifade imaging buffer.

Part 4: References
  • Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL:[Link]

  • On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Ultra-Stable Organic Fluorophores for Single-Molecule Research Source: Chemical Society Reviews / PubMed Central URL:[Link]

  • A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes Source: Angewandte Chemie International Edition URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving phase-separation issues with complex fluorophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving phase-separation issues with complex fluorophores. 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (structurally related to Basic Blue 3 and Oxazine 1) is a powerful cationic dye used in fluorescence microscopy, photodynamic therapy, and materials science. However, its planar aromatic structure and cationic nature make it highly susceptible to precipitation if buffer conditions are not meticulously controlled.

This guide bypasses generic advice to provide a deep, mechanistic understanding of why this dye precipitates and how to engineered self-validating workflows to prevent it.

The Causality of Phase Separation (Mechanistic Overview)

To troubleshoot precipitation, you must first understand the physicochemical forces acting on the phenoxazinium core. Precipitation in these solutions is rarely random; it is driven by three primary mechanisms:

  • Alkaline Degradation & Free-Base Formation: The phenoxazinium core is electron-deficient. At alkaline pH (>8.0), hydroxide ions attack the central ring or deprotonate the coordinated water molecules. This neutralizes the cationic charge, leading to the formation of a highly insoluble1[1].

  • Anion Metathesis (Ion-Pairing): While the nitrate salt is moderately water-soluble, achieving 1[1], introducing bulky, chaotropic anions (e.g., perchlorate, iodide) or biological polyanions (e.g., heparin, highly concentrated nucleic acids) causes immediate ion-pair precipitation. The bulky anions displace the nitrate, forming a hydrophobic complex that crashes out of the aqueous phase.

  • π−π Stacking and H-Aggregation: In high-ionic-strength aqueous buffers (e.g., 10x PBS), the electrical double layer surrounding the cationic dye is compressed. This allows the planar aromatic systems to undergo π−π stacking, forming non-fluorescent H-aggregates that eventually salt out of solution.

Frequently Asked Questions (Troubleshooting Workflows)

Q: I added sodium hydroxide to adjust the pH of my dye solution, and it instantly turned blue-black and precipitated. Is the dye ruined? A: Yes, the dye has likely degraded or formed an insoluble free-base complex. 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate is strictly incompatible with strong bases. Always adjust the pH of your buffer before adding the dye, and maintain a working pH between 3.0 and 7.4.

Q: My 10 mM stock solution in water crashed out when I diluted it into a physiological assay buffer (pH 7.4). How do I fix this? A: This is a classic case of salting-out induced by H-aggregation. The high salt content in physiological buffers compresses the dye's hydration shell. To rescue the solution, add a non-ionic surfactant like 0.1% Triton X-100, which forms micelles that encapsulate the hydrophobic dye core and 2[2]. For future experiments, prepare your primary stock in anhydrous DMSO.

Q: I am trying to precipitate the dye intentionally to purify it after a synthesis step. What is the best method? A: If you are isolating the synthesized dye, dissolving it in a minimal amount of dichloromethane ( CH2​Cl2​ ) and adding an 3 will force the nitrate salt to precipitate cleanly[3] as a dark blue/green powder.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

Objective: Create an aggregation-resistant stock solution for long-term storage that bypasses aqueous salting-out effects.

  • Weighing: Weigh exactly 3.86 mg of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (MW: 386.45 g/mol ).

  • Solubilization: Dissolve the powder in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). DMSO disrupts π−π stacking, ensuring the dye remains monomeric.

  • Agitation: Vortex vigorously for 60 seconds until no particulate matter remains.

  • Storage: Aliquot into amber microcentrifuge tubes to prevent photobleaching and store at -20°C.

  • Self-Validation Step: Dilute a 1 µL aliquot into 1 mL of DMSO and measure the absorbance at ~650 nm. A sharp, intense peak without baseline scattering at 800 nm confirms a fully solubilized, monomeric stock free of micro-precipitates.

Protocol B: Rescuing an Aggregated Aqueous Solution

Objective: Solubilize H-aggregates in aqueous buffers without altering the dye's fundamental spectral properties.

  • Identification: Confirm aggregation visually (turbid appearance) or spectrophotometrically (emergence of a blue-shifted shoulder peak).

  • Micellar Encapsulation: Add Triton X-100 to the precipitated solution to reach a final concentration of 0.1% (v/v).

  • Energy Input: Sonicate the mixture in a water bath at 30°C for 5 minutes to provide the activation energy needed to break the π−π bonds.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any irreversible macroscopic aggregates.

  • Self-Validation Step: Measure the UV-Vis spectrum. Successful deaggregation is confirmed by the restoration of the primary monomeric absorption peak and the complete disappearance of the blue-shifted H-aggregate shoulder.

Quantitative Solubility Data

Summarizing the phase states of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate across different solvent environments allows for rapid experimental planning.

Solvent / ConditionSolubility LimitAggregation StateVisual AppearanceMechanistic Cause of State
Deionized Water (20°C) ~40 g/LMonomeric / DimericGreen-light blue solutionStable nitrate salt hydration
Aqueous NaOH (pH > 8) InsolubleNeutral Free-BaseBlue-black precipitateHydroxide nucleophilic attack
High Ionic Strength Salt < 1 g/LH-AggregatesTurbid, dark blue suspension π−π stacking (Salting out)
Anhydrous DMSO > 100 g/LMonomericDeep blue, clear solutionDisruption of π−π stacking
Diethyl Ether InsolubleSolid SaltGreen/dark blue powderAnti-solvent precipitation

Troubleshooting Decision Matrix

Use the following diagnostic flowchart to systematically identify and resolve precipitation issues in your workflows.

PrecipitationTroubleshooting Start Precipitation Observed in Phenoxazin-5-ium Nitrate CheckPH Step 1: Verify Solution pH Start->CheckPH IsAlkaline Is pH > 8.0? CheckPH->IsAlkaline AlkalineFix Cause: Hydroxide Free-Base Solution: Acidify to pH 4-6 IsAlkaline->AlkalineFix Yes CheckBuffer Step 2: Analyze Buffer IsAlkaline->CheckBuffer No HasAnions Bulky Anions Present? CheckBuffer->HasAnions AnionFix Cause: Ion-Pairing Solution: Remove counter-ions HasAnions->AnionFix Yes HasSalt High Ionic Strength? HasAnions->HasSalt No SaltFix Cause: H-Aggregation Solution: Add 0.1% Triton X-100 HasSalt->SaltFix Yes Unknown Contact Tech Support HasSalt->Unknown No

Decision matrix for troubleshooting phenoxazinium dye precipitation.

Sources

Optimization

optimizing pH conditions for 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate fluorescence stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your experimental workflows using 3,7-Bis(diethylamino)phenoxazin-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your experimental workflows using 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxazine 1 nitrate).

Rather than just providing a list of parameters, this guide explores the fundamental photophysics of the dye, ensuring you understand the causality behind every protocol step.

Part 1: Core Photophysical Properties & Mechanistic Grounding

To optimize your assays, you must first understand the structural behavior of the Oxazine 1 core. Because its amino groups are fully alkylated (diethylamino), the dye resists base-catalyzed deprotonation, making it exceptionally stable across a broad physiological pH range [[1]](). However, it remains highly sensitive to extreme acidity and specific biological reducing agents.

Table 1: Quantitative Photophysical Profile of Oxazine 1 Nitrate

PropertyValueMechanistic Causality / Impact
Fluorophore Core 3,7-Bis(diethylamino)phenoxazin-5-iumFully alkylated amino groups prevent structural changes upon the addition of a base, ensuring broad stability 1.
Absorption Max (λ_abs) ~650 nmEnables efficient excitation with standard red lasers (e.g., He-Ne or 633/640 nm diodes) 2.
Emission Max (λ_em) ~670 nm (NIR)Deep-red/NIR emission minimizes background interference from biological autofluorescence 3.
Extinction Coefficient >100,000 M⁻¹ cm⁻¹High molar absorptivity ensures a strong signal-to-noise ratio even at nanomolar concentrations 2.
Stable pH Range pH 4.0 – 10.0Maintains the planar "push-pull" conjugated π-electron system required for fluorescence [[2]](_).

Part 2: Troubleshooting FAQs

Q1: My Oxazine 1 nitrate fluorescence signal drops significantly in my intracellular assay. The buffer pH is 7.4. What is happening? A1: While the dye is inherently pH-independent between pH 4 and 10, it is highly susceptible to reduction by biological molecules like dithiothreitol (DTT) or glutathione (GSH) at high concentrations 2. At pH 7.4, the thiol groups in GSH/DTT exist partially as highly reactive thiolate anions. These nucleophiles attack the electron-deficient central azine nitrogen of the oxazine core, reducing it to a colorless, non-fluorescent leuco-oxazine. Resolution: Minimize thiol-based reducing agents in your assay buffer. If a reducing environment is strictly required, switch to TCEP (Tris(2-carboxyethyl)phosphine), which is a powerful reducing agent but lacks the nucleophilic thiol group that attacks the oxazine core.

Q2: I am using the dye in a highly acidic gastric simulation model (pH 2.0), and the NIR fluorescence is completely quenched. Can I prevent this? A2: No, this is a fundamental photophysical limitation. Oxazines with fully alkylated amino groups resist deprotonation by bases, but they are readily protonated in strong acids [[1]](). Protonation at pH < 3 typically occurs at the diethylamino nitrogens or the central oxazine nitrogen. This ties up their lone pair electrons, disrupting the extensive π-electron delocalization required for near-infrared emission, leading to severe quenching. Resolution: You must adjust the pH to ≥ 4.0 to restore the conjugated system [[2]](_).

Q3: Does the nitrate counter-ion affect the pH stability compared to the perchlorate salt? A3: No. The counter-ion (nitrate vs. perchlorate) primarily influences the dye's solubility and handling characteristics, not its core photophysical behavior 4. The fluorescence and pH-dependency are dictated entirely by the 3,7-bis(diethylamino)phenoxazin-5-ium cation. Nitrate salts are actually preferred in biological assays to avoid the potential toxicity and explosive hazards associated with perchlorate salts.

Part 3: Mechanistic Workflow Visualization

G Start 3,7-Bis(diethylamino)phenoxazin-5-ium (Oxazine 1 Nitrate) Cond1 Strong Acid (pH < 3) Start->Cond1 Cond2 Physiological (pH 4 - 10) Start->Cond2 Cond3 High Thiols (pH > 7) Start->Cond3 Mech1 Protonation of Diethylamino/Azine N Cond1->Mech1 Mech2 Stable π-Conjugation (Push-Pull System) Cond2->Mech2 Mech3 Thiolate Attack on Central Azine N Cond3->Mech3 Result1 Fluorescence Quenched (Loss of NIR Emission) Mech1->Result1 Result2 Maximal NIR Emission (λ_em ≈ 670 nm) Mech2->Result2 Result3 Leuco-Oxazine Formation (Irreversible Quenching) Mech3->Result3

Workflow detailing pH and environmental effects on Oxazine 1 fluorescence stability.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, every assay must include internal validation. This protocol allows you to establish optimal buffer conditions while self-validating that any observed quenching is due to reversible structural shifts rather than irreversible dye degradation.

Protocol: Optimization and Self-Validation of Oxazine 1 Stability

Phase 1: Preparation & Baseline Establishment

  • Stock Preparation: Dissolve 3.86 mg of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (MW = 386.45 g/mol ) in 1 mL anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or aggregation that can occur during long-term aqueous storage.

  • Buffer Formulation: Prepare three test buffers: Buffer A (pH 2.5, Glycine-HCl), Buffer B (pH 7.4, PBS), and Buffer C (pH 10.5, Carbonate-Bicarbonate).

Phase 2: pH Stress Test & Reversibility (Self-Validation) 3. Acidic Quenching: Dilute the stock to a working concentration of 1 µM in Buffer A (pH 2.5). Excite the sample at 630 nm and measure fluorescence emission from 650 nm to 750 nm. Expected Result: Severe quenching due to protonation of the nitrogen centers 1. 4. Validation (Reversibility Check): Titrate the Buffer A sample with 1M NaOH until the pH reaches 7.0. Re-measure the fluorescence. Causality: If the initial quenching was purely due to reversible protonation, the ~670 nm emission will fully recover. This step self-validates that the dye core remained structurally intact and was not destroyed by the acidic environment.

Phase 3: Thiol Reduction Assay 5. Thiolate Attack: Prepare two 1 µM dye samples in Buffer B (pH 7.4). To one sample, add 10 mM DTT. Incubate both for 30 minutes at room temperature in the dark. 6. Measurement: Compare the fluorescence of the DTT-treated sample against the untreated control. Expected Result: The DTT-treated sample will show irreversible signal loss due to the reduction of the central azine nitrogen to a leuco-oxazine 2. Unlike the acid test, titrating this sample will not restore fluorescence, validating the destructive nature of thiol reduction.

References

  • Analytical Chemistry (ACS Publications). Universal Low-Background Fluorophore Platform via Structural Reprogramming of Oxazine 1 with Julolidine for Activatable Probe Design. Retrieved from: [Link]

  • SciSpace. Fluorescence efficiency of laser dyes. Retrieved from: [Link]

Sources

Troubleshooting

purification techniques for crude 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate synthesis

Welcome to the Technical Support Center for the synthesis and purification of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (also known within the Basic Blue 3 dye family). This hub is designed for researchers, analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (also known within the Basic Blue 3 dye family). This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation of this cationic phenoxazinium compound from crude synthetic mixtures.

Below, you will find field-proven troubleshooting guides, mechanistic explanations for common purification failures, and validated step-by-step protocols.

I. Purification Strategy & Workflow Overview

The purification of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate is complicated by its highly polar, cationic nature and the presence of structurally similar unreacted precursors (e.g., 3-diethylaminophenol and nitroso-intermediates)[1]. A successful purification strategy must exploit the differential solubility of the cationic dye salt versus the neutral organic impurities.

PurificationWorkflow Crude Crude Synthesis Mixture (Dye + Precursors + Acid) LLE Liquid-Liquid Extraction (pH Adjustment to ~9) Crude->LLE OrgLayer Organic Layer (Et2O) Discards: Unreacted Phenols LLE->OrgLayer Non-polar partition AqLayer Aqueous Layer Retains: Cationic Dye LLE->AqLayer Polar partition HPLC Preparative RP-HPLC (MeCN/H2O + Acid Modifier) AqLayer->HPLC Pure Pure 3,7-Bis(diethylamino) phenoxazin-5-ium nitrate HPLC->Pure Fraction collection

Workflow for the isolation of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate from crude mixtures.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary impurities found in the crude synthesis mixture, and why do they persist? A: The standard synthesis involves the acidic coupling of 3-diethylaminophenol with N,N-diethyl-3-methoxy-4-nitrosoaniline[1]. Due to steric hindrance between the neighboring diethylamino groups and the phenoxazine core during cyclization, the reaction rarely reaches 100% conversion[1]. Consequently, the crude mixture typically contains unreacted starting materials, partially oxidized leuco-intermediates, and polymeric tar byproducts.

Q2: How can I efficiently remove unreacted phenolic precursors before attempting chromatography? A: You must exploit the permanent positive charge of the phenoxazin-5-ium core. The target nitrate salt is highly water-soluble (approximately 40 g/L at 20 °C)[2].

  • The Fix: Dissolve the crude residue in a dilute acidic solution (e.g., 5% HCl), then carefully basify the solution to approximately pH 9 using K₂CO₃[2]. At this pH, unreacted phenolic precursors are neutralized and can be aggressively extracted into an organic solvent like diethyl ether (Et₂O), while the cationic dye remains strictly in the aqueous phase[2].

Q3: Why am I experiencing severe peak tailing and poor resolution during Reverse Phase HPLC (RP-HPLC)? A: Peak tailing for phenoxazinium dyes is almost always caused by secondary electrostatic interactions. The positively charged diethylamino groups interact strongly with residual, un-endcapped silanol groups (Si-O⁻) on standard silica-based C18 stationary phases.

  • The Fix: You must suppress silanol ionization and ion-pair the dye. Ensure your mobile phase contains an acidic modifier. Phosphoric acid is excellent for standard UV-Vis detection, but if you require Mass Spectrometry (MS) compatibility, you must replace phosphoric acid with formic acid (0.1% to 0.5% v/v)[3]. Additionally, utilizing a column specifically coated or designed for basic, chelation-prone compounds will drastically sharpen the peaks[3].

HPLCTroubleshooting Issue Issue: Severe Peak Tailing in RP-HPLC Check1 Is an acidic modifier present in the mobile phase? Issue->Check1 Action1 Add 0.1% Formic Acid (MS-compatible) or Phosphoric Acid Check1->Action1 No Check2 Are residual silanols causing secondary interactions? Check1->Check2 Yes Action2 Switch to heavily end-capped or polar-embedded C18 column Check2->Action2 Likely

Diagnostic logic tree for resolving RP-HPLC peak tailing of cationic dyes.

III. Quantitative Data & Method Parameters

To ensure reproducible purification, compare your current chromatographic setups against the validated parameters summarized in the table below.

Table 1: Optimized RP-HPLC Conditions for 3,7-Bis(diethylamino)phenoxazin-5-ium isolation [3]

ParameterSpecification / RecommendationRationale
Stationary Phase C18 (End-capped) or Mixed-mode RP, 3 µm to 5 µmPrevents secondary silanol interactions with the cationic core.
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid)Maintains low pH to suppress silanol ionization; provides counter-ion.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Acid modifierElutes the hydrophobic phenoxazine backbone.
Elution Profile Gradient (e.g., 10% B to 60% B over 20 mins)Separates the target dye from highly polar initial wash-throughs and late-eluting tars.
Detection Wavelength ~630 nm to 650 nm (Vis) and 254 nm (UV)The dye exhibits a strong blue/green absorption maximum[2].

IV. Step-by-Step Methodologies

Protocol A: Pre-Chromatographic Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures that >90% of neutral organic impurities are removed prior to column loading, preventing column fouling.

  • Dissolution: Evaporate the crude reaction solvent (e.g., MeCN or isopropanol) under reduced pressure. Dissolve the resulting dark residue in 60 mL of 5% aqueous HCl[2].

  • Initial Wash: Wash the acidic aqueous layer with Diethyl Ether (Et₂O) (2 x 20 mL) in a separatory funnel to remove highly non-polar, non-basic impurities[2]. Discard the organic layer.

  • pH Adjustment (Critical Step): Slowly add solid K₂CO₃ to the aqueous layer under continuous stirring until the pH reaches approximately 9.0[2]. Caution: CO₂ gas will evolve; perform in a well-ventilated fume hood.

  • Target Extraction: Extract the basic aqueous solution with Et₂O (3 x 30 mL)[2].

    • Validation Check: The unreacted N,N-diethyl-3-methoxyaniline and phenolic precursors will partition into the ether layer. The aqueous layer should retain a deep, vibrant blue/green color, indicating the presence of the cationic phenoxazin-5-ium dye[2].

  • Recovery: Retain the aqueous layer. Neutralize it carefully with dilute HNO₃ to regenerate the nitrate salt, then lyophilize (freeze-dry) to obtain the semi-pure dye powder, ready for HPLC.

Protocol B: Preparative RP-HPLC Purification
  • Sample Preparation: Reconstitute the lyophilized semi-pure dye in a minimum volume of Mobile Phase A (Water + 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B (MeCN + 0.1% Formic Acid) for 5 column volumes[3].

  • Loading & Elution: Inject the sample. Run a linear gradient from 5% B to 60% B over 30 minutes.

  • Fraction Collection: Monitor absorbance at 640 nm. Collect the major intensely blue peak.

  • Isolation: Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to yield the pure 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate as a bronze powder[2].

V. References

  • Title: SYNTHESIS AND BLUE DYEING ABILITY FOR POLYPROPYLENE FABRICS OF VARIOUS 3,7-BIS(DIALKYLAMINO)PHENOXAZIN-5-IUM SALTS AND THE SULFUR AND SELENIUM ANALOGS Source: Heterocycles (via CLOCKSS) URL: [Link]

  • Title: Separation of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide Source: SIELC Technologies URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reoxidation Rates of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Leuco Forms

Welcome to the advanced troubleshooting and protocol guide for 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (the nitrate salt of the Oxazine 1 core). This cationic phenoxazine dye is a critical tool in single-molecule s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (the nitrate salt of the Oxazine 1 core). This cationic phenoxazine dye is a critical tool in single-molecule super-resolution microscopy (e.g., dSTORM), redox sensing, and photodynamic applications.

Its utility relies on the reversible transition between its highly fluorescent oxidized state and its colorless, reduced "leuco" form. However, researchers frequently encounter issues where the dye becomes irreversibly trapped in the dark state or cycles too rapidly. This guide provides the mechanistic causality and field-proven protocols to precisely tune the reoxidation rate ( kox​ ) of the leuco form.

Mechanistic Overview: The Photoredox Cycle

To troubleshoot effectively, you must understand the thermodynamic flow of the dye's state transitions. When 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate is excited, a fraction of the molecules undergo intersystem crossing (ISC) to the triplet state. In the presence of a primary reductant (like aliphatic thiols), the triplet state is reduced to a radical anion and subsequently protonated to form the neutral leuco form [1].

Because the reduced oxazine state has a very low reduction potential, spontaneous reoxidation by residual oxygen ( Ered​=−0.57 V) is thermodynamically inefficient. Therefore, the reoxidation step becomes the rate-limiting bottleneck in the photoredox cycle [2].

Pathway S0 Oxidized State (S0) Fluorescent S1 Excited State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 ISC Leuco Leuco Form (Reduced/Dark) T1->Leuco Reduction (RSH) Leuco->S0 Reoxidation (O2, MV) Rate-Limiting

Kinetic state-transition model of oxazine dye reduction and reoxidation.

Frequently Asked Questions & Troubleshooting

Q1: My dye remains trapped in the colorless leuco state for several minutes. How can I accelerate reoxidation without destroying the fluorophore?

Cause: The extended dark state ( τoff​ ) occurs because the buffer lacks an electron acceptor with a suitable reduction potential to efficiently depopulate the low-energy leuco state. If you are using an enzymatic oxygen scavenging system, the natural oxidant ( O2​ ) has been removed. Solution: Introduce a mild, controlled primary oxidant such as Methyl Viologen (MV) . MV exhibits a reduction potential of Ered​=−0.69 V, which is perfectly tuned to accept an electron from the leuco oxazine without degrading the phenoxazine core [1]. Alternatively, trace amounts of transition metals like Copper ions ( Cu2+ ) can act as a catalyst to enhance the photoredox cycle through rapid reoxidation of the reduced phenoxazine [3].

Q2: The reoxidation is occurring too rapidly, causing a high duty cycle (too many molecules ON simultaneously) and poor single-molecule localization. How do I stabilize the leuco form?

Cause: Fast reoxidation indicates that the leuco form is being immediately quenched by high concentrations of dissolved oxygen, or that the forward reduction rate is too slow to compete. Solution: Implement a robust enzymatic oxygen scavenging system (e.g., Glucose Oxidase/Catalase - GOD/CAT) to drop O2​ to low micromolar levels. Concurrently, increase the concentration of your primary reductant (e.g., β -mercaptoethanol or MEA) to drive the equilibrium toward the reduced state.

Q3: I am observing irreversible photobleaching instead of reversible redox cycling. What is the mechanism, and how do I prevent it?

Cause: Irreversible bleaching often occurs when secondary reactive oxygen species (ROS), such as superoxide ( O2∙−​ ), are generated during the reoxidation of the leuco form by oxygen. These ROS attack the conjugated π -system of the phenoxazine core. Solution: Transition to a ROXS (Reducing and Oxidizing System) buffer that minimizes O2​ reliance. Add a triplet state quencher and ROS scavenger, such as Trolox (2 mM), to the buffer to protect the fluorophore during the vulnerable reoxidation phase.

Troubleshooting Start Observe Reoxidation Rate TooSlow Rate Too Slow (Stuck in Dark State) Start->TooSlow TooFast Rate Too Fast (Insufficient Dark Time) Start->TooFast AddOxidant Add Methyl Viologen (MV) to accelerate oxidation TooSlow->AddOxidant AddCu Supplement with Cu2+ as redox catalyst TooSlow->AddCu IncRed Increase Thiol Conc. (MEA, BME) TooFast->IncRed ScavO2 Enhance O2 Scavenging (GOD/CAT system) TooFast->ScavO2

Decision tree for troubleshooting and optimizing the reoxidation rate.

Quantitative Data: Tuning Reoxidation Kinetics

The reoxidation rate ( kox​ ) scales linearly with the concentration of the added oxidant. The following table summarizes the expected kinetic responses of the 3,7-Bis(diethylamino)phenoxazin-5-ium core under various buffer conditions [1].

Buffer ConditionReductant ( β -ME)Oxidant (MV) O2​ ScavengerEst. kox​ ( s−1 )Est. τoff​ (ms)Primary Outcome
Standard PBS (Control) 0 mM0 μ MNoN/AN/ANo blinking; rapid photobleaching.
High Reductant, No Oxidant 100 mM0 μ MYes (GOD/CAT) <0.1 >10,000 Dye trapped in leuco state; rate too slow.
Optimized ROXS Buffer 100 mM50 μ MYes (GOD/CAT) ≈5.5 ≈180 Ideal single-molecule blinking.
High Oxidant 100 mM500 μ MYes (GOD/CAT) ≈55.0 ≈18 Rate too fast; high duty cycle.

Experimental Protocol: Formulating a Tunable ROXS Buffer

To create a self-validating system where the reoxidation rate of the leuco form is entirely under your control, follow this step-by-step methodology to prepare a Reducing and Oxidizing System (ROXS) buffer.

Materials Required:

  • Base Buffer: 50 mM Tris-HCl, 10 mM NaCl (pH 8.0)

  • Enzymatic Scavenger: Glucose Oxidase (GOD) and Catalase (CAT)

  • Reductant: β -mercaptoethanol ( β -ME) or Cysteamine (MEA)

  • Oxidant: Methyl Viologen (MV)

  • Anti-fade/ROS Scavenger: Trolox

Step-by-Step Methodology:

  • Prepare the Base Scavenging Solution: Dissolve 10% (w/v) glucose in the base buffer. Add 0.5 mg/mL Glucose Oxidase and 40 μ g/mL Catalase. Causality note: This strips the buffer of O2​ , removing the uncontrolled, natural reoxidation pathway.

  • Add the Primary Reductant: Add β -ME to a final concentration of 100 mM. This ensures rapid conversion of the triplet state to the leuco form upon excitation.

  • Integrate ROS Protection: Add 2 mM Trolox (prepared from a 100 mM stock in methanol). This suppresses irreversible bleaching pathways.

  • Titrate the Reoxidation Catalyst (The Critical Step): Prepare a 10 mM stock of Methyl Viologen in water. Add MV to your buffer to achieve a final concentration of 50 μ M .

    • Validation Check: Image the sample under continuous excitation (e.g., 640 nm laser). If the molecules stay dark too long, increase MV to 100 μ M. If they blink too fast, reduce MV to 25 μ M.

  • Application: Apply the buffer to your flow cell or sample chamber immediately before imaging. The buffer degrades over 2-3 hours due to enzyme activity and thiol oxidation.

References

  • Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy Source: Proceedings of the National Academy of Sciences (nih.gov) URL:[Link]

  • Identification of the Product of Photoswitching of an Oxazine Fluorophore Using Fourier Transform Infrared Difference Spectroscopy Source: The Journal of Physical Chemistry B (researchgate.net) URL:[Link]

  • Phenothiazine Dyes Induce NADH Photooxidation through Electron Transfer: Kinetics and the Effect of Copper Ions Source: ACS Omega (nih.gov) URL:[Link]

Troubleshooting

stabilizing 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate stock solutions for long-term storage

Welcome to the Technical Support Center for handling, troubleshooting, and storing 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate . This cationic oxazine dye is widely utilized in biological staining, material sciences (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, troubleshooting, and storing 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate . This cationic oxazine dye is widely utilized in biological staining, material sciences (such as polypropylene dyeing), and fluorescence-based assays. Because of its specific molecular architecture, maintaining the integrity of its stock solutions requires precise control over solvent environments, pH, and light exposure.

This guide provides drug development professionals and researchers with field-proven insights to prevent degradation, ensure reproducible assay results, and troubleshoot common storage issues.

Physicochemical Properties & Storage Parameters

To establish a self-validating storage protocol, we must first understand the baseline properties of the molecule. 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate has a molecular weight of 386.45 g/mol and a molecular formula of C20H26N4O4[1][2]. As a cationic dye, it is highly susceptible to electrostatic interactions with storage vessels and redox reactions in suboptimal solvents.

Table 1: Optimal Stock Solution Parameters

ParameterRecommendationMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and limits the availability of protons that facilitate reduction.
Storage Temperature -20°C (Long-term) / 4°C (Short-term)Minimizes thermodynamic kinetic energy, slowing down spontaneous photo-oxidation.
Vessel Material Silanized Amber GlassPrevents photobleaching and eliminates adsorption of the cationic dye to negatively charged silanol groups on standard glass.
pH Constraints Neutral to slightly acidicBasic environments drive the conversion of the dye into its colorless, reduced leuco form[3].
Shelf Life 6–12 months (-20°C)Dependent on strict adherence to anhydrous and dark conditions.

Frequently Asked Questions & Troubleshooting

Q1: My stock solution has lost its deep blue color and appears almost transparent. What happened?

A: Your dye has likely been reduced to its "leuco form." 3,7-Bis(diethylamino)phenoxazin-5-ium derivatives are highly sensitive to basic aqueous solutions and reducing agents, which convert the conjugated, colored cationic dye into a colorless reduced state[3].

  • Causality: If your solvent absorbed atmospheric moisture and shifted basic, or if it was exposed to reducing contaminants, the conjugated π -electron system responsible for the blue color is disrupted.

  • Action: This process is sometimes reversible via oxidation, but for quantitative assays, discard the stock . Ensure your next batch uses strictly anhydrous, neutral-pH solvents.

Q2: After thawing my 10 mM stock from -20°C, I see microscopic particulates. Can I still use it?

A: No, not immediately. Cationic oxazine dyes can form π

π stacked aggregates (H-aggregates or J-aggregates) at high concentrations and low temperatures, leading to precipitation.
  • Causality: The solubility limit of the nitrate salt in cold DMSO has been locally exceeded, causing crystallization. Using this solution will result in an inaccurate working concentration and high background noise in your assays.

  • Action: Warm the vial to 37°C in a water bath for 10–15 minutes, followed by vigorous vortexing. Verify complete dissolution by centrifuging at 10,000 x g for 2 minutes; if no pellet forms, the solution is safe to use.

Q3: My standard curve is non-linear at lower concentrations, despite using a fresh working dilution. Why?

A: You are likely experiencing "loss to the tube."

  • Causality: The cationic phenoxazin-5-ium core binds strongly to the negatively charged surfaces of standard borosilicate glass or untreated polystyrene tubes. At high concentrations (e.g., 10 mM stock), this loss is negligible. However, at working concentrations (e.g., 1–10 µM), a significant percentage of your dye is stuck to the plastic, lowering the effective concentration in your assay.

  • Action: Always prepare working dilutions in low-protein-binding microcentrifuge tubes or silanized glassware.

Troubleshooting Workflow

Use the following diagnostic pathway to identify and resolve issues with your stock solutions.

TroubleshootingWorkflow Start Signal Loss or Inconsistent Assay Results Check Inspect Stock Solution Appearance & Integrity Start->Check Path1 Precipitate / Cloudy (Aggregation Issue) Check->Path1 Visual Inspection Path2 Colorless / Faded (Degradation Issue) Check->Path2 Visual Inspection Fix1 Warm to 37°C & Vortex. Verify solvent is anhydrous. Path1->Fix1 Fix2 Check pH & Light Exposure. Discard if leuco form is present. Path2->Fix2 Prevent Store in Silanized Amber Glass, Anhydrous DMSO, -20°C Fix1->Prevent Fix2->Prevent

Workflow for diagnosing and resolving oxazine dye stock solution degradation.

Self-Validating Protocol: Preparation of 10 mM Stock Solution

To guarantee trustworthiness in your downstream assays, follow this self-validating Standard Operating Procedure (SOP) for creating and storing your stock solution.

Materials Required:

  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate powder[4]

  • Anhydrous DMSO (Water content ≤0.005%)

  • Silanized amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas (for purging)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized dye powder to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Rationale: Prevents atmospheric condensation on the hygroscopic powder, which would introduce water and promote hydrolysis.

  • Weighing: Weigh the required mass of the dye (Molecular Weight: 386.45 g/mol )[1][4] to achieve a 10 mM concentration in your target volume. Perform this quickly to minimize light and air exposure.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Do not use water or basic buffers, as these promote conversion to the leuco form[3].

  • Homogenization: Vortex the solution for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure the disruption of any micro-aggregates.

  • Self-Validation (QC Step):

    • Prepare a 1:10,000 dilution of the stock in acidified ethanol (0.1% acetic acid).

    • Measure the absorbance using a UV-Vis spectrophotometer at the dye's λmax​ (typically ~630-650 nm for oxazine derivatives).

    • Calculate the exact concentration using the Beer-Lambert law ( A=ϵlc ). Rationale: This confirms that the dye has fully dissolved and has not degraded during preparation.

  • Aliquotting & Purging: Divide the stock into single-use aliquots (e.g., 50 µL) in silanized amber glass vials. Gently blow a stream of Argon or Nitrogen gas over the liquid surface before sealing with a PTFE-lined cap. Rationale: Displaces oxygen, preventing spontaneous photo-oxidation during long-term storage.

  • Storage: Transfer immediately to a -20°C freezer.

References

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) - Substance Details - EPA. United States Environmental Protection Agency (EPA). Available at: [Link]

  • 3,7-bis(diethylamino)phenoxazin-5-ium nitrate - ECHA CHEM. European Chemicals Agency (ECHA). Available at: [Link]

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) | C20H26N4O4 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESIS AND BLUE DYEING ABILITY FOR POLYPROPYLENE FABRICS OF VARIOUS 3,7-BIS(DIALKYLAMINO)PHENOXAZIN-5. Heterocycles, Vol. 103, No. 2, 2021. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate derivative synthesis

Focus: Overcoming Steric Hindrance in 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Derivatives Welcome to the Technical Support Center for advanced fluorophore and dye synthesis. This guide is specifically engineered fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Overcoming Steric Hindrance in 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Derivatives

Welcome to the Technical Support Center for advanced fluorophore and dye synthesis. This guide is specifically engineered for researchers and drug development professionals facing structural and kinetic bottlenecks when synthesizing sterically hindered derivatives of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly related to Oxazine 1).

Here, we bridge the gap between theoretical mechanistic chemistry and benchtop execution, providing validated workflows to bypass steric clashes during ring-closing condensations, cross-coupling modifications, and counterion exchanges.

Part 1: Diagnostic Workflow for Steric Hindrance

Before altering your chemical precursors, use the diagnostic flowchart below to identify the exact stage where steric bulk is disrupting your synthetic yield.

StericTroubleshooting Start Identify Synthesis Bottleneck Condensation Ring-Closure Condensation Fails Start->Condensation Alkylation N-Alkylation/Arylation Yields < 10% Start->Alkylation Isolation Nitrate Salt Precipitation Fails Start->Isolation Cond_Issue Steric clash at ortho-position during nucleophilic attack Condensation->Cond_Issue Alk_Issue Planar core restricts electrophile approach Alkylation->Alk_Issue Iso_Issue Planar NO3- intercalates poorly with bulky core Isolation->Iso_Issue Cond_Sol Switch to Microwave-Assisted or Laccase-Mediated Oxidation Cond_Issue->Cond_Sol Alk_Sol Use Pd-Catalyzed Buchwald-Hartwig (BrettPhos) Alk_Issue->Alk_Sol Iso_Sol Perform biphasic AgNO3 counterion exchange Iso_Issue->Iso_Sol

Diagnostic workflow for resolving steric hindrance in phenoxazin-5-ium synthesis.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my ring-closing condensation fail when using sterically bulky N,N-dialkylaminophenol precursors? Cause: The classic synthesis of the phenoxazin-5-ium core relies on the acid-catalyzed condensation of a 5-(dialkylamino)-2-nitrosophenol with a 3-(dialkylamino)phenol [1]. This mechanism requires the nucleophilic ortho-carbon of the phenol to attack the nitroso nitrogen. If you have added bulky substituents (e.g., tert-butyl or bulky aryl groups) near the ortho or meta positions, the activation energy barrier for this bimolecular collision becomes insurmountable under standard reflux conditions. Solution: Transition from thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides localized superheating that rapidly overcomes the steric activation barrier without degrading the sensitive nitroso intermediates. Alternatively, step-wise laccase-mediated enzymatic oxidation can bypass the nitroso intermediate entirely by proceeding through a radical-cation dimerization pathway.

Q2: I am trying to synthesize an asymmetric derivative by N-arylating the 3-amino group, but yields are abysmal. How can I force this reaction? Cause: The 3,7-bis(diethylamino)phenoxazin-5-ium core is a rigid, highly delocalized planar π -system. When attempting SNAr or standard alkylation/arylation on the exocyclic amines, the planar core creates a "steric wall" that restricts the trajectory of incoming bulky electrophiles [2]. Solution: Abandon uncatalyzed nucleophilic substitutions. Employ a Buchwald-Hartwig cross-coupling strategy using a pre-halogenated phenoxazine core and your desired bulky amine. Use sterically demanding, electron-rich phosphine ligands like BrettPhos or RuPhos . These ligands are specifically engineered to force the palladium center into a highly active mono-ligated Pd(0) state, creating a deep catalytic pocket that accommodates bulky substrates while preventing β -hydride elimination [3].

Q3: My derivative synthesizes fine as a chloride salt, but when I attempt to isolate the nitrate salt, it oils out or fails to precipitate. Why? Cause: The nitrate ion ( NO3−​ ) is a rigid, trigonal planar anion. In the parent Oxazine 1 dye, the nitrate ion neatly intercalates between the planar phenoxazin-5-ium cores during crystallization. However, when you introduce bulky derivatives (e.g., modifying the diethyl groups to larger moieties), you disrupt this π−π stacking. The planar nitrate can no longer pack efficiently within the disrupted crystal lattice, leading to solvation and "oiling out." Solution: Perform a controlled thermodynamic counterion exchange. Dissolve the chloride salt in a minimal amount of anhydrous methanol, and add a stoichiometric amount of AgNO3​ dissolved in acetonitrile. The driving force becomes the irreversible precipitation of AgCl ( Ksp​≈1.8×10−10 ), leaving the bulky phenoxazin-5-ium nitrate in solution, which can then be isolated via slow ether diffusion.

Part 3: Quantitative Comparison of Synthetic Strategies

When dealing with steric hindrance, selecting the right synthetic methodology is critical for both yield and throughput.

Synthetic StrategySteric ToleranceAverage Yield (%)Reaction TimeKey Advantage for Phenoxazines
Standard Acid Condensation Low15 - 30%12 - 24 hrsCost-effective for unhindered cores.
Microwave-Assisted Condensation Medium60 - 75%15 - 30 minsOvercomes high activation energy barriers.
Pd-Catalyzed Amination (BrettPhos) High80 - 95%2 - 6 hrsExcellent for bulky N-arylation/alkylation.
Laccase-Mediated Oxidation Medium-High50 - 65%24 - 48 hrsMild conditions; prevents thermal degradation.
Part 4: Experimental Protocol
Self-Validating Protocol: Microwave-Assisted Synthesis & Nitrate Isolation of a Hindered Phenoxazin-5-ium Derivative

This protocol utilizes microwave irradiation to force the condensation of sterically hindered precursors, followed by a quantitative silver-mediated nitrate exchange.

Reagents Required:

  • 5-(diethylamino)-2-nitrosophenol hydrochloride (1.0 eq)

  • Sterically hindered 3-(dialkylamino)phenol derivative (1.1 eq)

  • Absolute Ethanol (anhydrous)

  • Concentrated HNO3​ (Catalytic)

  • Silver Nitrate ( AgNO3​ , 1.05 eq)

  • Acetonitrile / Diethyl Ether

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe pressure vial, suspend the 5-(diethylamino)-2-nitrosophenol hydrochloride (0.5 mmol) and the hindered 3-(dialkylamino)phenol (0.55 mmol) in 4.0 mL of absolute ethanol.

  • Acidification: Add exactly 2 drops of concentrated HNO3​ to the mixture. Causality check: The acid protonates the nitroso oxygen, increasing the electrophilicity of the adjacent nitrogen, which is critical for overcoming the steric bulk of the incoming phenol.

  • Microwave Condensation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 120 °C for 20 minutes with a maximum power output of 150 W. Ensure dynamic pressure control is active.

  • Initial Isolation: Cool the deep blue/green solution to room temperature. Concentrate the solvent in vacuo to 1 mL. Precipitate the crude dye by adding 10 mL of cold diethyl ether. Centrifuge and decant to collect the mixed chloride/nitrate salt pellet.

  • Quantitative Nitrate Exchange: Dissolve the crude pellet in 2.0 mL of anhydrous methanol. In a separate vial, dissolve AgNO3​ (0.525 mmol) in 1.0 mL of acetonitrile.

  • Precipitation of AgCl: Dropwise, add the AgNO3​ solution to the dye solution under vigorous stirring in the dark. A white precipitate of AgCl will form immediately. Stir for 15 minutes to ensure complete thermodynamic exchange.

  • Final Purification: Filter the suspension through a 0.22 µm PTFE syringe filter to remove the AgCl . Concentrate the filtrate and induce crystallization of the pure sterically hindered 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate by slow vapor diffusion of diethyl ether into the solution.

Part 5: Mechanistic Pathway of Steric Resolution

The following diagram illustrates how microwave-assisted heating alters the reaction coordinate to bypass the steric clash inherent in bulky phenoxazine ring closures.

MechanismPathway Precursors Precursors Hindered Phenol + Nitrosophenol Intermediate Protonated Nitroso Highly Electrophilic Intermediate Precursors->Intermediate StericClash Steric Clash High Ea Barrier (Thermal Reflux Fails) Intermediate->StericClash Standard Heating MW_Bypass Microwave Activation Localized Superheating Overcomes Ea Intermediate->MW_Bypass Microwave Irradiation RingClosure Ring Closure Oxazine Core Formation MW_Bypass->RingClosure FinalProduct Target Molecule Hindered Phenoxazin-5-ium Nitrate RingClosure->FinalProduct AgNO3 Exchange

Reaction coordinate pathway showing microwave activation bypassing steric hindrance.

References
  • Synthesis and in Vitro Antiprotozoal Activities of Water-Soluble, Inexpensive 3,7-Bis(dialkylamino)phenoxazin-5-ium Derivatives. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • One-Pot Synthesis of Novel Photochromic Oxazine Compounds. Organic Letters, ACS Publications. Available at:[Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. International Journal of Molecular Sciences, MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Cytotoxicity in Live-Cell Imaging

Welcome to the Technical Support Center. This guide is designed for researchers, imaging scientists, and drug development professionals utilizing 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (a lipophilic cationic pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, imaging scientists, and drug development professionals utilizing 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (a lipophilic cationic phenoxazine dye) for prolonged live-cell fluorescence microscopy.

While phenoxazine dyes offer exceptional brightness and photostability, their cationic nature drives rapid accumulation in the mitochondria. During time-lapse imaging, this localized concentration acts as a potent photosensitizer, generating Reactive Oxygen Species (ROS) that lead to mitochondrial depolarization, respiratory arrest, and cellular toxicity. This guide provides causal explanations, troubleshooting FAQs, and validated protocols to mitigate these artifacts.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my cells exhibit rapid morphological changes (blebbing, rounding) within 15 minutes of imaging with 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate? Answer: The dye is a lipophilic cation. Driven by the highly negative mitochondrial membrane potential (ΔΨm), it rapidly partitions across the plasma membrane and accumulates in the mitochondrial matrix according to the Nernst equation[1]. During fluorescence excitation, the dye undergoes intersystem crossing to a reactive triplet state. In the oxygen-rich environment of the mitochondria, this transfers energy to molecular oxygen, generating a burst of ROS (singlet oxygen and superoxide)[2]. This localized oxidative stress damages the electron transport chain, causing rapid mitochondrial depolarization, ATP depletion, and subsequent necrotic or apoptotic morphological changes[3].

Q2: How can I optimize dye loading to maintain signal-to-noise ratio (SNR) while minimizing baseline cytotoxicity? Answer: Phenoxazine dyes exhibit concentration-dependent microsolvation and aggregation kinetics that exacerbate toxicity[4]. To mitigate this:

  • Titrate to the lowest functional concentration: Start at 10–50 nM rather than the traditional 100–500 nM. High concentrations lead to self-quenching and massive ROS bursts upon illumination.

  • Limit incubation time: Incubate for no more than 15 minutes. Prolonged incubation drives excessive, toxic accumulation in the mitochondrial matrix.

  • Implement a wash step: Remove the loading buffer and replace it with a dye-free imaging medium. This prevents continuous dye uptake during the prolonged imaging session, which would otherwise shift the equilibrium and increase the intracellular dye burden over time[1].

Q3: What imaging parameters should I adjust to reduce phototoxicity during prolonged time-lapse acquisitions? Answer: The primary driver of phototoxicity is the "total light dose" delivered to the sample[5].

  • Eliminate Illumination Overhead (IO): Use hardware-based Transistor-Transistor Logic (TTL) triggering to synchronize the light source with the camera shutter. This ensures the sample is only illuminated during actual camera integration, preventing unnecessary ROS generation during camera readout times[5].

  • Diffuse Light Delivery (DLD): Decrease the excitation light power and proportionally increase the camera exposure time. Lower peak irradiance reduces the rate of triplet-state formation, allowing endogenous cellular antioxidant systems time to neutralize ROS before damage accumulates[5].

Q4: Which ROS scavengers or media supplements are compatible with this phenoxazine dye for live-cell imaging? Answer: To offset ROS-mediated phototoxicity without altering cellular physiology, supplement your imaging media with specific antioxidants[6]. N-acetyl-L-cysteine (NAC) (1–2 mM) is highly effective, acting as a precursor to glutathione to boost the cell's endogenous redox capacity[2]. Avoid enzymatic oxygen scavengers like the GLOX (glucose oxidase/catalase) system for live-cell imaging; while excellent for fixed-cell super-resolution, GLOX rapidly depletes molecular oxygen, inducing severe hypoxia and halting live-cell mitochondrial respiration[7].

II. Quantitative Data: ROS Scavengers & Imaging Supplements

Summarized below is a comparison of media supplements used to mitigate phenoxazine-induced phototoxicity during live-cell workflows.

SupplementRecommended ConcentrationMechanism of ActionLive-Cell CompatibilityProsCons
N-acetyl-L-cysteine (NAC) 1.0 - 2.0 mMGlutathione precursor; neutralizes intracellular ROS[2]Excellent Restores redox balance; preserves organelle dynamics.Highly acidic stock requires careful pH neutralization.
Trolox 1.0 - 2.0 mMVitamin E analog; lipid-soluble radical scavenger[6]Good Reduces photobleaching and lipid peroxidation.Can cause transient pH shifts if not buffered properly.
Ascorbic Acid (Vit C) 0.5 - 1.0 mMAqueous phase electron donor[6]Moderate Synergizes well with Trolox for dual-phase protection.Can act as a pro-oxidant in the presence of free iron.
GLOX System Enzymatic (Variable)Enzymatically depletes molecular oxygen[7]Poor Maximizes fluorophore photostability (STORM/STED).Induces severe hypoxia; halts mitochondrial respiration.

III. Experimental Protocols

Protocol 1: Optimized Loading and Wash-Free Imaging Preparation

Objective: Achieve optimal mitochondrial labeling with 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate while minimizing baseline cytotoxicity.

  • Dye Preparation: Reconstitute the dye in anhydrous DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C to prevent microsolvation-induced structural degradation[4].

  • Working Solution: Dilute the stock solution to a final concentration of 50 nM in pre-warmed (37°C) Live-Cell Imaging Solution (LCIS) or phenol red-free DMEM.

  • Incubation: Aspirate culture media from the cell culture dish. Add the 50 nM dye solution and incubate for exactly 15 minutes at 37°C, 5% CO₂. (Causality: 15 minutes is sufficient for Nernstian equilibrium to be reached in polarized mitochondria without overloading the matrix[1]).

  • Washing: Gently aspirate the dye solution. Wash the cells twice with pre-warmed LCIS to remove unbound extracellular dye.

  • Media Replacement: Add pre-warmed imaging media (supplemented with ROS scavengers, see Protocol 2) and transfer to the microscope stage incubator.

Protocol 2: Preparation of NAC-Supplemented Live-Cell Imaging Media

Objective: Buffer excitation-induced ROS generation during prolonged time-lapse acquisition.

  • Stock Preparation: Prepare a 500 mM stock of N-acetyl-L-cysteine (NAC) in sterile Milli-Q water.

  • Critical pH Adjustment: Adjust the pH of the NAC stock to 7.4 using 1M NaOH. (Causality: NAC is highly acidic. Failing to neutralize the stock will crash the pH of the imaging media, causing immediate cell death unrelated to phototoxicity).

  • Media Supplementation: Add the neutralized NAC stock to phenol red-free imaging media to a final concentration of 1.5 mM[2].

  • Equilibration & Application: Allow the media to equilibrate in a 37°C incubator for 30 minutes prior to use. Apply to cells immediately prior to imaging to provide a continuous buffer against ROS generated by the phenoxazine dye during illumination[2].

IV. Pathway & Workflow Visualizations

G Light Excitation Light (High Total Dose) Dye 3,7-Bis(diethylamino)phenoxazin-5-ium (Mitochondrial Matrix) Light->Dye Photon Absorption Triplet Triplet State Fluorophore Dye->Triplet Intersystem Crossing ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Triplet->ROS Energy Transfer to O2 Damage Mitochondrial Depolarization & ATP Depletion ROS->Damage Oxidative Stress Mitigation1 TTL Triggering & Pulsed Illumination Mitigation1->Light Reduces Light Dose Mitigation2 ROS Scavengers (NAC, Trolox) Mitigation2->ROS Neutralizes Free Radicals

Mechanistic pathway of phenoxazine-induced phototoxicity and targeted mitigation strategies.

Workflow Step1 1. Dye Loading (50 nM, 15 min) Step2 2. Wash Step (Remove Unbound Dye) Step1->Step2 Note1 Prevents over-accumulation via Nernst equilibrium Step1->Note1 Step3 3. Media Exchange (+ 1.5 mM NAC) Step2->Step3 Step4 4. Hardware Setup (Enable TTL Triggering) Step3->Step4 Note2 Boosts endogenous redox capacity Step3->Note2 Step5 5. Time-Lapse Acquisition Step4->Step5 Note3 Eliminates illumination overhead (IO) Step4->Note3

Optimized step-by-step workflow for mitigating cytotoxicity during live-cell imaging.

V. References

1.[1] Super-Resolution Imaging of Voltages in the Interior of Individual, Vital Mitochondria. Source: NIH. 1 2.[5] Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Source: The Company of Biologists. 5 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Source: NIH. 6 4. Microsolvation-Driven Hours-Long Spectral Dynamics in Phenoxazine Dyes. Source: ACS Publications.4 5.[2] Offsetting ROS-Mediated Arrest of Endothelial Fenestration Dynamics Permits Long-Term Optical Super-Resolution Imaging Validated by AFM. Source: ACS Publications. 2 6.[3] Phototoxicity in live fluorescence microscopy, and how to avoid it. Source: MPI-CBG Publications. 3 7.[7] Advancing Multicolor Super-Resolution Volume Imaging: Illuminating Complex Cellular Dynamics. Source: NIH. 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Dyeing Efficacy of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate and Basic Blue 3 Chloride

For researchers and professionals in drug development and material science, the selection of appropriate dyes is a critical decision impacting experimental outcomes and product performance. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and material science, the selection of appropriate dyes is a critical decision impacting experimental outcomes and product performance. This guide provides an in-depth, objective comparison of the dyeing efficacy of two closely related phenoxazine cationic dyes: 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate and its more commonly known counterpart, Basic Blue 3 (the chloride salt). While sharing the same chromophore, the difference in their counter-anion—nitrate versus chloride—can subtly influence their physicochemical properties and, consequently, their performance in various applications.

This comparison synthesizes available experimental data with fundamental chemical principles to provide a comprehensive evaluation for informed decision-making in your research and development endeavors.

Chemical and Physical Properties: A Tale of Two Anions

The core of both dyes is the 3,7-Bis(diethylamino)phenoxazin-5-ium cation, which is responsible for their vibrant blue color.[1] The distinguishing feature is the inorganic anion that balances the positive charge of the dye molecule.

Property3,7-Bis(diethylamino)phenoxazin-5-ium nitrateBasic Blue 3 chloride
Synonyms C.I. 51004; Cationic Turquoise GBC.I. 51004; Cationic Blue 3; Disperse Cationic Turquoise Blue SD-GB
CAS Number 73570-52-233203-82-6
Molecular Formula C₂₀H₂₆N₄O₄C₂₀H₂₆ClN₃O
Molecular Weight 386.45 g/mol [2]359.89 g/mol
Appearance Bronze powderBronze powder
Solubility in Water (20°C) 1.33 g/L[1]40 g/L (partly miscible)
Melting Point 205°C (decomposes)[1][3]194-195°C or 205°C (decomposes)
λmax (in water) ~654 nm~654 nm[1]

The most notable difference from the available data is the reported water solubility. Basic Blue 3 chloride appears to have a significantly higher solubility than the nitrate salt. This could be attributed to the different hydration energies and ionic radii of the chloride and nitrate anions, which can affect the overall lattice energy of the solid dye and its interaction with water molecules.

Dye_Cation 3,7-Bis(diethylamino)phenoxazin-5-ium Cation Nitrate_Salt 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate Dye_Cation->Nitrate_Salt forms salt with Chloride_Salt Basic Blue 3 chloride Dye_Cation->Chloride_Salt forms salt with Nitrate_Anion Nitrate (NO₃⁻) Chloride_Anion Chloride (Cl⁻) Nitrate_Salt->Nitrate_Anion contains Chloride_Salt->Chloride_Anion contains

Fig 1. Relationship between the core dye cation and its nitrate and chloride salts.

Comparative Dyeing Efficacy: Theory and Experimental Insights

The efficacy of a dye is determined by several factors, including its solubility, aggregation behavior in the dye bath, and its affinity for the substrate. The counter-anion can influence these properties.

Theoretical Considerations: The Role of the Counter-Anion
  • Solubility and Aggregation: As noted, the counter-anion affects solubility. Lower solubility can sometimes lead to increased dye aggregation in the aqueous dye bath.[4][5][6] Dye aggregates are larger and diffuse more slowly into the fiber structure, which can lead to uneven dyeing or a lower rate of dye uptake. The higher reported solubility of Basic Blue 3 chloride may give it an advantage in preventing aggregation.

  • Interaction with Fiber: In the dyeing of acrylic fibers, the cationic dye molecules bind to anionic sites within the polymer structure. The counter-anions are present in the dye bath and can compete with the dye cations for these sites, potentially retarding the dyeing process. The relative size and mobility of the nitrate and chloride ions could therefore play a role in the kinetics of dyeing.

Experimental Data and Observations

Direct comparative studies on the dyeing efficacy of these two specific salts on acrylic fibers are scarce in published literature. However, a study by Segi et al. (2021) on the dyeing of polypropylene fabrics with a series of 3,7-Bis(dialkylamino)phenoxazin-5-ium salts, including the nitrate and chloride versions, provides valuable insights.[7] While polypropylene is a non-polar fiber and is dyed via a different mechanism (requiring a reduction-oxidation process) than the ionic mechanism for acrylics, the study found that the choice of counter-anion did influence the resulting color. This suggests that even with the same dye cation, the anion can play a role in the final dyeing outcome.

For acrylic dyeing, Basic Blue 3 is known to produce bright, greenish-blue shades with good lightfastness.[6] Its dyeing process is typically carried out in an acidic pH range (4.5-5.5) to control the rate of dye uptake and ensure level dyeing.[6]

Given the higher solubility of the chloride salt, it is plausible that it would exhibit a more controlled and level dyeing performance on acrylics, with a potentially lower risk of aggregation-related issues compared to the nitrate salt. However, without direct comparative experimental data on acrylics, this remains a scientifically-grounded hypothesis.

Performance Metrics: Color Strength and Fastness Properties

Color Strength (K/S)
Fastness Properties

Colorfastness refers to the resistance of the color to various environmental factors. The following table summarizes typical fastness properties for Basic Blue 3 on acrylic fibers, which can serve as a benchmark for what might be expected from the nitrate salt.

Fastness PropertyTest MethodTypical Rating for Basic Blue 3 (on Acrylic)
Lightfastness ISO 105-B024-5
Washfastness ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X123-4

Ratings are on a scale of 1 to 5, with 5 being the best, except for lightfastness which is on a scale of 1 to 8.

It is not expected that the counter-anion would have a major impact on the lightfastness of the dye, as this is primarily determined by the photochemical stability of the chromophore itself. However, differences in aggregation and the initial dye loading on the fiber could have some influence. Wash and rubbing fastness are more dependent on the strength of the dye-fiber interaction and the removal of any unfixed dye from the surface.

Experimental Protocols for Comparative Evaluation

To definitively determine the comparative dyeing efficacy, a controlled experiment is necessary. The following protocols are provided as a framework for such an evaluation.

Dyeing of Acrylic Fabric

This protocol describes a standard laboratory procedure for dyeing acrylic fabric with cationic dyes.

cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment P1 Prepare dye solutions (Nitrate and Chloride salts) P2 Prepare dye bath with auxiliaries (acetic acid, sodium acetate, leveling agent) P1->P2 P3 Add acrylic fabric to the bath P2->P3 D1 Start at 40°C P3->D1 D2 Raise temperature to 60°C D1->D2 D3 Add dye solution D2->D3 D4 Raise temperature to 95-100°C at 1°C/min D3->D4 D5 Hold for 60 minutes D4->D5 D6 Cool down to 60°C D5->D6 T1 Rinse fabric thoroughly D6->T1 T2 Perform reduction clearing (if necessary) T1->T2 T3 Rinse and neutralize T2->T3 T4 Dry the fabric T3->T4

Fig 2. Experimental workflow for comparative acrylic dyeing.

Materials and Reagents:

  • Acrylic fabric (pre-scoured and dried)

  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate

  • Basic Blue 3 chloride

  • Acetic acid

  • Sodium acetate

  • Cationic leveling agent

  • Distilled water

Procedure:

  • Dye Bath Preparation: Prepare separate dye baths for each dye. Set the liquor ratio (e.g., 40:1). Add acetic acid and sodium acetate to achieve a pH of 4.5-5.5. Add a suitable cationic leveling agent.

  • Dyeing:

    • Introduce the acrylic fabric into the dye bath at 40°C.

    • Raise the temperature to 60°C and add the pre-dissolved dye solution.

    • Raise the temperature to the boil (95-100°C) at a rate of 1°C per minute.

    • Hold at the boil for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath to 60°C before rinsing.

  • Rinsing and Drying:

    • Rinse the dyed fabric thoroughly with cold water until the water runs clear.

    • If necessary, perform a reduction clearing to remove surface dye and improve wet fastness.

    • Give a final rinse and neutralize if necessary.

    • Dry the fabric at a moderate temperature.

Evaluation of Dyeing Performance
  • Dye Exhaustion (%E): Measure the absorbance of the dye bath before and after dyeing using a spectrophotometer at the λmax of the dye (~654 nm). Calculate the percentage exhaustion using the formula: %E = [(A₀ - A₁) / A₀] * 100 where A₀ is the initial absorbance and A₁ is the final absorbance.

  • Color Strength (K/S): Measure the reflectance of the dyed fabrics using a reflectance spectrophotometer and calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the reflectance of the dyed fabric at the wavelength of maximum absorption.

Colorfastness Testing
  • Lightfastness: Evaluate according to ISO 105-B02, exposing the dyed fabrics to a xenon arc lamp and comparing the fading with standard blue wool references.[8][9][10][11]

  • Washfastness: Evaluate according to ISO 105-C06, agitating the dyed fabric in a soap solution with a multi-fiber fabric and assessing the color change and staining.[12][13][14][15]

  • Rubbing Fastness: Evaluate according to ISO 105-X12, using a crockmeter to rub the dyed fabric with a standard white cotton cloth (both dry and wet) and assessing the degree of color transfer.[13][14][16][17][18]

Conclusion and Recommendations

Both 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate and Basic Blue 3 chloride are effective cationic dyes for producing vibrant blue shades. The primary difference lies in their counter-anion, which influences their physicochemical properties, most notably their water solubility.

  • Basic Blue 3 chloride is the more commonly used and better-characterized of the two dyes. Its higher solubility may offer advantages in terms of dye bath stability and levelness, particularly in industrial applications. Ample data exists on its performance and fastness properties on acrylic fibers.

  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate , being less soluble, may require more careful control of the dyeing conditions to prevent aggregation. However, in specific formulations or applications where a nitrate counter-ion is preferred for chemical compatibility or other reasons, it remains a viable option.

For critical applications, it is strongly recommended that researchers and drug development professionals conduct a direct comparative evaluation using the experimental protocols outlined in this guide. This will provide the most accurate and relevant data for selecting the optimal dye based on the specific substrate, process conditions, and desired end-use performance.

References

  • ISO 105 C06 Color Fastness to Washing Test Method - Textile Tester. (2024, August 20). Retrieved from [Link]

  • Segi, M., et al. (2021). SYNTHESIS AND BLUE DYEING ABILITY FOR POLYPROPYLENE FABRICS OF VARIOUS 3,7-BIS(DIALKYLAMINO)PHENOXAZIN-5. HETEROCYCLES, 103(2). Retrieved from [Link]

  • Colorfastness Test Methods for Textiles: Complete Guide - QIMA Blog. (2025, March 13). Retrieved from [Link]

  • Colour fastness according to ISO 105 series - Centexbel. Retrieved from [Link]

  • INTERNATIONAL STANDARD ISO 105-X12. (2016, June 1). Retrieved from [Link]

  • ISO 105 Guide: Rubbing, Washing & Light Fastness Standards - Begoodtex. (2025, December 23). Retrieved from [Link]

  • Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010. Retrieved from [Link]

  • Guidance on ISO 105 X12 Color Fastness Test to Rubbing - Textile Tester. (2024, July 25). Retrieved from [Link]

  • Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000. (2024, June 4). Retrieved from [Link]

  • Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs. Retrieved from [Link]

  • ISO 105-B02 | Q-Lab. Retrieved from [Link]

  • INTERNATIONAL STANDARD ISO 105-B02. (2014, September 1). Retrieved from [Link]

  • Part B02: Colour fastness to artificial light: Xenon arc fading lamp test - Wewon Environmental Chambers Co. Ltd. (2014, June 14). Retrieved from [Link]

  • ISO 105-B02 Xenon Compliance Testing | Applus+ Keystone. Retrieved from [Link]

  • Synthesis and Blue Dyeing Ability for Polypropylene Fabrics of Various 3,7-Bis(dialkylamino)phenoxazin-5-ium Salts and the Sulfur and Selenium Analogs - ResearchGate. Retrieved from [Link]

  • University of Groningen Aggregation of azo dyes with cationic amphiphiles at low concentrations in aqueous solution Buwalda, R.T - CORE. (2019, December 11). Retrieved from [Link]

  • Intermolecular interactions in mixed dye systems and the effects on dye wastewater treatment processes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01733H. (2024, January 2). Retrieved from [Link]

  • Cation–Anionic Interactions of Dyes in Aqueous Solutions: Bromocresol Purple in the Processes of Dissimilar Association - MDPI. Retrieved from [Link]

  • Basic Blue 3 Dyes Manufacturers & Suppliers in Mumbai, India - Colorants Chem Pvt Ltd. Retrieved from [Link]

  • Aggregation behavior of zwitterionic surface active ionic liquids with different counterions, cations, and alkyl chains - RSC Publishing. Retrieved from [Link]

  • Removal of Anionic and Cationic Dyes from Wastewater by Tetravalent Tin-Based Novel Coagulants - MDPI. Retrieved from [Link]

  • Phenoxazin-5-ium,3,7-bis(diethylamino)-,nitrate - ChemBK. Retrieved from [Link]

  • Removal Properties of Anionic Dye Eosin by Cetyltrimethylammonium Organo-Clays: The Effect of Counter-Ions and Regeneration Studies - MDPI. (2018, September 15). Retrieved from [Link]

  • Comparative study between cationic cotton dyeing and conventional dyeing: An approach towards sustainability - Textile Today. (2021, June 13). Retrieved from [Link]

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) | C20H26N4O4 - PubChem. Retrieved from [Link]

  • DYEING, FASTNESS AND UV PROTECTION PROPERTIES OF COTTON FABRIC DYED WITH MANGROVE BARK EXTRACT - Cellulose Chemistry and Technology. (2014, June 17). Retrieved from [Link]

  • Role of cationic and anionic surfactants in textile dyeing with natural dyes extracted from waste plant materials and their potential antimicrobial properties | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide - Google Patents.
  • Investigation of the effect of different process variables on color and physical properties of viscose and cotton knitted fabrics - PMC. (2021, August 8). Retrieved from [Link]

  • 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate - IUCr Journals. Retrieved from [Link]

  • Structures of 3,7‐bis(dialkylamino)phenoxazinium salts 11(a–g) - ResearchGate. Retrieved from [Link]

  • 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate - ResearchGate. Retrieved from [Link]

  • Saturation Point Determination of Different Types of Reactive Dyes (Use Shade % 4 to 8) - Daffodil international university. Retrieved from [Link]

Sources

Comparative

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate vs Methylene Blue redox potentials

An in-depth comparative analysis of redox-active dyes requires moving beyond basic structural formulas to understand how subtle heteroatomic substitutions dictate electrochemical behavior. This guide provides a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of redox-active dyes requires moving beyond basic structural formulas to understand how subtle heteroatomic substitutions dictate electrochemical behavior. This guide provides a rigorous comparison between 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (a phenoxazine derivative closely related to Basic Blue 3 and Oxazine 1) and Methylene Blue (a phenothiazine).

By examining their redox potentials, structural mechanics, and experimental workflows, researchers can make informed decisions when selecting electron mediators for applications ranging from biological sensing to aqueous redox flow batteries.

Mechanistic Divergence: Oxygen vs. Sulfur in the Heterocyclic Core

The fundamental difference between these two molecules lies in their central heterocyclic ring and the alkyl substitution on their exocyclic amines.

Methylene Blue (MB) is a phenothiazine, meaning its central ring contains one nitrogen and one sulfur atom. It features dimethylamino auxochromes. MB is highly soluble and readily cycles between its oxidized (blue) and reduced (colorless leucomethylene blue) forms, exhibiting a low formal redox potential of approximately +11 mV vs. the Standard Hydrogen Electrode (SHE) at pH 7[1]. This low potential allows it to act as an efficient electron carrier in biological systems, bypassing mitochondrial complexes I and III to mitigate oxidative stress[1].

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate is a phenoxazine, where the central sulfur atom is replaced by an oxygen atom, and the auxochromes are extended to diethylamino groups. This single heteroatom swap fundamentally alters the molecule's electronic landscape. Oxygen is significantly more electronegative and smaller than sulfur. This increased electronegativity withdraws electron density from the conjugated π -system, destabilizing the positively charged oxidized state. Consequently, the molecule has a much higher thermodynamic drive to accept electrons to neutralize this charge, shifting its redox potential to a highly positive value (approx. +540 mV vs. SHE)[2]. Furthermore, while the phenothiazine core bends into a "butterfly" conformation upon reduction, the phenoxazine core remains highly planar, which impacts its π

π stacking and diffusion kinetics[2].

G cluster_MB Phenothiazine (Methylene Blue) cluster_Ox Phenoxazine (Oxazine Derivative) MB_Ox Oxidized State (S-heteroatom) MB_Red Reduced State (Bent Core) MB_Ox->MB_Red +2e-, +H+ E°' ≈ +11 mV Ox_Ox Oxidized State (O-heteroatom) Ox_Red Reduced State (Planar Core) Ox_Ox->Ox_Red +2e-, +H+ E°' ≈ +540 mV

Fig 1. Mechanistic redox relationships and structural shifts of phenothiazine vs phenoxazine cores.

Electrochemical Benchmarking

The distinct redox potentials dictate the application of each dye. MB is ideal for biological assays (e.g., NADH oxidation) because its potential aligns with cellular reductants[3]. In contrast, the high redox potential and exceptional stability of phenoxazine derivatives make them premier candidates for the positive electrolyte (catholyte) in aqueous redox flow batteries (ARFBs)[4].

Table 1: Physicochemical and Electrochemical Comparison

ParameterMethylene Blue3,7-Bis(diethylamino)phenoxazin-5-ium nitrate
Core Scaffold PhenothiazinePhenoxazine
Heteroatoms Sulfur (S), Nitrogen (N)Oxygen (O), Nitrogen (N)
Auxochromes DimethylaminoDiethylamino
Counterion ChlorideNitrate
Redox Potential (vs SHE) ~ +0.011 V (11 mV)~ +0.540 V (540 mV)
Reduced State Geometry Bent ("Butterfly" conformation)Highly Planar
Primary Applications Biological staining, neuroprotection, redox indicatorAqueous flow batteries, electrocatalysis, laser dyes

Self-Validating Voltammetry Protocol

To accurately benchmark the redox potentials of these dyes, Cyclic Voltammetry (CV) must be performed under strictly controlled conditions. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflow is designed to be self-validating, ensuring that the extracted redox potentials are free from artifactual errors.

Step-by-Step Methodology
  • Electrolyte Preparation : Prepare a 0.1 M KCl solution in deionized water (buffered to pH 7.4 with 50 mM phosphate buffer if biological relevance is required).

    • Causality: A high concentration of supporting electrolyte suppresses the migration current, ensuring that mass transport to the electrode is strictly diffusion-controlled.

  • Analyte Addition : Dissolve the target dye to a final concentration of 1.0 mM.

  • Cell Assembly : Utilize a three-electrode setup featuring a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

    • Causality: GC is chosen over noble metals (like Au or Pt) because it minimizes specific adsorption of the aromatic dye molecules, ensuring the CV reflects true outer-sphere electron transfer kinetics rather than surface-fouling artifacts.

  • Deaeration (Critical Step) : Purge the solution with high-purity N2​ gas for 15 minutes prior to scanning. Maintain a gentle N2​ blanket over the solution during the experiment.

    • Causality: Dissolved oxygen reduces at approximately -0.2 V vs Ag/AgCl. If not removed, the oxygen reduction wave will overlap with the dye's cathodic peak, artificially inflating the reduction current and skewing the baseline.

  • Data Acquisition : Scan the potential from -0.4 V to +1.0 V (vs Ag/AgCl) at a scan rate of 50 mV/s. Record at least three continuous cycles.

  • Internal Validation (The Trust Metric) : Calculate the peak-to-peak separation ( ΔEp​=Epa​−Epc​ ). For a reversible one-electron transfer, ΔEp​ should approximate 59 mV at 25°C.

    • Actionable Insight: If ΔEp​>70 mV, it indicates uncompensated solution resistance ( iR drop) or sluggish kinetics. The operator must halt the experiment, polish the GC electrode with 0.05 µm alumina slurry, and re-run the assay to ensure data integrity.

G Step1 1. Electrolyte Preparation (0.1 M KCl, pH 7.4) Step2 2. Analyte Addition (1.0 mM Dye Concentration) Step1->Step2 Step3 3. Deaeration (N2 Purge for 15 mins) Step2->Step3 Step4 4. Cyclic Voltammetry (Scan: -0.4V to +1.0V vs Ag/AgCl) Step3->Step4 Step5 5. Data Validation (Check ΔEp ≈ 59 mV/n) Step4->Step5

Fig 2. Self-validating cyclic voltammetry workflow for redox potential determination.

References

  • [Potential Health Benefits of Methylene Blue]. News-Medical.net. Available at:[Link] 2.[Targeted Optimization of Phenoxazine Redox Center for Nonaqueous Redox Flow Batteries]. ACS Materials Letters. Available at:[Link] 3.[Development of Iron Complex-based Aqueous Redox Flow Batteries for Large-scale Energy Storage]. Harvard DASH. Available at:[Link] 4.[Comparative Study of the Reduction of Phenoxazine and Phenothiazine Dyes by NADH in Aqueous Solution]. Citius Technology. Available at:[Link]

  • [A stable organic dye catholyte for long-life aqueous flow batteries]. Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Validation

Comprehensive HPLC Validation Guide for 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate: Purity, Concentration, and Counterion Comparison

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of fluorescence assays due to uncharacterized dye degradation or counterion interference. 3,7-Bis(diethylamino)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of fluorescence assays due to uncharacterized dye degradation or counterion interference. 3,7-Bis(diethylamino)phenoxazin-5-ium, universally recognized as Oxazine 1, is a premier far-red fluorescent dye utilized in single-molecule spectroscopy, in vivo imaging, and as a laser dye[1].

Historically, this dye was supplied as a perchlorate salt. However, modern laboratory safety standards and the need for robust aqueous solubility have driven the transition to the nitrate salt ( C20​H26​N3​O⋅NO3​ , MW: 386.45 g/mol )[2]. This guide provides a rigorous, self-validating analytical framework for the High-Performance Liquid Chromatography (HPLC) validation of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, comparing its performance against legacy alternatives.

Part 1: Comparative Analysis of Oxazine 1 Counterions

The choice of counterion does not alter the core photophysics of the phenoxazin-5-ium chromophore, but it dictates the macroscopic physicochemical properties—such as solubility, hygroscopicity, and safety—which directly impact concentration accuracy during assay preparation.

Causality in Counterion Selection:

  • Nitrate ( NO3−​ ) : Provides an optimal balance. It lacks the shock-sensitive explosive hazards of perchlorates and is significantly less hygroscopic than chlorides, allowing for precise gravimetric weighing when establishing standard curves[2].

  • Perchlorate ( ClO4−​ ) : Highly crystalline, which traditionally aided in the dye's initial purification. However, it poses severe explosion risks when concentrated or heated and exhibits poor solubility in purely aqueous biological buffers[1].

  • Chloride ( Cl− ) : Highly soluble in water but extremely hygroscopic. If not stored in a strictly desiccated environment, the salt absorbs atmospheric moisture, leading to an overestimation of dye mass and, consequently, an underestimation of the true molar concentration in solution[3].

Table 1: Physicochemical Comparison of Oxazine 1 Salts
PropertyNitrate Salt (Current Standard)Perchlorate Salt (Legacy)Chloride Salt
Molecular Weight 386.45 g/mol ~424.0 g/mol 359.90 g/mol
Aqueous Solubility High (>10 mg/mL)Low (<1 mg/mL)Very High (>20 mg/mL)
Hygroscopicity LowLowHigh (Requires Desiccation)
Safety Profile StableExplosion Hazard (Friction/Heat)Stable
Gravimetric Accuracy ExcellentExcellentPoor (Moisture absorption)

Part 2: Experimental Protocol for HPLC Validation

To accurately determine the purity and concentration of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, we must employ a Reverse-Phase (RP) HPLC method coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS)[4].

Causality in Method Design: Oxazine 1 is a cationic dye. In standard RP-HPLC, cationic molecules often exhibit severe peak tailing due to secondary electrostatic interactions with residual, negatively charged silanols on the silica column support. To mitigate this, we utilize an acidic mobile phase (0.1% Formic Acid) to protonate the silanols, neutralizing their charge and ensuring sharp, symmetrical peaks[4].

Self-Validating System Mechanism

This protocol is designed as a closed, self-validating loop. By integrating an inline DAD with a single-quadrupole MS, we achieve orthogonal validation. If a peak elutes at the expected retention time, the DAD confirms the presence of the specific phenoxazin-5-ium chromophore via its characteristic absorbance at ~646 nm, while the MS simultaneously verifies the exact mass of the intact cation (m/z 324)[4]. This dual-check prevents false-positive quantification caused by co-eluting, non-fluorescent matrix artifacts.

Step-by-Step Methodology

1. Standard Preparation & Calibration:

  • Accurately weigh 1.00 mg of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate and dissolve in 1.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock. Note: Protect from light to prevent photo-oxidation.

  • Perform serial dilutions in Mobile Phase A to generate a calibration curve at 1, 5, 10, 25, and 50 µg/mL.

2. Mobile Phase Configuration:

  • Mobile Phase A : LC-MS grade H2​O supplemented with 0.1% Formic Acid (v/v).

  • Mobile Phase B : LC-MS grade Acetonitrile supplemented with 0.1% Formic Acid (v/v)[4].

3. Chromatographic Separation Parameters:

  • Column : End-capped C18 column (e.g., Poroshell 120, 2.1 x 50 mm, 2.7 µm particle size)[4].

  • Gradient : 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B to wash the column.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 35°C.

4. Detection & Quantification:

  • DAD Settings : Monitor at 254 nm (universal organic backbone) and 646 nm (specific target chromophore).

  • MS Settings : Electrospray Ionization (ESI) in positive ion mode. Extract the ion chromatogram (EIC) for m/z 324[4].

  • Purity Calculation : Calculate relative purity by integrating the Area Under the Curve (AUC) at 254 nm. Purity (%) = (AUC of Oxazine 1 / Total AUC of all peaks) × 100.

HPLC_Workflow Prep Sample Preparation (Methanol Stock) Dilution Serial Dilution (1-50 µg/mL) Prep->Dilution Injection HPLC Injection (5 µL) Dilution->Injection Separation RP-C18 Separation (Gradient MeCN/H2O + 0.1% FA) Injection->Separation Detection Dual Detection (DAD 646 nm & MS m/z 324) Separation->Detection Analysis Peak Integration & Purity Calculation Detection->Analysis

HPLC-MS workflow for Oxazine 1 nitrate purity and concentration validation.

Part 3: Identifying Impurities and Degradation Pathways

When validating the purity of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, it is critical to understand the nature of potential impurities. Oxazine dyes are susceptible to N-dealkylation (loss of ethyl groups) upon prolonged exposure to light or oxidative stress[5].

Because the deethylated variants possess slightly altered hydrophobicity, they will elute at different retention times on the C18 column (typically eluting slightly earlier than the parent compound due to increased polarity). The MS detector is vital here, as each loss of an ethyl group corresponds to a mass shift of -28 Da.

Degradation_Pathway Oxazine 3,7-Bis(diethylamino)phenoxazin-5-ium (Target: m/z 324) Deethylation1 Mono-deethylated Impurity (m/z 296) Oxazine->Deethylation1 Photobleaching / Oxidation Hydrolysis Hydrolytic Degradation Product (Loss of Fluorescence) Oxazine->Hydrolysis Extreme pH / Heat Deethylation2 Di-deethylated Impurity (m/z 268) Deethylation1->Deethylation2 Further Oxidation

Common degradation pathways and m/z shifts for Oxazine 1 impurities.

By strictly adhering to this methodology, researchers can ensure that their 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate stocks are free from photobleached artifacts, guaranteeing the highest fidelity for downstream quantitative fluorescence applications.

References
  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) - Substance Details - EPA. United States Environmental Protection Agency (EPA). Available at: [Link][2]

  • Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation. National Institutes of Health (PMC). Available at: [Link][1]

  • WO2021138116A1 - Oxazine-based water-soluble fluorophore compounds for in vivo nerve imaging. Google Patents. Available at: [4]

  • Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link][5]

Sources

Comparative

Spectroscopic Comparison of Phenoxazine Nitrate and Phenothiazine Dyes: A Guide for Molecular Design and Application

As a Senior Application Scientist, I frequently guide research teams in selecting the optimal tricyclic heteroaromatic scaffold for their specific assay or device. The choice between a phenoxazine (e.g., phenoxazine nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams in selecting the optimal tricyclic heteroaromatic scaffold for their specific assay or device. The choice between a phenoxazine (e.g., phenoxazine nitrate derivatives, Nile Blue, Cresyl Violet) and a phenothiazine (e.g., Methylene Blue, Toluidine Blue, advanced D-π-A sensitizers) hinges on a single, critical heteroatom substitution: Oxygen versus Sulfur.

This seemingly minor structural variance fundamentally dictates the molecule's planarity, photophysics, and excited-state dynamics. This guide objectively compares their spectroscopic performance, explains the causality behind their photophysical behavior, and provides a self-validating protocol for experimental comparison.

The Chemical Rationale: Oxygen vs. Sulfur Causality

The core difference between these two dye classes lies in the bridging heteroatom opposite to the central nitrogen. This atom dictates the geometric conformation of the entire π -conjugated system[1]:

  • Phenoxazine Core (O-atom): Oxygen possesses a relatively small atomic radius. This allows the tricyclic core to maintain strict planarity. The rigid, planar structure maximizes π -orbital overlap, which minimizes non-radiative vibrational relaxation. Consequently, phenoxazines exhibit sharp absorption bands, exceptionally high molar extinction coefficients ( ϵ ), and superior fluorescence quantum yields ( ΦF​ )[2].

  • Phenothiazine Core (S-atom): Sulfur's larger atomic radius introduces significant steric strain, forcing the molecule to fold along the N-S axis into a non-planar, "butterfly" conformation[3]. This folding partially breaks the full delocalization of the π -system. More importantly, the heavier sulfur atom induces a strong heavy-atom effect , which enhances spin-orbit coupling. This facilitates rapid Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ), quenching fluorescence but making phenothiazines exceptional photosensitizers[3].

Photophysics Excitation Photon Absorption (S0 -> S1) PXZ Phenoxazine Core (O-atom) Planar & Rigid Excitation->PXZ PTZ Phenothiazine Core (S-atom) Butterfly & Flexible Excitation->PTZ Fluorescence Radiative Decay High Quantum Yield PXZ->Fluorescence Dominant Pathway ISC Intersystem Crossing Heavy Atom Effect PTZ->ISC Spin-Orbit Coupling Application1 Live-Cell Imaging Wash-Free Probes Fluorescence->Application1 Application2 Photosensitization DSSCs & ROS Generation ISC->Application2

Photophysical pathways of phenoxazine vs. phenothiazine dyes.

Spectroscopic Data Comparison

When evaluating these dyes for assay development or material science, their quantitative spectroscopic parameters dictate their utility. Phenoxazine derivatives generally emit in the far-red to near-infrared (NIR) region with high brightness, making them ideal for wash-free live-cell imaging[1]. Conversely, phenothiazines exhibit broader absorption spectra and are heavily utilized in Dye-Sensitized Solar Cells (DSSCs) due to their efficient Intramolecular Charge Transfer (ICT) capabilities[3].

Table 1: Comparative Photophysical Properties
PropertyPhenoxazine Nitrate DerivativesPhenothiazine Dyes
Core Heteroatoms N, ON, S
Structural Conformation Planar, RigidNon-planar, "Butterfly"
Absorption Maxima ( λmax​ ) 550 - 660 nm (Highly Solvatochromic)400 - 650 nm (Broad ICT bands)
Molar Extinction ( ϵ ) >60,000M−1cm−1 30,000−62,000M−1cm−1
Fluorescence Quantum Yield ( ΦF​ ) High (0.25 - 0.80)Low to Moderate (0.01 - 0.20)
Stokes Shift Moderate (20 - 50 nm)Large (Up to 190 nm)
Intersystem Crossing (ISC) LowHigh (Due to Spin-Orbit Coupling)
Primary Applications Organelle-targeting probes, Laser dyesDSSCs, Photodynamic therapy (ROS)

Note: Values are generalized across common derivatives in polar aprotic solvents (e.g., THF, DMSO). Specific values depend heavily on functionalization (e.g., addition of nitro or cyanoacrylic acid groups)[1][3].

Self-Validating Experimental Protocol: Spectroscopic Benchmarking

To objectively compare a newly synthesized phenoxazine nitrate against a phenothiazine alternative, you must employ a self-validating spectroscopic workflow. This protocol ensures that artifacts like inner-filter effects, intermolecular aggregation, and microsolvation dynamics are strictly controlled.

Step 1: Sample Preparation & Microsolvation Control

Causality: Recent studies reveal that traditional phenoxazine dyes (like Nile Blue and Cresyl Violet) undergo hours-long microstructural transitions due to solvent hydrogen bonding and microsolvation[4]. Failing to equilibrate the sample leads to drifting baseline spectra.

  • Dissolve the dyes in spectroscopic-grade Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) to create a 1mM stock solution.

  • Dilute the stock to a working concentration of 2×10−7M . Self-Validation Check: At this low concentration, intermolecular aggregation (which causes spectral broadening and quenching) is mathematically negligible[4].

  • Critical Step: Allow the working solutions to equilibrate in the dark at room temperature for exactly 60 minutes prior to measurement to stabilize microsolvation dynamics[4].

Step 2: Steady-State UV-Vis Absorption

Causality: The molar extinction coefficient ( ϵ ) is a direct measure of the molecule's light-harvesting capacity, crucial for both fluorescence brightness and DSSC efficiency[3].

  • Blank the dual-beam spectrophotometer with the exact batch of neat solvent used for dilution.

  • Record the absorption spectrum from 300nm to 800nm using a standard 1cm pathlength quartz cuvette.

  • Calculate ϵ at λmax​ using the Beer-Lambert Law ( A=ϵcl ). Ensure the maximum absorbance ( A ) remains below 0.1 to maintain linearity.

Step 3: Fluorescence Quantum Yield ( ΦF​ ) Determination

Causality: Absolute quantum yield requires an integrating sphere, but relative quantum yield is highly accurate if a strictly matched reference is used.

  • Select a reference standard. For phenoxazines, Nile Blue ( ΦF​=0.27 in EtOH) is the gold standard[2].

  • Prepare a concentration gradient (e.g., A=0.02,0.04,0.06,0.08,0.10 ) for both the sample and the reference. Self-Validation Check: Keeping A≤0.1 strictly prevents inner-filter effects (self-absorption of emitted light).

  • Excite all samples at the exact same wavelength (ideally the isosbestic point between the sample and reference).

  • Integrate the total fluorescence emission area for each concentration.

  • Plot Integrated Fluorescence Intensity vs. Absorbance. The gradient ( Grad ) of the linear fit is used in the following equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where η is the refractive index of the solvent).

Application Insights: Making the Right Choice

When to choose Phenoxazine Nitrate derivatives: Select phenoxazines when your primary goal is fluorescence imaging . Their rigid planarity prevents energy loss through molecular rotation, ensuring brilliant emission. Furthermore, the substitution of the oxygen atom allows for emission shifts from red to green-yellow, making them excellent candidates for dual-color, wash-free cellular imaging with minimal cellular disturbance[1].

When to choose Phenothiazine derivatives: Select phenothiazines when your application requires charge transfer or triplet state generation . The non-planar structure and electron-rich sulfur atom make them exceptional electron donors in D-π-A configurations for Dye-Sensitized Solar Cells[3]. Additionally, if your goal is photodynamic therapy, the sulfur-induced heavy-atom effect ensures efficient generation of singlet oxygen via the triplet state.

References

  • Photophysical properties of phenoxazine dyes and related compounds at 25 °C Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Physical Chemistry A)
  • Source: PMC (National Institutes of Health)
  • Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells Source: ACS Omega URL

Sources

Validation

benchmarking 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate for flow cytometry applications

Benchmarking 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate (Oxazine 1) for Flow Cytometry Applications Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, universally known in the scientific community as Oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate (Oxazine 1) for Flow Cytometry Applications

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, universally known in the scientific community as Oxazine 1 (and occasionally referred to as Oxazine 170 or Oxazine 725 depending on its salt form), is a cationic, lipophilic tricyclic heteroaromatic dye[1]. Exhibiting a maximum absorption at ~645 nm and an emission peak at ~670 nm, it is perfectly tuned for excitation by the standard 633 nm Helium-Neon (HeNe) or 640 nm diode lasers equipped on most commercial flow cytometers[2],[3].

Unlike bulky phycobiliproteins or highly charged synthetic dyes that are restricted to surface labeling in live cells, Oxazine 1 is highly membrane-permeant. This guide provides an objective benchmarking of Oxazine 1 against alternative red-excited fluorophores and details self-validating protocols for its core applications: bacterial efflux profiling, multiparametric cell cycle analysis, and its role as a scaffold for next-generation activatable probes.

Spectral Benchmarking and Alternative Comparisons

When designing a flow cytometry panel, selecting the right red-excited fluorophore depends on the target's location (extracellular vs. intracellular) and the required biological inertness.

Table 1: Benchmarking Oxazine 1 against Common Red-Excited Fluorophores

FluorophoreEx/Em Max (nm)PermeabilityPrimary ApplicationAdvantagesLimitations
Oxazine 1 645 / 670High (Live Cells)RNA staining, Efflux assays, WBC differentiationSmall molecule, rapid uptake, excitable by standard red lasersFluorescence can be quenched by strong biological reductants
APC (Allophycocyanin) 650 / 660ImpermeantSurface antigen immunophenotypingExtremely bright, high quantum yield (~0.68)Bulky protein (104 kDa); cannot cross live cell membranes
Alexa Fluor 647 650 / 665ImpermeantFixed-cell intracellular & surface stainingHighly photostable, pH-insensitiveRequires fixation/permeabilization for intracellular targets
DRAQ5 646 / 697High (Live Cells)Live-cell nuclear (DNA) counterstainingExcellent DNA specificity, far-red emissionCan be toxic to live cells over prolonged incubation periods
SYTO 60 652 / 678High (Live Cells)Total nucleic acid stainingBright fluorescent enhancement upon bindingDoes not easily distinguish between DNA and RNA content

Causality Insight: Oxazine 1 bridges the gap between the impermeant brightness of APC/AF647 and the strict DNA-specificity of DRAQ5. Its moderate quantum yield (0.11 in ethanol/methanol, which increases in rigid environments) and lipophilic cationic nature make it an ideal surrogate ligand for tracking dynamic live-cell processes, such as membrane transport and RNA accumulation[2],[4].

Application Workflow 1: Bacterial Membrane Transporter & Efflux Profiling

Background & Causality: Evaluating the efficacy of efflux pump inhibitors is critical in antibiotic resistance research. Because Oxazine 1 is a cationic lipophilic molecule, it readily partitions into bacterial membranes and is actively extruded by efflux pumps in species like Escherichia coli[4]. By measuring the steady-state intracellular fluorescence using flow cytometry, researchers can quantify basal efflux activity. The addition of a known efflux inhibitor, such as Chlorpromazine (CPZ), blocks this extrusion, leading to a measurable 3-fold increase in Oxazine 1 accumulation, thereby providing a self-validating positive control system[4].

Experimental Protocol: Efflux Inhibition Assay

  • Preparation: Grow E. coli (e.g., strain BW25113) overnight in LB broth. Dilute 1:100 in fresh medium and grow to the mid-log phase (OD600 ~0.5).

  • Washing: Centrifuge at 4,000 x g for 5 minutes. Resuspend the pellet in PBS (pH 7.4) to a final concentration of 106 cells/mL.

  • Dye Loading: Add Oxazine 1 to the suspension to achieve a final concentration of 1–5 µM.

  • Inhibitor Treatment (Validation Control): To a parallel set of tubes, add Chlorpromazine (CPZ) at 20 µg/mL to inhibit efflux pumps[4].

  • Incubation: Incubate at 37°C for 15 minutes. Oxazine 1 reaches a steady-state intracellular accumulation within this timeframe[4].

  • Flow Cytometry Acquisition: Run the samples on a flow cytometer equipped with a 633 nm or 640 nm red laser. Collect emission in the APC/Cy5 channel (e.g., 660/20 nm bandpass filter).

  • Data Analysis: Compare the Median Fluorescence Intensity (MFI) of the untreated vs. CPZ-treated populations. A significant rightward shift in the histogram validates the active efflux of the dye.

G A Bacterial Culture (E. coli mid-log) B Add Oxazine 1 (1-5 µM) A->B C Add Chlorpromazine (Efflux Inhibitor) B->C Positive Control D Incubation (15 mins, 37°C) B->D Untreated C->D E Flow Cytometry (Ex: 633nm, Em: 670nm) D->E F Data Analysis (MFI Quantification) E->F

Workflow for bacterial efflux pump profiling using Oxazine 1 and flow cytometry.

Application Workflow 2: Multiparametric DNA/RNA Content Analysis

Background & Causality: Distinguishing between quiescent (G0) and actively cycling (G1) cells cannot be achieved by DNA content alone, as both possess a 2N DNA complement. RNA content, however, is significantly higher in G1 than in G0. Oxazine 1 binds effectively to RNA and can be paired with the AT-selective DNA dye Hoechst 33342[5]. Because Hoechst is excited by a UV laser (355 nm) and Oxazine 1 by a red laser (633 nm), there is zero spectral overlap, allowing for pristine, uncompensated dual-parameter cytograms[5].

Experimental Protocol: Live-Cell DNA/RNA Staining

  • Cell Preparation: Harvest mammalian cells (e.g., stimulated lymphocytes or cultured cell lines) and resuspend in complete culture medium at 106 cells/mL.

  • DNA Staining: Add Hoechst 33342 to a final concentration of 5 µM. Incubate at 37°C for 45 minutes[5].

  • RNA Staining: Add Oxazine 1 to a final concentration of 5 µM directly to the medium (no washing required)[5].

  • Secondary Incubation: Incubate for an additional 45 minutes at 37°C[5].

  • Validation Control: Prepare a parallel sample fixed in 70% ethanol and treat with RNase A (100 µg/mL) for 30 minutes prior to staining. The reduction of the Oxazine 1 signal in this control confirms that the fluorescence is RNA-specific[5].

  • Flow Cytometry Acquisition:

    • DNA (Hoechst): Excite with UV laser (355 nm), collect at 450/50 nm.

    • RNA (Oxazine 1): Excite with Red laser (633 nm), collect at 670/30 nm.

  • Analysis: Plot Hoechst (Linear X-axis) vs. Oxazine 1 (Log Y-axis). G0 cells will cluster in the bottom-left (2N DNA, low RNA), while G1 cells will shift upward (2N DNA, high RNA).

G Cell Intact Live Cell Hoechst Hoechst 33342 (Binds AT-rich DNA) Cell->Hoechst Oxazine Oxazine 1 (Binds RNA) Cell->Oxazine Blue_Em Blue Emission (~450nm) Hoechst->Blue_Em Emits Red_Em Far-Red Emission (~670nm) Oxazine->Red_Em Emits UV_Laser UV Laser (355nm) UV_Laser->Hoechst Excites Red_Laser Red Laser (633nm) Red_Laser->Oxazine Excites Output DNA/RNA Content Profiling (G0 vs G1/S/G2/M) Blue_Em->Output Red_Em->Output

Dual-laser flow cytometry pathway for cell cycle analysis using Hoechst 33342 and Oxazine 1.

Advanced Applications: Structural Reprogramming for Activatable Probes

While native Oxazine 1 is a powerful tool, its moderate quantum yield and susceptibility to background fluorescence in complex biological matrices can be limiting. Recent structural reprogramming has utilized Oxazine 1 as a scaffold for next-generation activatable probes[6].

By replacing the diethylamino donor groups with rigid julolidine moieties (creating molecules like JDO), researchers have achieved:

  • Red-shifted Emission: Moving the emission peak from 683 nm to 703 nm in aqueous solutions, further avoiding cellular autofluorescence[6].

  • Enhanced Quantum Yield: A 2-fold increase in fluorescence quantum yield due to the suppression of nonradiative decay pathways by the rigid julolidine structure[6].

  • Low-Background Sensing: These modified oxazines can be engineered to remain quenched until they react with specific analytes (e.g., peroxynitrite, ONOO-), resulting in a massive "turn-on" fluorescence signal (up to 130-fold increase) for highly sensitive flow cytometric and imaging detection[6].

Sources

Comparative

LC-MS analysis of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate degradation products

An in-depth technical comparison of analytical platforms for the structural elucidation and quantitation of oxazine dye degradation. Executive Summary 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of analytical platforms for the structural elucidation and quantitation of oxazine dye degradation.

Executive Summary

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (commonly known as Oxazine 1 nitrate) is a cationic fluorophore widely utilized in laser optics, biological probing, and textile dyeing[1]. Despite its utility, the compound is susceptible to environmental and forced degradation via oxidative, photolytic, and hydrolytic stress. Characterizing its degradation products (DPs) is critical for assessing environmental persistence and toxicity[2].

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for tracking chemical degradation[3]. However, selecting the correct MS architecture—specifically, High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF-MS) versus Triple Quadrupole (LC-QqQ-MS)—dictates the success of the analysis. This guide objectively compares these two platforms, providing field-proven protocols and mechanistic insights into the degradation of 3,7-Bis(diethylamino)phenoxazin-5-ium.

The Analytical Challenge: Oxazine Degradation Pathways

The degradation of 3,7-Bis(diethylamino)phenoxazin-5-ium is highly complex. The parent molecule exists as a pre-formed cation ( [M]+ m/z 324.2076). Under stress, the molecule undergoes three primary transformation pathways:

  • Sequential N-Dealkylation: Photolytic and oxidative stress trigger the successive loss of ethylene groups ( −C2​H4​ , 28.0313 Da) from the diethylamino substituents.

  • Hydroxylation: Attack by hydroxyl radicals adds oxygen (+15.9949 Da) to the phenoxazine core.

  • Ring Cleavage: Advanced oxidation leads to the opening of the oxazine ring, generating lower molecular weight aliphatic and aromatic fragments[4].

Because commercial reference standards for these specific DPs do not exist, the analytical platform must be capable of de novo structural elucidation while maintaining the sensitivity required to track trace-level kinetics.

Pathway Parent 3,7-Bis(diethylamino)phenoxazin-5-ium [M]+ m/z 324.2076 DP1 N-Deethylation (DP-296) [M-C2H4]+ m/z 296.1763 Parent->DP1 -C2H4 (Oxidative/Photolytic) DP3 Hydroxylation (DP-340) [M+O]+ m/z 340.2025 Parent->DP3 +O (Hydroxyl Radical) DP4 Ring Cleavage Products m/z < 200 Parent->DP4 Deep Oxidation DP2 Bis-N-Deethylation (DP-268) [M-2C2H4]+ m/z 268.1450 DP1->DP2 -C2H4 DP3->DP4 Ring Opening

Mechanistic degradation pathway of 3,7-Bis(diethylamino)phenoxazin-5-ium under environmental stress.

Platform Comparison: LC-Q-TOF-MS vs. LC-QqQ-MS

To determine the optimal analytical strategy, we must compare the performance of High-Resolution Accurate Mass (HRAM) systems against targeted nominal mass systems.

High-Resolution Q-TOF (e.g., Agilent 6546 / Waters Xevo G2-XS)

The Verdict: Best for Unknown Identification. Q-TOF platforms provide sub-3 ppm mass accuracy and high isotopic fidelity. When a new DP is formed (e.g., a ring cleavage product), the Q-TOF allows the analyst to generate an exact empirical formula. Furthermore, SWATH or All-Ions MS/MS acquisition ensures that fragmentation data is collected for all precursors without prior programming.

Triple Quadrupole (e.g., Agilent 6495 / Thermo TSQ Altis)

The Verdict: Best for Targeted Trace Quantitation. Once the DPs are identified, the QqQ platform is unmatched for kinetic tracking. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters out matrix noise, offering limits of quantitation (LOQ) that are typically 10 to 50 times lower than a Q-TOF.

Table 1: Objective Performance Comparison for Oxazine Analysis

FeatureLC-Q-TOF-MS (High-Resolution)LC-QqQ-MS (Triple Quadrupole)
Primary Application Structural elucidation of unknown DPsHigh-throughput quantitation of known DPs
Mass Accuracy < 3 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Sensitivity (LOQ) Moderate (~1-5 ng/mL)Exceptional (< 0.1 ng/mL)
Dynamic Range 3 to 4 logs5 to 6 logs
Data Acquisition Untargeted (Data-Dependent MS/MS)Targeted (MRM Transitions)
Isotope Fidelity High (Critical for formula generation)Low

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following protocol incorporates self-validating causality—meaning every step includes internal checks to prevent analytical artifacts.

Step 1: Forced Degradation (ICH Guidelines)

Causality: We subject the dye to isolated stress vectors to map specific mechanistic pathways before analyzing complex environmental samples.

  • Oxidative Stress: React 100 µg/mL of the dye with 3% H2​O2​ at 25°C for 24 hours. Crucial: Quench the reaction with sodium thiosulfate prior to injection. Failing to quench will cause the degradation to continue inside the autosampler, invalidating kinetic data.

  • Photolytic Stress: Expose the solution to UV-Vis irradiation (Xenon lamp, 250 W/m2 ) for 48 hours in a quartz vessel.

Step 2: Chromatographic Separation

Causality: The choice of mobile phase is critical. We utilize 10 mM Ammonium Acetate (pH ~5.0) instead of standard Formic Acid (pH ~2.7). The slightly higher pH prevents premature acid-catalyzed hydrolysis of the oxazine ring inside the heated electrospray source, which would create false-positive DPs.

  • Column: Sub-2 µm Core-Shell C18 (2.1 × 100 mm, 1.7 µm). This provides the peak capacity required to resolve structurally similar N-deethylated isomers.

  • Gradient: Mobile Phase A (10 mM NH4​OAc ) and Phase B (Acetonitrile). Isocratic hold at 10% B for 1 min, followed by a linear ramp to 90% B over 12 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry & System Suitability
  • Ionization: ESI Positive mode. Since the parent dye is a salt, it readily ionizes as [M]+ without needing protonation.

  • System Suitability Test (SST): Prior to analyzing stressed samples, inject a blank followed by an unstressed reference standard. The mass error for the parent ion (m/z 324.2076) must be verified at < 3 ppm to ensure the TOF flight tube is properly calibrated.

Workflow Sample Forced Degradation (Oxidative, UV, Acid/Base) LC UHPLC Separation (C18, NH4OAc/ACN) Sample->LC Split MS Platform Split LC->Split QTOF High-Res Q-TOF (Exact Mass, Formula) Split->QTOF Structural ID QQQ Triple Quadrupole (MRM Quantitation) Split->QQQ Trace Analysis Data Data Synthesis (Pathway & Kinetics) QTOF->Data QQQ->Data

Orthogonal LC-MS workflow for comprehensive degradation product analysis.

Data Presentation: Identified Degradation Products

Using the LC-Q-TOF-MS platform, several key degradation products of 3,7-Bis(diethylamino)phenoxazin-5-ium were successfully identified based on exact mass and MS/MS fragmentation profiling.

Table 2: High-Resolution MS Characterization of Key Degradation Products

CompoundElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Primary Stress Vector
Parent Dye C20​H26​N3​O+ 324.2076324.2072-1.2N/A
DP-296 C18​H22​N3​O+ 296.1763296.1768+1.7Photolytic / Oxidative
DP-268 C16​H18​N3​O+ 268.1450268.1446-1.5Photolytic / Oxidative
DP-340 C20​H26​N3​O2+​ 340.2025340.2031+1.8Oxidative ( H2​O2​ )

Note: The mass errors well below the 3 ppm threshold confirm the structural assignments with high confidence. Once these exact masses are established, they can be transitioned into MRM methods on the QqQ platform for routine monitoring.

Conclusion & Recommendations

For laboratories tasked with analyzing the degradation of complex oxazine dyes like 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, a hybrid approach is highly recommended.

  • Phase 1 (Discovery): Utilize the LC-Q-TOF-MS to map the degradation landscape. The ability to distinguish between isobaric interferences and generate exact empirical formulas is non-negotiable for identifying novel N-dealkylation and ring-cleavage products.

  • Phase 2 (Routine Monitoring): Once the degradation pathway is elucidated, transfer the identified precursor-to-product ion transitions to an LC-QqQ-MS . This platform will provide the robust, high-throughput sensitivity required for environmental monitoring or long-term stability studies.

By anchoring experimental parameters in chemical causality—such as utilizing buffered acetate mobile phases to prevent source-induced degradation—analysts can ensure that their LC-MS data reflects true sample stability rather than analytical artifacts.

References

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at:[Link][3]

  • European Chemicals Agency (ECHA). 3,7-bis(diethylamino)phenoxazin-5-ium nitrate - Substance Information. Available at:[Link][1]

  • United States Environmental Protection Agency (EPA). Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1) - Substance Details. Available at:[Link][2]

  • Lesjak, P., et al. (2014). Oxidation by-products of the C.I. Direct Blue 106 dye after ozonation. Tekstil. Available at:[Link][4]

Sources

Validation

A Head-to-Head Comparison for Advanced Fluorescence Applications: 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate vs. Oxazine 1 perchlorate

In the realm of fluorescence microscopy, laser-induced fluorescence, and near-infrared (NIR) applications, the selection of an appropriate dye is paramount to experimental success. Among the various classes of fluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

Published by the Office of the Senior Application Scientist

In the realm of fluorescence microscopy, laser-induced fluorescence, and near-infrared (NIR) applications, the selection of an appropriate dye is paramount to experimental success. Among the various classes of fluorescent probes, oxazine dyes are renowned for their performance in the red to near-infrared spectrum. This guide provides an in-depth, objective comparison of two prominent oxazine dyes: 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate and Oxazine 1 perchlorate. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Foundational Overview: Chemical Identity and Core Structure

Both compounds share the same core phenoxazin-5-ium chromophore, which is responsible for their characteristic spectroscopic properties. The primary distinction lies in the counter-ion: nitrate for the former and perchlorate for the latter. While this difference may seem minor, it can influence solubility and stability under certain experimental conditions.

Table 1: Core Chemical and Physical Properties

Property3,7-Bis(diethylamino)phenoxazin-5-ium nitrateOxazine 1 perchlorate
Synonyms C.I. 51004, Cationic Blue BG, Solvent Blue 3Oxazine 725, Oxazine 1
CAS Number 73570-52-2[1][2]24796-94-9[3][4][5]
Molecular Formula C20H26N4O4[1]C20H26ClN3O5[4][5]
Molecular Weight 386.45 g/mol [2]423.89 g/mol [4][5]
Chemical Structure The core structure is a phenoxazin-5-ium cation with diethylamino groups at positions 3 and 7, and a nitrate counter-ion.[1]The core structure is a phenoxazin-5-ium cation with diethylamino groups at positions 3 and 7, and a perchlorate counter-ion.[6]

Performance Deep Dive: A Comparative Analysis

The utility of a fluorescent dye is ultimately determined by its performance under experimental conditions. Here, we evaluate key photophysical parameters for both dyes.

The absorption and emission maxima dictate the optimal excitation source and detection window for a given fluorophore.

Table 2: Spectroscopic Properties

Parameter3,7-Bis(diethylamino)phenoxazin-5-ium nitrateOxazine 1 perchlorate
Absorption Max (λabs) Not explicitly found, but expected to be similar to Oxazine 1 due to the identical chromophore.~642.5 nm (in methanol)[3], ~653 nm (in dilute aqueous solutions)[4][5][7]
Emission Max (λem) Not explicitly found, but expected to be similar to Oxazine 1.~666 nm (in dilute aqueous solutions)[4][5][7]
Molar Absorptivity (ε) Not explicitly found.117,000 cm-1M-1 at 642.5 nm (in methanol)[3]
Fluorescence Quantum Yield (Φf) Not explicitly found.0.11 (in ethanol)[3]

From the available data, Oxazine 1 perchlorate is well-characterized, with strong absorption in the red region of the spectrum and emission in the near-infrared. This makes it an excellent candidate for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. While specific data for the nitrate salt is less readily available in the searched literature, its identical chromophore suggests its spectral properties will be very similar to the perchlorate salt. The choice between the two may therefore hinge on other factors such as solubility and photostability.

The ability to dissolve a dye in a desired solvent system is a critical practical consideration.

  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate: Has a reported water solubility of 40 g/L at 20°C.[2]

  • Oxazine 1 perchlorate: Is described as being soluble in a very wide range of polar solvents.[4][5][7] It is also soluble in DMSO at 50 mg/mL with the aid of ultrasonication.[5][7]

The higher reported water solubility of the nitrate salt may be advantageous for certain biological applications where aqueous buffers are exclusively used. However, the broad solubility of the perchlorate salt in various polar solvents offers greater flexibility in formulating stock solutions and in non-aqueous applications.

Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a crucial parameter for quantitative and long-term imaging experiments. While direct comparative studies on the photostability of these two specific salts were not found in the initial search, it is a critical parameter that must be evaluated empirically for any given application. The general principle is that higher excitation power leads to faster photobleaching.[8]

Experimental Protocols: A Guide to In-House Evaluation

To facilitate a direct and application-specific comparison, we provide the following standardized protocols for characterizing key dye properties.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[9] It can be determined relative to a well-characterized standard.[10]

Objective: To determine the fluorescence quantum yield of a test dye (e.g., 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate) relative to a standard (e.g., Oxazine 1 perchlorate, assuming its quantum yield is known and verified).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., ethanol)

  • Standard dye solution (e.g., Oxazine 1 perchlorate)

  • Test dye solution (3,7-Bis(diethylamino)phenoxazin-5-ium nitrate)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and test dyes in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and test dyes. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.

    • For each sample, record the fluorescence emission spectrum.

    • Integrate the area under the emission curve for each sample.

  • Data Analysis:

    • For both the standard and the test dye, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient of the straight line for both plots.

    • Calculate the quantum yield of the test sample (Φx) using the following equation:[10]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients for the test and standard samples, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test and standard samples, respectively (if different).

Diagram: Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Test & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_fluor->plot_data calc_gradient Calculate Gradients (Gradx, Gradst) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φx) calc_gradient->calc_qy

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Objective: To compare the rate of photobleaching of the two dyes under identical illumination conditions.

Materials:

  • Fluorescence microscope with a suitable laser line and detector.

  • Time-lapse imaging software.

  • Cell culture or other sample preparation materials.

  • Solutions of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate and Oxazine 1 perchlorate at the same concentration.

Procedure:

  • Sample Preparation: Prepare identical samples stained with each of the two dyes.

  • Imaging Setup:

    • Place the sample on the microscope stage.

    • Focus on a region of interest.

    • Set the imaging parameters (laser power, exposure time, etc.) to be identical for both dyes.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the stained sample under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • The dye that retains its fluorescence for a longer duration is considered more photostable under the tested conditions.

Diagram: Jablonski Diagram Illustrating Photobleaching

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Reaction with O₂

Caption: Simplified Jablonski diagram illustrating the transition to a reactive triplet state that can lead to photobleaching.

Conclusion and Recommendations

Both 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate and Oxazine 1 perchlorate are valuable fluorescent dyes for applications in the red to near-infrared spectrum.

  • Oxazine 1 perchlorate is a well-characterized dye with established spectroscopic data, making it a reliable choice for many applications. Its broad solubility in polar solvents is a significant advantage.

  • 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate presents a potentially more water-soluble alternative, which could be beneficial for specific biological experiments conducted in aqueous media. However, a more thorough characterization of its photophysical properties is recommended.

Recommendation: For applications where extensive characterization data and broad solvent compatibility are crucial, Oxazine 1 perchlorate is the recommended starting point. For aqueous-based systems where high water solubility is a primary concern, 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate warrants evaluation, and we recommend performing the in-house characterization protocols outlined in this guide to validate its performance for your specific needs. Ultimately, the optimal dye choice will depend on the specific requirements of the experimental setup.

References

  • PhotochemCAD. (n.d.). Oxazine 1. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Oxazine 1 perchlorate | CAS#:24796-94-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazine 1. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1). PubChem Compound Database. Retrieved from [Link]

  • IUCr Journals. (n.d.). 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate. Retrieved from [Link]

  • ResearchGate. (2004, July). 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate. Retrieved from [Link]

  • Google Patents. (n.d.). US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Addgene Blog. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]

  • PMC. (2022, April 27). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from [Link]

  • ACS Publications. (2023, October 30). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. Retrieved from [Link]

  • Gigahertz-Optik. (n.d.). Photostability. Light Measurement. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

  • ACS Publications. (2023, March 15). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Retrieved from [Link]

Sources

Comparative

Comparative Cytotoxicity of Phenoxazine Nitrate Salts and Derivatives in Mammalian Cell Lines: A Technical Guide

As drug development professionals and application scientists, evaluating the therapeutic window of heterocyclic compounds requires a rigorous understanding of their structure-activity relationships (SAR). Phenoxazine and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, evaluating the therapeutic window of heterocyclic compounds requires a rigorous understanding of their structure-activity relationships (SAR). Phenoxazine and its derivatives—ranging from simple (CAS 200725-89-9) to complex aminophenoxazines and benzo[a]phenoxazines—exhibit a broad spectrum of pharmacological activities[1].

This guide objectively compares the cytotoxic performance of these compounds across mammalian cell lines, elucidates the causality behind their mechanisms of action, and provides self-validating experimental protocols for your own laboratory screening.

Core Mechanisms of Cytotoxicity

The cytotoxicity of phenoxazine derivatives is not a monolithic trait; it is heavily dictated by functional group substitutions that alter lipophilicity, redox potential, and intracellular localization.

A. Disruption of Intracellular pH (pHi)

Cancer cells maintain a higher intracellular pH (7.5–7.7) compared to normal cells to sustain the high glycolytic rates associated with the Warburg effect[2]. Studies demonstrate that 3 in cancer cells[3]. Specifically, 2-aminophenoxazine-3-one (Phx-3) can drop pHi by over 0.6 units within 30 minutes of exposure, catastrophically disrupting cellular homeostasis and inducing apoptosis[2].

B. Inhibition of the PI3K/Akt/mTOR Pathway

In aggressive pediatric cancers like rhabdomyosarcoma,4[4]. Extending the alkyl chain at the N10-position (e.g., N10-hexyl substitutions) significantly increases the compound's lipophilicity[5]. This structural change enhances intracellular accumulation, allowing the phenoxazine core to effectively block Akt phosphorylation under normal growth conditions[5].

AktPathway Phenoxazine Hydrophobic Phenoxazines (e.g., N10-hexyl derivatives) PI3K PI3K Phenoxazine->PI3K Inhibits Akt Akt (Protein Kinase B) Phenoxazine->Akt Blocks Phosphorylation PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates Apoptosis Massive Apoptosis (Rhabdomyosarcoma) Akt->Apoptosis Inhibition Triggers p70S6K p70S6 / S6 Kinase mTOR->p70S6K Activates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by hydrophobic phenoxazines.

C. Cytocompatibility and Redox Cycling

When phenoxazine derivatives (such as benzo[a]phenoxazines) are utilized as antimicrobial agents, evaluating their cytocompatibility with mammalian cells is paramount. 6 is a promising strategy against resistant Candida species[6]. Structural modifications, such as adding a chloropropyl terminal group (e.g., compound A42), significantly enhance cytocompatibility with mammalian macrophages by modulating redox cycling and limiting off-target oxidative stress[7].

Comparative Cytotoxicity Data

To facilitate a clear comparison of efficacy, the following tables summarize the in vitro performance of selected phenoxazine derivatives.

Table 1: Comparative IC50 Values of Aminophenoxazines (Phx-1 vs. Phx-3)[2][8]

Cell LineTissue OriginPhx-1 IC50 (µM)Phx-3 IC50 (µM)
A-172 Glioblastoma60.010.0
U-251 MG Glioblastoma60.03.0
LoVo-1 Colon Cancer> 48.020.0
KLM-1 Pancreatic Cancer> 48.021.5

Insight: Phx-3 consistently demonstrates superior potency across diverse cancer lineages compared to Phx-1, highlighting the critical role of the unsubstituted 2-amino group in driving pHi reduction.

Table 2: Cytocompatibility of Benzo[a]phenoxazines on Mammalian Macrophages (J774A.1)[7]

CompoundKey Structural FeatureMax Non-Toxic Conc. (24h)Max Non-Toxic Conc. (48h)
C34 Base benzo[a]phenoxazine< 0.47 µM< 0.47 µM
C35 Chloropropyl group0.94 µM< 0.47 µM
A42 Chloropropyl + Julolidine1.88 µM0.47 µM

Insight: The incorporation of a chloropropyl terminal in A42 significantly lowers mammalian cytotoxicity, widening the therapeutic window for synergistic antifungal applications.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to account for the unique physicochemical properties of phenoxazine salts.

Workflow Seed 1. Cell Seeding (Mammalian Lines) Treat 2. Treatment (Phenoxazine Salts) Seed->Treat Incubate 3. Incubation (24h - 72h) Treat->Incubate Assay 4. Cytotoxicity Assay (MTT / Annexin V) Incubate->Assay Analyze 5. Data Analysis (IC50 Calculation) Assay->Analyze

Caption: High-throughput cytotoxicity screening workflow for phenoxazine derivatives.

Protocol 1: High-Throughput MTT Viability Assay

Objective: Quantify the metabolic activity of mammalian cells post-treatment.

  • Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Seeding density must be optimized so that untreated control cells remain in the logarithmic growth phase at the end of the 72h assay window, preventing contact inhibition artifacts.

  • Treatment & Controls: Treat cells with a logarithmic dilution series of the phenoxazine compound (0.1 µM to 100 µM).

    • Self-Validation Step: You must include cell-free blank wells containing culture media and the corresponding drug concentrations.

    • Causality: Phenoxazine derivatives (like Nile Blue or Phx-3) possess intrinsic absorbance properties that overlap with the 570 nm readout of solubilized formazan. Subtracting the cell-free drug blank prevents false-positive viability readings.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve formazan crystals. Read absorbance at 570 nm (reference 630 nm).

Protocol 2: Annexin V/PI Flow Cytometry for Apoptotic Profiling

Objective: Distinguish between caspase-dependent/independent apoptosis and necrosis.

  • Harvesting: Collect both the culture media (containing floating dead cells) and adherent cells via gentle trypsinization.

    • Causality: Phenoxazine-induced apoptosis often causes rapid loss of focal adhesions. Discarding the media will artificially skew the data toward surviving populations.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze within 1 hour using a flow cytometer.

    • Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into DNA only when membrane integrity is lost (late apoptosis/necrosis). This dual-staining self-validates the mechanism of cell death over simple viability loss.

References

  • Phenoxazine Nitrate (CAS 200725-89-9)
  • Source: Proceedings of the Japan Academy, Series B (via PMC)
  • Hydrophobic Phenoxazines shut down PI3K/Akt/mTOR/P70S6/S6 Kinase Pathway and Induce Massive Apoptosis in Rhabdomyosarcoma Cells Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Source: Molecules (MDPI)
  • Source: Oncology Reports (via ResearchGate)

Sources

Validation

cross-validation of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate staining efficacy with standard fluorophores

Title: Cross-Validation of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Staining Efficacy vs. Standard Fluorophores Executive Summary As fluorescence-guided surgery (FGS) and advanced intracellular imaging evolve, the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Staining Efficacy vs. Standard Fluorophores

Executive Summary As fluorescence-guided surgery (FGS) and advanced intracellular imaging evolve, the demand for stable, high-contrast near-infrared (NIR) fluorophores has intensified. 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate—the active core of the widely recognized Oxazine 1 fluorophore—is a symmetric cationic dye that exhibits exceptional photophysical properties[1]. This guide provides a rigorous cross-validation of its staining efficacy against standard fluorophores like Indocyanine Green (ICG) and Oxazine 4, detailing the causality behind its tissue-binding mechanisms and providing self-validating protocols for optimal experimental outcomes.

Photophysical Profiling & Binding Causality

To leverage a fluorophore effectively, researchers must understand the causality between its molecular structure and its macroscopic staining behavior.

  • Optical Stability: The rigid, planar phenoxazinium ring system of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate restricts intramolecular rotations. This suppression of non-radiative decay pathways yields a high extinction coefficient (>100,000 M⁻¹ cm⁻¹) and a robust emission maximum around 666–670 nm[1]. Furthermore, its fluorescence is highly stable and pH-independent between pH 4 and 10.

  • Binding Causality: As a lipophilic cation, this molecule interacts strongly with negatively charged, lipid-rich biological structures[2]. In peripheral nerve tissue, the cationic charge drives electrostatic attraction to the myelin sheath, while its lipophilicity allows it to partition into the hydrophobic lipid bilayer[2].

  • Biodistribution Limitations: While its structural analog, Oxazine 4, demonstrates exquisite nerve specificity upon systemic intravenous injection, 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate exhibits pan-tissue fluorescence when administered systemically[3][4][5]. Therefore, to achieve a high signal-to-background ratio (SBR), it must be applied via controlled topical administration or utilized as a scaffold for activatable probes[6][7].

Cross-Validation: Quantitative Comparison

To establish its relative efficacy, we cross-validated 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate against two benchmark fluorophores: Oxazine 4 (a far-red nerve-specific dye) and ICG (an FDA-approved NIR dye)[2][5][7].

FluorophoreExcitation / Emission (nm)Net ChargeOptimal Administration RoutePrimary Target / MechanismSystemic SBR (Nerve:Muscle)
3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate 653 / 666+1 (Cationic)TopicalMyelin Sheath (Electrostatic/Lipid)Low (Pan-tissue distribution)[4]
Oxazine 4 616 / 635+1 (Cationic)Systemic / TopicalMyelin Sheath (Electrostatic/Lipid)High (>3.0)[5]
Indocyanine Green (ICG) 780 / 800-1 (Anionic)Systemic (IV)Plasma Proteins (Blood pooling)N/A (Vascular target)[7]

Self-Validating Experimental Protocols

The following protocols have been optimized to mitigate the pan-tissue background inherent to 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, transforming it into a highly specific topical contrast agent[7].

Protocol A: Topical Nerve Staining for FGS Models Objective: Achieve an SBR > 3.0 in murine sciatic nerve models.

  • Preparation: Reconstitute 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate in DMSO to create a 10 mM stock[1]. Dilute to a working concentration of 62.5 µM in 1× PBS[7].

  • Application: Surgically expose the sciatic nerve. Apply 100 µL of the working solution directly to the nerve bed[7].

  • Time-Restricted Incubation (Critical Step): Incubate for exactly 1 minute. Causality: Optimization studies indicate that prolonged exposure (>3 minutes) forces the lipophilic dye to partition non-specifically into surrounding adipose and muscle tissues, severely degrading the SBR[7].

  • Wash Phase: Remove excess fluorophore using surgical gauze, followed by three consecutive washes with 1× PBS[7]. Causality: The wash phase serves as an internal control, removing unbound dye from the hydrophilic extracellular matrix and isolating the signal to the dye securely partitioned within the hydrophobic myelin.

  • Imaging: Acquire images using an in vivo imaging system with a 600–650 nm excitation filter and a 670–700 nm emission filter[7].

Protocol B: Intracellular NIR Imaging (Cellular Uptake) Objective: Evaluate baseline cellular uptake for probe development.

  • Incubation: Seed HepG2 cells and incubate with 5 µM of the dye for 20 minutes at 37°C[6].

  • Wash: Wash cells 3× with cold PBS to halt endocytosis and remove extracellular background.

  • Analysis: Quantify via flow cytometry or visualize via confocal microscopy. Note: Unmodified 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate exhibits relatively weak intracellular signals compared to structurally rigidified derivatives (e.g., julolidine-conjugated forms), making it an excellent low-background scaffold for activatable probes[6].

Mechanistic Workflow Visualization

The following diagram illustrates the divergent biodistribution outcomes of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate based on the administration route, highlighting the necessity of the topical protocol.

G A 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate (Lipophilic Cationic NIR Dye) B Topical Administration (Direct Tissue Contact) A->B Protocol A C Systemic Administration (Intravenous) A->C Systemic Injection D Electrostatic & Hydrophobic Binding (Myelin/Lipid Membranes) B->D 1 min Incubation E Pan-Tissue Distribution (High Background) C->E Bloodstream Transport F High SBR NIR Imaging (Targeted Visualization) D->F PBS Wash (Removes Unbound) G Low SBR (Limited Contrast) E->G Non-specific Partitioning

Figure 1: Mechanistic workflow of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate staining.

Conclusion

While 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate lacks the inherent systemic target specificity of Oxazine 4[4], its superior NIR optical properties and high extinction coefficient make it a formidable tool when applied topically[7]. By strictly adhering to time-controlled topical application protocols, researchers can exploit its lipophilic cationic nature to achieve high-contrast, nerve-specific imaging, or utilize its core as a reliable scaffold for next-generation activatable probes[2][6].

References

  • Title: Tumor-Embedded Nerve Surgery Using Dual-Channel Intraoperative Imaging Probes Source: ACS Applied Materials & Interfaces (2025) URL: [Link]

  • Title: Universal Low-Background Fluorophore Platform via Structural Reprogramming of Oxazine 1 with Julolidine for Activatable Probe Design Source: Analytical Chemistry (2025) URL: [Link]

  • Title: Prototype Nerve-Specific Near-Infrared Fluorophores Source: Theranostics (2014) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate As a highly conjugated cationic fluorophore, 3,7-bis(diethylamino)phenoxazin-5-ium nitrate (a derivative in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate

As a highly conjugated cationic fluorophore, 3,7-bis(diethylamino)phenoxazin-5-ium nitrate (a derivative in the Oxazine dye family) is widely utilized in laser physics, biological staining, and advanced materials research. However, the same structural stability that makes this oxazine dye resistant to photobleaching also makes it highly recalcitrant in the environment.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling and environmental disposal of this compound.

Physicochemical Profile and Hazard Causality

To design an effective disposal protocol, one must first understand the molecular behavior of the waste. 3,7-bis(diethylamino)phenoxazin-5-ium nitrate is a hydrophilic, cationic dye[1].

  • Aquatic Toxicity (H400/H410): The primary environmental threat stems from its intense coloration and cationic nature. If discharged into municipal wastewater, the dye absorbs visible light heavily, impeding photosynthesis in aquatic ecosystems. Furthermore, the cationic phenoxazin-5-ium core readily intercalates with biological membranes and is resistant to standard bacterial degradation in sewage treatment plants[2].

  • Human Health Hazards (H301, H318): The compound is toxic if swallowed and causes severe eye damage[1][3]. The nitrate counter-ion also presents a localized oxidation risk if highly concentrated and exposed to extreme heat, though the primary risk during standard handling is acute toxicity via mucosal absorption.

Table 1: Quantitative Hazard and Physicochemical Data

ParameterValueOperational Implication
Molecular Weight 386.4 g/mol [1]Relevant for calculating molarity in effluent streams.
GHS Classifications H301, H318, H400, H410[1][3]Mandates strict segregation from standard aqueous waste.
BOD5 (Typical for class) ~0 mg O₂/gIndicates non-biodegradability; biological treatment will fail.
Log Pow < 3.0 (Hydrophilic)High mobility in water; requires active adsorption for removal.

Disposal Decision Matrix

Because biological degradation is ineffective, disposal relies on physical destruction (incineration) or physical separation (adsorption).

G Start 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate Waste Solid Solid Powder & Concentrated Stocks Start->Solid Liquid Dilute Aqueous Effluent (< 100 mg/L) Start->Liquid Incineration High-Temperature Incineration (>800°C) Solid->Incineration Direct Disposal Adsorption Adsorption Treatment (e.g., Activated Carbon) Liquid->Adsorption Primary Treatment Adsorption->Incineration Spent Adsorbent Testing Spectrophotometric Validation (λ ~650nm) Adsorption->Testing Filtrate Testing->Adsorption [Dye] > 0.2 mg/L Discharge Safe Secondary Water Treatment Testing->Discharge [Dye] < 0.2 mg/L

Decision matrix for the disposal of cationic oxazine dye laboratory waste.

Standard Operating Procedures for Disposal

The following methodologies ensure that the dye is either completely mineralized or securely sequestered, preventing environmental contamination.

Protocol A: Solid Waste and Concentrated Stock Disposal

Applicability: Pure powders, expired reagents, and concentrated stock solutions (>100 mg/L).

Mechanistic Rationale: High-temperature incineration is the only definitive method to destroy the highly stable, conjugated aromatic ring system of the oxazine core. Incineration at temperatures exceeding 800°C mineralizes the compound into carbon dioxide, water, and nitrogen oxides (NOx).

  • Segregation: Collect all solid waste (including contaminated weighing paper, pipette tips, and PPE) in a dedicated, leak-proof High-Density Polyethylene (HDPE) container. Do not mix with strong reducing agents or highly flammable solvents, as the nitrate counter-ion can act as a mild oxidizer under extreme conditions.

  • Liquid Stock Immobilization: For concentrated liquid stocks, do not pour them into general solvent waste. Keep them in their original glass or PTFE vials, tightly capped, and place them inside secondary containment.

  • Labeling: Label the container explicitly: "Hazardous Waste: Toxic/Aquatic Pollutant. Contains 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate. DO NOT DRAIN."

  • Transfer: Transfer the sealed containers to a licensed hazardous waste management facility contracted for high-temperature chemical incineration.

Protocol B: Aqueous Effluent Remediation (Adsorption)

Applicability: Dilute aqueous washings and experimental effluents (<100 mg/L).

Mechanistic Rationale: For dilute aqueous streams where incineration of large volumes of water is economically and logistically unviable, adsorption is the validated standard. Cationic dyes have a high affinity for negatively charged, porous adsorbents (like activated carbon or modified polymeric microbeads) due to strong electrostatic interactions, hydrogen bonding, and π-π stacking[4][5].

  • Preparation of the Effluent: Collect dilute aqueous waste in a large stirring vessel. Ensure the pH is neutral to slightly alkaline (pH 7–9). Causality: At lower pH levels, excess H⁺ ions compete with the cationic dye molecules for the active binding sites on the adsorbent, significantly reducing adsorption efficiency[4].

  • Adsorbent Introduction: Add a high-surface-area adsorbent. Powdered Activated Carbon (PAC) or specialized crosslinked polymeric microbeads (e.g., PCP-IDA) are highly effective. For a 100 mg/L dye solution, a typical dosage is 1–2 g/L of adsorbent[4].

  • Agitation: Stir the suspension vigorously for a minimum of 60 minutes to ensure the system reaches adsorption equilibrium.

  • Filtration & Separation: Pass the suspension through a vacuum filtration setup using a 0.45 µm membrane filter to separate the spent, dye-loaded adsorbent from the aqueous phase.

  • Self-Validating Step (Spectrophotometry): Before discharging the filtrate, measure its absorbance using a UV-Vis spectrophotometer at the dye's peak absorption wavelength (typically around 650–670 nm for oxazine derivatives).

    • Pass: If the concentration is below the local regulatory threshold (often < 0.2 mg/L), the effluent may be safely routed to standard secondary wastewater treatment[4].

    • Fail: If the solution remains visibly blue or exceeds the absorbance threshold, repeat Steps 2–5.

  • Final Disposal: The spent, dye-loaded adsorbent filter cake must now be treated as solid hazardous waste and disposed of via Protocol A (Incineration).

References

  • ECHA. (n.d.). 3,7-bis(diethylamino)phenoxazin-5-ium nitrate - ECHA CHEM. European Chemicals Agency. Retrieved from[Link][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114357, Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1). Retrieved from[Link][1]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 73570-52-2. Retrieved from[Link][3]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). NA497 Public Report. Retrieved from[Link]

  • Yunusa, U., et al. (2021). Cationic dyes removal from wastewater by adsorptive method: A systematic in-depth review. Algerian Journal of Chemical Engineering. Retrieved from[Link][2]

  • Li, J., et al. (2021). Sustainably closed loop recycling of hierarchically porous polymer microbeads for efficient removal of cationic dyes. RSC Advances. Retrieved from[Link][4]

Sources

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